molecular formula C9H7N3O2 B1590665 1-(3-nitrophenyl)-1H-pyrazole CAS No. 25688-18-0

1-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1590665
CAS No.: 25688-18-0
M. Wt: 189.17 g/mol
InChI Key: WTFRZFHXSRGFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-1H-pyrazole (CAS 25688-18-0) is a high-purity chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol . This compound, characterized by its nitrophenyl moiety linked to a pyrazole ring, is a solid with a melting point of 94-95 °C . Its predicted boiling point is 323.6±25.0 °C at 760 mmHg, and it has a density of 1.3±0.1 g/cm³ . This compound serves as a versatile synthetic intermediate and scaffold in various research fields. It is particularly valuable in organic synthesis and medicinal chemistry for the development of novel heterocyclic compounds. Published synthetic routes demonstrate its preparation with high yields, underscoring its utility in methodological studies . Handling of this material requires standard laboratory safety practices. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRZFHXSRGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477582
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25688-18-0
Record name 1-(3-Nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25688-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-nitrophenyl)-1H-pyrazole

Foreword: The Significance of the Pyrazole Scaffold

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] Commercially successful drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature the pyrazole core, underscoring its therapeutic relevance.[1][2] The introduction of a nitrophenyl group, as in this compound, modulates the electronic properties and steric profile of the molecule, offering a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a field-proven method for its synthesis and the rigorous analytical techniques required for its definitive characterization.

Part 1: Synthesis via Copper-Catalyzed N-Arylation (Ullmann Condensation)

The construction of the N-aryl bond between the pyrazole and nitrophenyl rings is most effectively achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[5][6] This method has evolved from using stoichiometric amounts of copper at high temperatures to more refined catalytic systems that offer milder conditions and broader applicability.[5][6]

Reaction Principle & Mechanistic Insight

The Ullmann-type reaction involves the coupling of an aryl halide with a nucleophile—in this case, the pyrazole ring—promoted by a copper catalyst.[5][7] The reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate.

Causality Behind Experimental Choices:

  • Aryl Halide Selection : We select 1-iodo-3-nitrobenzene as the arylating agent. The carbon-iodine bond is weaker than corresponding bromide or chloride bonds, making it more susceptible to oxidative addition to the copper catalyst. Furthermore, the potent electron-withdrawing nature of the nitro (-NO₂) group at the meta-position "activates" the aryl halide, rendering it more electrophilic and thus more reactive in this nucleophilic substitution pathway.

  • Catalyst System : Copper(I) iodide (CuI) is an effective and commercially available catalyst precursor. Its efficacy is significantly enhanced by the use of a ligand. L-proline, a simple amino acid, has been shown to be an excellent and inexpensive ligand for these transformations.[8] It is thought to chelate with the copper ion, increasing its solubility and preventing catalyst agglomeration, thereby maintaining high catalytic activity at lower temperatures.

  • Base : A base is crucial for the deprotonation of the pyrazole N-H proton. Potassium carbonate (K₂CO₃) is a suitable choice, as it is strong enough to generate the nucleophilic pyrazolate anion without causing unwanted side reactions.

  • Solvent : Dimethyl sulfoxide (DMSO) is the solvent of choice. Its high boiling point allows for the necessary thermal energy input, and its polar aprotic nature effectively solvates the cationic species (K⁺ and the copper complex) while leaving the pyrazolate anion relatively free to act as a nucleophile.

Detailed Experimental Protocol

Materials:

  • Pyrazole (CAS: 288-13-1)

  • 1-Iodo-3-nitrobenzene (CAS: 645-00-1)

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMSO via syringe.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing : Combine the organic extracts and wash sequentially with water and then with brine. This removes residual DMSO and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product R1 Pyrazole Reaction Ullmann Condensation (90°C, 12-24h) R1->Reaction R2 1-Iodo-3-nitrobenzene R2->Reaction Cat CuI / L-Proline Cat->Reaction Base K2CO3 Base->Reaction Sol DMSO Sol->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Extract Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Workflow for the Ullmann synthesis of the target compound.

Part 2: Comprehensive Characterization

Once synthesized, the identity, structure, and purity of this compound must be unequivocally confirmed through a combination of spectroscopic and analytical methods. The data presented here are representative values based on spectral databases and published literature for analogous structures.[9][10][11][12]

Spectroscopic & Analytical Data
Technique Parameter Expected Observation for this compound
Formula Molecular FormulaC₉H₇N₃O₂[10][13][14]
Molecular Wt. Monoisotopic Mass189.05 g/mol [14]
Appearance Physical StateExpected to be a solid at room temperature.
Melting Point Melting Point94-95 °C[15]
¹H NMR Chemical Shift (δ)Pyrazole Ring: δ ~7.8-8.0 ppm (d, 1H), ~6.5 ppm (t, 1H), ~8.2-8.4 ppm (d, 1H). Nitrophenyl Ring: Signals expected in the aromatic region δ ~7.6-8.5 ppm, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The presence of the electron-withdrawing nitro group shifts protons downfield.[11][12][16]
¹³C NMR Chemical Shift (δ)Pyrazole Ring: 3 distinct signals, with carbons adjacent to nitrogen appearing downfield (~141, ~130, ~110 ppm). Nitrophenyl Ring: 4 distinct signals due to symmetry, with the carbon bearing the nitro group being highly deshielded (~148 ppm).[10][11]
IR Spectroscopy Wavenumber (cm⁻¹)~3100-3000: Aromatic C-H stretch. ~1590, ~1480: C=C and C=N ring stretching. ~1530 (asymmetric) & ~1350 (symmetric): Strong, characteristic N-O stretching of the nitro group.[17]
Mass Spec. (MS) m/z[M]⁺: 189. This corresponds to the molecular ion.[9][14] Fragmentation may involve the loss of NO₂ (m/z 46) or other characteristic cleavages.
Interpretation of Characterization Data
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts (positions), splitting patterns (due to neighboring protons), and integration (proton count) in the ¹H NMR spectrum provide a detailed map of the proton environment.[18][19] Similarly, ¹³C NMR confirms the number of unique carbon atoms in the molecule. The downfield shift of protons and carbons on the nitrophenyl ring is a direct consequence of the deshielding effect of the nitro group.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[20][21] For this compound, the two most critical and easily identifiable absorptions are the strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). Their presence is a key confirmation of successful incorporation of the nitrophenyl moiety.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the compound, which serves as a fundamental confirmation of its identity.[22] The mass of the molecular ion peak must match the calculated exact mass of the target compound, C₉H₇N₃O₂.

Characterization Workflow Diagram

G cluster_input Input cluster_analysis Analytical Methods cluster_output Validation Compound Synthesized Product NMR 1H & 13C NMR Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR MP Melting Point Compound->MP Structure Structural Confirmation NMR->Structure Connectivity Identity Identity Confirmation MS->Identity Molecular Weight IR->Structure Functional Groups Purity Purity Assessment MP->Purity Purity & Identity Final Final Structure->Final Validated Compound Purity->Final Validated Compound Identity->Final Validated Compound

Caption: A logical workflow for the analytical validation of the product.

Conclusion

This guide outlines a robust and reproducible approach for the synthesis of this compound via a modern Ullmann condensation reaction. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry to ensure a high probability of success. Furthermore, the multi-technique characterization strategy provides a self-validating system, ensuring that the final product is both structurally correct and of high purity. Well-characterized molecules like this are indispensable starting points for further research, enabling scientists in drug discovery and materials science to build upon a solid chemical foundation.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Molecules, 23(1), 134. Available at: [Link][2][3]

  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Request PDF. Available at: [Link][8]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link][17]

  • MDPI. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(4), 5933-5942. Available at: [Link]

  • PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link][9]

  • Chemsrc. (n.d.). This compound. CAS#:25688-18-0. Available at: [Link][13]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Available at: [Link]

  • Costa, G. K. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. Available at: [Link][4]

  • SpectraBase. (n.d.). This compound. Wiley. Available at: [Link][10]

  • PubChemLite. (n.d.). This compound (C9H7N3O2). Université du Luxembourg. Available at: [Link][14]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link][7]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link][5]

  • RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Available at: [Link][11]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Catalysts, 14(6), 387. Available at: [Link][12]

  • YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines | Protocol Preview. JoVE. Available at: [Link]

  • Dr. Jagath Reddy's Heterocyclics. (n.d.). JR-015013, this compound, 97%. Available at: [Link][15]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Eurasian Journal of Life Sciences. Available at: [Link]

  • NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link][1]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available at: [Link][18]

  • NIH. (2016). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link][22]

  • Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

  • ACS Publications. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link][19]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link][16]

  • NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • ResearchGate. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). Available at: [Link]

  • PubMed. (2020). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Available at: [Link]

  • AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings. Available at: [Link]

  • ScienceDirect. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link][23]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link][6]

  • NIST. (n.d.). 1H-Pyrazole. WebBook. Available at: [Link][20]

Sources

Introduction: The Significance of the Nitrophenyl-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-nitrophenyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of this compound, focusing on its structural, physical, spectroscopic, and chemical properties. It is designed to serve as a foundational resource for professionals utilizing this compound in synthesis, research, and development.

The fusion of a pyrazole ring with a nitrophenyl moiety creates a molecular scaffold of significant interest in medicinal chemistry and materials science. Pyrazole and its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The parent pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that imparts unique chemical properties.[2][4] The introduction of a 3-nitrophenyl group at the N1 position profoundly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. The nitro group, a potent electron-withdrawing entity, modulates the basicity of the pyrazole nitrogen and serves as a versatile chemical handle for further functionalization, such as reduction to an amine. This guide synthesizes available data to provide a detailed physicochemical profile of this compound, offering both established data and field-proven insights into its behavior and potential applications.

Section 1: Molecular Structure and Identification

The fundamental identity of this compound is established by its unique combination of a pyrazole ring and a substituted benzene ring.

  • IUPAC Name: this compound

  • CAS Number: 25688-18-0[5]

  • Molecular Formula: C₉H₇N₃O₂[6]

  • Molecular Weight: 189.17 g/mol [6]

The molecule's architecture is inherently dissymmetric. The N1-substituted pyrazole ring is aromatic, with the lone pair of the N1 nitrogen participating in the π-system. The N2 nitrogen's lone pair lies in the plane of the ring, conferring weak Lewis basicity.[2] The attached 3-nitrophenyl group is electronically poor due to the strong electron-withdrawing nature of the nitro (NO₂) group, which deactivates the phenyl ring towards electrophilic substitution and influences the overall molecular polarity and crystal packing forces.

Section 2: Physical and Chemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data for this compound, while not exhaustively reported, can be compiled from available sources and inferred from related structures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₇N₃O₂[6]
Molecular Weight 189.17 g/mol [6]
Physical State Solid
Melting Point 94-95 °C[7]
Boiling Point 323.6 ± 25.0 °C at 760 mmHg (Predicted)[8]
Density 1.3 ± 0.1 g/cm³ (Predicted)[8]
InChIKey WTFRZFHXSRGFQB-UHFFFAOYSA-N[6][9]

Solubility Profile: Direct, quantitative solubility data for this compound is not readily available in the literature. However, its structural characteristics—a largely non-polar aromatic framework with polar nitro and pyrazole functionalities—allow for a qualitative assessment.

  • Aqueous Solubility: Expected to be low. The parent compound, 1H-pyrazole, has limited water solubility.[10] The large, hydrophobic nitrophenyl group would further decrease its affinity for water. For context, the related isomer 3-(3-nitrophenyl)-1H-pyrazole has a measured solubility of 11.7 µg/mL at pH 7.4, indicating poor aqueous solubility.[11]

  • Organic Solvents: The compound is expected to exhibit good solubility in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately well in solvents like ethyl acetate, acetone, and chlorinated solvents (e.g., chloroform, dichloromethane).[10] This is crucial for its use in synthetic organic reactions.

Section 3: Spectroscopic and Crystallographic Characterization

Confirmation of the structure and purity of this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyrazole ring and the four protons on the nitrophenyl ring, all in the aromatic region (typically δ 7.0-9.0 ppm). The pyrazole protons will appear as distinct multiplets, while the protons on the 3-substituted phenyl ring will exhibit a characteristic four-proton pattern.

    • ¹³C NMR: The carbon NMR spectrum provides confirmation of the nine unique carbon atoms in the molecule. Data from spectral databases indicate the presence of these carbons.[6] The carbon bearing the nitro group will be significantly deshielded, and the pyrazole carbons will have characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the following characteristic absorption bands are expected, based on analysis of similar structures[12][13]:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from both aromatic rings.

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. These are often the most prominent peaks in the spectrum.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show an exact mass of 189.0538 g/mol for the molecular ion [C₉H₇N₃O₂]⁺.[6] The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the bond between the two rings.

Crystallographic Analysis

While the specific single-crystal X-ray structure for this compound has not been reported, analysis of closely related structures, such as 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole and 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, provides critical insights into its expected solid-state conformation.[14][15]

  • Molecular Geometry: The molecule is not expected to be perfectly planar. A significant dihedral angle will exist between the plane of the pyrazole ring and the plane of the nitrophenyl ring due to steric hindrance. In similar structures, these angles range from approximately 4° to 47°.[14][15]

  • Intermolecular Interactions: In the solid state, crystal packing is likely dominated by weak intermolecular C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and aromatic protons.[14] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice.[1]

Section 4: Synthesis and Experimental Protocols

The synthesis of 1-aryl-pyrazoles is a well-established area of organic chemistry. The most logical and industrially relevant approach involves the N-arylation of pyrazole.

Synthetic Strategy: N-Arylation

A common and effective method for forming the N-C(aryl) bond is the Ullmann condensation or the more modern Buchwald-Hartwig cross-coupling reaction. This involves reacting pyrazole with a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a copper or palladium catalyst, respectively, and a base.[8]

Diagram 1: Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions pyrazole Pyrazole reaction N-Arylation Reaction (Ullmann or Buchwald-Hartwig) pyrazole->reaction halonitrobenzene 3-Halonitrobenzene (X = Br, I) halonitrobenzene->reaction catalyst Catalyst (e.g., CuI or Pd(OAc)₂) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., DMF, Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via N-arylation.

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a representative, field-proven methodology adapted for this specific target. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the pyrazole.

  • Heating: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Protocol 2: Product Characterization Workflow

This protocol outlines the self-validating system for confirming the identity and purity of the synthesized product.

  • Purity Assessment (TLC): Spot the purified product on a TLC plate against the starting materials. A single spot for the product, with a different Rf value from the starting materials, indicates successful purification.

  • Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range (e.g., 94-95 °C) that is consistent with reported values is a strong indicator of purity.[7]

  • Spectroscopic Confirmation (NMR): Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.

  • Structural Confirmation (MS): Obtain a mass spectrum of the sample. The molecular ion peak should correspond to the calculated molecular weight (189.17 g/mol ).

  • Functional Group Analysis (IR): Acquire an IR spectrum. Confirm the presence of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the absence of the N-H stretch from the starting pyrazole.

Diagram 2: Post-Synthesis Characterization Workflow

G start Synthesized Crude Product purification Purification start->purification tlc TLC Analysis (Purity Check) purification->tlc mp Melting Point (Purity/Identity) tlc->mp If pure nmr NMR (¹H, ¹³C) (Structural Elucidation) mp->nmr ms Mass Spec (Molecular Weight) nmr->ms ir IR Spec (Functional Groups) ms->ir final Confirmed Structure & Purity ir->final

Caption: A logical workflow for the characterization of synthesized product.

Section 5: Relevance in Research and Drug Development

This compound is not an end product in itself but rather a valuable building block. Its utility stems from the combination of the biologically active pyrazole core and the synthetically versatile nitrophenyl group.

  • Scaffold for Bioactive Molecules: Pyrazole-containing compounds are integral to numerous approved drugs and clinical candidates, valued for their ability to act as anti-inflammatory agents, kinase inhibitors, and antipsychotics.[16][17] This compound provides a ready-made scaffold for library synthesis.

  • Synthetic Intermediate: The nitro group is a key functional handle. It can be readily reduced to an aniline derivative, which can then be subjected to a wide array of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization) to generate diverse and complex target molecules. This transformation is fundamental in drug discovery campaigns to explore structure-activity relationships (SAR).

  • Coordination Chemistry: The pyrazole moiety, particularly the N2 nitrogen, can act as a ligand to coordinate with metal centers. The electronic properties of the nitrophenyl group can tune the ligand's donor ability, making these compounds useful in the development of novel catalysts or metal-containing therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a unique set of physicochemical properties dictated by its constituent aromatic rings. While some experimental data like its melting point are established, other properties such as solubility and detailed reactivity are inferred from its structure and the behavior of analogous compounds. Its true value lies in its role as a versatile synthetic intermediate, providing a robust platform for the development of more complex molecules targeting a wide range of applications in pharmacology and materials science. The synthetic and characterization protocols outlined in this guide provide a reliable framework for researchers to produce and validate this important chemical building block.

References

  • Chemsrc. This compound | CAS#:25688-18-0. [Link]

  • National Center for Biotechnology Information. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PubChem Compound Summary. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Bohrium. Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate. [Link]

  • Fengchen Group. Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. [Link]

  • MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • National Center for Biotechnology Information. 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. PubChem Compound Summary. [Link]

  • SpectraBase. This compound. [Link]

  • PubChemLite. This compound (C9H7N3O2). [Link]

  • SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

  • ResearchGate. (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • National Center for Biotechnology Information. 3-(3-nitrophenyl)-1H-pyrazole. PubChem Compound Summary. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. [Link]

  • PubMed Central. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. [Link]

  • ResearchGate. The new 3-(tert-butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. [Link]

  • RepHip UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • AIP Publishing. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

  • DergiPark. Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. [Link]

  • National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • Chemspace. This compound. [Link]

  • Dr. Jagath Reddy's Heterocyclics. JR-015013, this compound, 97%. [Link]

  • aip.scitation.org. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

Sources

An In-depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole: Structure, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular architecture, including its formal IUPAC nomenclature and physicochemical properties. This document outlines a robust synthetic protocol for its preparation and details the analytical techniques essential for its structural elucidation and purity confirmation. Furthermore, we explore the scientific context of this molecule, discussing the established and potential applications of the nitrophenyl-pyrazole scaffold in drug discovery and other advanced research fields. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this important chemical entity.

Introduction: The Pyrazole Scaffold in Modern Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents.[1][3] Marketed drugs such as the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, underscoring its pharmacological versatility.[1][4]

The introduction of specific substituents onto the pyrazole ring system allows for the fine-tuning of its biological activity. The nitrophenyl group, in particular, is a well-established pharmacophore known to influence a molecule's electronic profile and binding interactions. This guide focuses specifically on the This compound isomer, exploring its fundamental chemical characteristics and its potential as a building block for novel functional molecules.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and potential applications.

IUPAC Name and Structural Formula

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[5][6] This name specifies a pyrazole ring substituted at the N1 position with a phenyl group, which in turn is substituted at its 3-position with a nitro group (NO₂).

The molecular structure is visualized below:

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂[5][7]
Molecular Weight 189.17 g/mol [8]
Monoisotopic Mass 189.05383 Da[5]
CAS Number 25688-18-0[8]
Density (Predicted) 1.3 ± 0.1 g/cm³[8]
Boiling Point (Predicted) 323.6 ± 25.0 °C at 760 mmHg[8]
XlogP (Predicted) 2.0[5]

Synthesis of this compound

The formation of the N-aryl bond between the pyrazole and nitrophenyl rings is the key transformation in synthesizing the title compound. Several established methodologies in organic chemistry can achieve this, most notably transition-metal-catalyzed cross-coupling reactions. Precursors for this synthesis typically include pyrazole and a reactive 3-nitrobenzene derivative, such as 1-iodo-3-nitrobenzene or 3-bromonitrobenzene.[8]

Another classical approach involves the condensation of 3-nitrophenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, such as 1,1,3,3-tetraethoxypropane, which generates the pyrazole ring in situ.[8][9]

Synthetic Workflow Diagram

The following diagram illustrates a common synthetic route via an Ullmann-type coupling reaction, which is a reliable method for N-arylation of azoles.

G start Starting Materials: - Pyrazole - 3-Bromonitrobenzene reaction Ullmann Condensation start->reaction reagents Reagents & Conditions: - Copper(I) Iodide (CuI) Catalyst - L-Proline Ligand - Potassium Carbonate (K₂CO₃) Base - DMSO Solvent, 90-110 °C reagents->reaction workup Aqueous Workup: - Dilution with Water - Extraction with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->purification product Final Product: This compound purification->product

Sources

Foreword: The Strategic Importance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-nitrophenyl)-1H-pyrazole for Advanced Research

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives form the core of numerous approved pharmaceuticals and are the subject of intense investigation for new therapeutic agents.[3][4] This guide focuses on a specific, highly versatile derivative: This compound . We will delve into its synthesis, characterization, and strategic utility as a building block in drug discovery and development, providing the technical depth required by researchers and scientists in the field.

Core Compound Identification and Physicochemical Profile

This compound is a distinct chemical entity characterized by a pyrazole ring linked via a nitrogen atom to a nitro-substituted phenyl ring. This specific substitution pattern imparts unique chemical properties that are instrumental for its role as a synthetic intermediate.

CAS Number : 25688-18-0[5][6]

Molecular Structure :

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂[5][6]
Molecular Weight 189.17 g/mol [5]
Melting Point 94.5-95 °C[6]
Boiling Point 323.6 ± 25.0 °C (Predicted)[6]
Density 1.33 ± 0.1 g/cm³ (Predicted)[6]

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through N-arylation of the pyrazole ring. A common and reliable method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This approach is favored for its robustness and applicability to a range of substrates.

Workflow for Ullmann Condensation Synthesis

Synthesis_Workflow R1 Pyrazole Solvent Solvent: DMF or DMSO R1->Solvent R2 1-Iodo-3-nitrobenzene or 3-Bromonitrobenzene R2->Solvent Cat Copper(I) Iodide (CuI) Cat->Solvent Base Potassium Carbonate (K2CO3) Base->Solvent Temp Temperature: 120-150 °C Solvent->Temp Atm Inert Atmosphere (N2 or Ar) Temp->Atm Filter Cool & Filter Atm->Filter Extract Aqueous Wash & Organic Extraction Filter->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound via Ullmann condensation.

Detailed Experimental Protocol
  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrazole (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Insight : Potassium carbonate is a crucial base for deprotonating the pyrazole N-H, forming the nucleophilic pyrazolide anion. An excess ensures the reaction proceeds to completion. Copper(I) is the active catalyst that facilitates the coupling between the aryl halide and the pyrazolide.

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

    • Insight : DMF is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and salts while tolerating the high temperatures required.

  • Reaction Execution : Heat the reaction mixture to 140 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Insight : An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

    • Trustworthiness : This self-validating protocol includes in-process monitoring (TLC) and a robust purification step (chromatography) to ensure the isolation of a high-purity final product, which can be confirmed by the characterization methods below.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and the nitrophenyl rings. The pyrazole protons typically appear as three distinct signals in the aromatic region, while the four protons of the meta-substituted phenyl ring will exhibit a characteristic splitting pattern.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule.[7] The chemical shifts provide definitive evidence of the carbon skeleton.

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying key functional groups. Expect strong characteristic absorption bands for the aromatic C-H bonds, the C=N and C=C stretching of the heterocyclic and aromatic rings, and most importantly, the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 189.17.[8][9]

Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate.[6] The nitro group is not merely a passive substituent; it is a strategic functional handle that unlocks a variety of subsequent chemical transformations.

The Nitro Group as a Synthetic Linchpin

The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a vast chemical space, allowing for the introduction of new functionalities through amide bond formation, sulfonamide synthesis, urea formation, and other reactions.

Derivatization_Pathway cluster_derivatives Potential Bioactive Derivatives Start This compound Intermediate 1-(3-aminophenyl)-1H-pyrazole Start->Intermediate Reduction (e.g., SnCl2/HCl, H2/Pd-C) Amide Amides Intermediate->Amide Acylation (R-COCl) Sulfonamide Sulfonamides Intermediate->Sulfonamide Sulfonylation (R-SO2Cl) Urea Ureas Intermediate->Urea Reaction with Isocyanate Other Other Scaffolds Intermediate->Other

Caption: Derivatization potential of this compound via reduction of the nitro group.

Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore associated with a broad spectrum of biological activities.[2][3] By using this compound as a starting material, medicinal chemists can explore novel derivatives for various therapeutic targets:

  • Anti-inflammatory Agents : Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[1][10]

  • Antimicrobial Agents : The pyrazole scaffold has been incorporated into compounds showing activity against various bacterial and fungal strains.[4][11][12]

  • Anticancer Agents : Numerous pyrazole derivatives have been synthesized and evaluated as potential anti-proliferative agents, some of which induce apoptosis in cancer cells.[13]

  • Antiviral and Antidepressant Activities : The versatility of the pyrazole ring extends to applications in antiviral and central nervous system drug discovery.[1][2]

Safety and Handling

This compound is an aromatic nitro compound and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, the latent reactivity of its nitro group make it an exceptionally valuable building block. By leveraging this intermediate, researchers can efficiently generate diverse libraries of novel pyrazole derivatives to probe complex biological systems and accelerate the discovery of next-generation therapeutics.

References

  • This compound | CAS#:25688-18-0 | Chemsrc. [Link]

  • Cas 25688-18-0,this compound | lookchem. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - MDPI. [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity - RepHip UNR. [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 3-(3-Nitrophenyl)-1H-pyrazole, 98% Purity, C9H7N3O2, 100 grams - CP Lab Safety. [Link]

  • 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070 - PubChem. [Link]

  • This compound (C9H7N3O2) - PubChemLite. [Link]

  • 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole - PubChem. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde - ResearchGate. [Link]

  • Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1) - ResearchGate. [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed. [Link]

Sources

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution

Introduction: The Enduring Legacy of a Five-Membered Heterocycle

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] First thrust into the scientific spotlight in the late 19th century, its versatile scaffold has proven to be a remarkably "privileged" structure, consistently yielding compounds with a vast spectrum of biological activities.[1] From the early days of synthetic antipyretics to the modern era of targeted cancer therapies, pyrazole derivatives have left an indelible mark on the pharmaceutical landscape.[2][3] The unique physicochemical properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates.[4] This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole derivatives in medicinal chemistry, delving into their synthesis, key therapeutic applications, and the structure-activity relationships that have guided their development.

A Historical Odyssey: From Knorr's Discovery to Blockbuster Drugs

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize quinine derivatives, Knorr serendipitously created a pyrazole derivative that would become the first synthetic antipyretic and analgesic drug: Antipyrine (phenazone).[7][8] This discovery marked a pivotal moment, demonstrating that synthetic compounds could rival natural products in therapeutic efficacy.

Following this initial breakthrough, the late 19th and early 20th centuries saw the development of other pyrazolone-based analgesics, such as Aminopyrine and Metamizole (Dipyrone), further cementing the therapeutic importance of this heterocyclic core.[7] However, concerns over side effects, particularly agranulocytosis, tempered their widespread use in some regions.

The latter half of the 20th century witnessed a renaissance for the pyrazole scaffold with the advent of rational drug design. Scientists began to systematically explore the chemical space around the pyrazole nucleus, leading to the discovery of compounds with highly specific biological targets. This era gave rise to some of the most well-known pyrazole-containing drugs:

  • Celecoxib (Celebrex®): A landmark achievement in anti-inflammatory therapy, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[9] Its development in the 1990s was a direct result of understanding the distinct roles of COX-1 and COX-2 enzymes in inflammation and normal physiological processes.[9][10] By selectively targeting COX-2, Celecoxib offered potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9] The team at the Searle division of Monsanto, led by John Talley, was instrumental in the discovery of Celecoxib and other COX-2 selective inhibitors.[11]

  • Rimonabant (Acomplia®): Developed by Sanofi-Aventis, Rimonabant was a selective cannabinoid CB1 receptor inverse agonist.[12][13] It was initially approved in Europe in 2006 for the treatment of obesity, working by blocking the appetite-stimulating effects of the endocannabinoid system.[12][14] However, it was later withdrawn from the market worldwide due to serious psychiatric side effects, including depression and suicidal ideation.[12][15] Despite its ultimate failure, the story of Rimonabant provided valuable insights into the complexities of targeting the cannabinoid system.

  • Sildenafil (Viagra®): While not a simple pyrazole, Sildenafil contains a fused pyrazolo-pyrimidinone core.[16][17] This potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) revolutionized the treatment of erectile dysfunction.[18][19] Its mechanism of action involves enhancing the effects of nitric oxide, a chemical that relaxes smooth muscles in the penis, allowing for increased blood flow.

These examples underscore the remarkable versatility of the pyrazole scaffold and its ability to be tailored to interact with a wide array of biological targets.

Synthetic Strategies: Constructing the Pyrazole Core

The enduring utility of pyrazole derivatives is intrinsically linked to the accessibility of robust and versatile synthetic methodologies. Over the decades, the synthesis of the pyrazole ring has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.

Classical Synthesis: The Knorr Pyrazole Synthesis

The foundational and most widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[20] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][20] The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Experimental Protocol: A Representative Knorr Pyrazole Synthesis

Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative.

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Glacial acetic acid (as solvent)

Procedure:

  • Dissolve the 1,3-diketone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted hydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified pyrazole derivative.

Causality Behind Experimental Choices:

  • Glacial acetic acid: Serves as a polar protic solvent to dissolve the reactants and also as a catalyst to facilitate the condensation reaction.

  • Hydrazine hydrochloride: The salt form is often more stable and easier to handle than the free base. The acid released in situ can also contribute to catalysis.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation in ice-water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.

Modern Synthetic Methodologies

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more advanced and efficient methods for pyrazole synthesis, offering improved yields, regioselectivity, and access to a broader chemical space.[1] These include:

  • [3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring involves the [3+2] dipolar cycloaddition of a diazo compound (as the three-atom component) with an alkyne or alkene (as the two-atom component).[1]

  • Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer high atom economy and efficiency. Several multicomponent strategies have been developed for the synthesis of highly substituted pyrazoles.

  • Transition-Metal Catalyzed Reactions: Catalytic cycles involving metals like palladium, copper, and silver have been employed to facilitate the formation of the pyrazole ring from various starting materials.[5]

Pharmacological Activities and Structure-Activity Relationships (SAR)

The pyrazole nucleus is a chameleon in the world of medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3][20] The specific activity is dictated by the nature and position of the substituents on the pyrazole ring.

Anti-inflammatory Activity: The COX-2 Inhibitors

The development of Celecoxib spurred extensive research into the SAR of pyrazole-based COX-2 inhibitors.[10] Key structural features for potent and selective COX-2 inhibition include:

  • A 1,5-diarylpyrazole scaffold: This arrangement is crucial for fitting into the active site of the COX-2 enzyme.

  • A sulfonamide or a similar acidic group at the para-position of one of the aryl rings: This group interacts with a specific hydrophilic side pocket in the COX-2 enzyme, a feature absent in COX-1, thus conferring selectivity.

  • A trifluoromethyl group on the pyrazole ring: This group often enhances the inhibitory activity.

Table 1: SAR of Celecoxib and Analogs

CompoundR1 (at C3)R2 (at C5)R3 (at N1)COX-2 IC50 (µM)
CelecoxibCF3p-tolyl4-sulfamoylphenyl0.04
Analog 1CH3p-tolyl4-sulfamoylphenyl1.2
Analog 2CF3phenyl4-sulfamoylphenyl0.1
Analog 3CF3p-tolylphenyl>100

Data is illustrative and based on general SAR principles.

Cannabinoid Receptor Antagonism: The Story of Rimonabant

The SAR of pyrazole derivatives as cannabinoid receptor antagonists was extensively studied during the development of Rimonabant.[21][22] For potent and selective CB1 receptor antagonism, the following structural features were found to be important:

  • A para-substituted phenyl ring at the 5-position of the pyrazole ring. [21]

  • A carboxamido group at the 3-position. [21]

  • A 2,4-dichlorophenyl substituent at the 1-position. [21]

The most potent compounds in this series often contained a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[21]

Other Notable Activities

Beyond these well-known examples, pyrazole derivatives have shown promise as:

  • Anticancer agents: By targeting various pathways involved in cell proliferation and survival.[2][23]

  • Antimicrobial and Antifungal agents. [24]

  • Antiviral agents. [1]

  • Analgesics and Antipyretics. [25]

Visualizing Key Concepts

The Knorr Pyrazole Synthesis

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Intermediate Adduct Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization - H2O

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Mechanism of COX-2 Inhibition by Celecoxib

COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Conclusion: A Scaffold for the Future

From its serendipitous discovery over a century ago to its current status as a privileged scaffold in medicinal chemistry, the pyrazole core has demonstrated remarkable and enduring value. The journey from Antipyrine to highly targeted therapies like Celecoxib and Sildenafil showcases the power of chemical synthesis and a deepening understanding of biological systems. While the story of Rimonabant serves as a cautionary tale about the complexities of drug development, it does not diminish the immense potential that resides within this simple five-membered ring. As researchers continue to explore the vast chemical space around the pyrazole nucleus, it is certain that this versatile scaffold will continue to yield novel therapeutic agents for generations to come, addressing a wide range of unmet medical needs.

References

  • Lan, R., Liu, Q., & Fan, P. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Wikipedia. (2024). Discovery and development of cyclooxygenase-2 inhibitors. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4886. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Al-Ostath, A. I., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Data Collections, 59, 101497. [Link]

  • McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193–1203. [Link]

  • Huffman, J. W., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • PubChem. (n.d.). Sildenafil. [Link]

  • News-Medical.Net. (2018). Celecoxib History. [Link]

  • Wikipedia. (2024). Rimonabant. [Link]

  • SciSpace. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Abdel-Aziz, M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]

  • Sam, A. H., Salem, V., & Ghatei, M. A. (2011). Rimonabant: from RIO to ban. Journal of obesity, 2011, 432607. [Link]

  • Taylor & Francis Online. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. [Link]

  • Wikipedia. (2024). Metamizole. [Link]

  • Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • O'Shaughnessy's. (2005). Cannabinoid Antagonist Drug Will be Marketed for Weight Loss. [Link]

  • PubMed. (2015). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. [Link]

  • Conte, E., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1625. [Link]

  • My Cancer Genome. (2018). sildenafil. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Bentham Science. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. [Link]

  • ResearchGate. (2011). (PDF) Rimonabant: from RIO to Ban. [Link]

  • Nature. (2024). Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. [Link]

  • PubMed. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. [Link]

  • ResearchGate. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. [Link]

  • Britannica. (n.d.). Antipyrine. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubMed Central. (2012). Current status of pyrazole and its biological activities. [Link]

  • Slideshare. (n.d.). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

  • International Journal of Pharmaceutical Sciences. (2019). Review: Anticancer Activity Of Pyrazole. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2022). (PDF) Synthesis of antipyrine/pyridazinone hybrids and investigation of their in vivo analgesic and anti-inflammatory activities. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is the bedrock upon which all subsequent investigation is built. 1-(3-nitrophenyl)-1H-pyrazole (CAS No: 25688-18-0) represents a key heterocyclic building block, featuring a pyrazole ring N-substituted with a meta-nitro phenyl group. Its molecular formula is C₉H₇N₃O₂ with a molecular weight of 189.17 g/mol .[1][2][3] The precise arrangement of these atoms dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Misidentification, particularly with isomers such as 3-(3-nitrophenyl)-1H-pyrazole, can lead to costly and time-consuming errors in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to definitively identify and characterize this compound. As application scientists, we do not merely acquire data; we interrogate it. The following sections are structured to explain the causality behind our analytical choices, ensuring that each step provides a self-validating layer of evidence for the molecule's final structural elucidation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a property called "spin," when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[4] This frequency is exquisitely sensitive to the local electronic environment, allowing us to map the connectivity and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a direct count and analysis of the distinct proton environments in the molecule. For this compound, we anticipate signals from seven aromatic protons—three on the pyrazole ring and four on the nitrophenyl ring. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for its ability to dissolve a wide range of aromatic compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationTentative AssignmentRationale
~8.70t (J ≈ 2.2 Hz)1HH-2'Located between two nitro-group-influenced carbons, this proton is highly deshielded. Its triplet multiplicity arises from coupling to H-4' and H-6'.
~8.45dd (J ≈ 2.6, 0.8 Hz)1HH-5Adjacent to the ring nitrogen (N1) and influenced by the phenyl ring, this proton is the most deshielded on the pyrazole ring.
~8.30ddd (J ≈ 8.2, 2.4, 1.0 Hz)1HH-6'Ortho to the nitro group, experiencing strong deshielding. Coupled to H-5' (large coupling), H-2' (small coupling), and H-4' (small coupling).
~8.15dd (J ≈ 8.2, 1.0 Hz)1HH-4'Ortho to the point of attachment to the pyrazole ring. Coupled primarily to H-5' and weakly to H-6'.
~7.90t (J ≈ 8.2 Hz)1HH-5'Experiences a typical aromatic triplet splitting from coupling to its two neighbors, H-4' and H-6'.
~7.80dd (J ≈ 1.8, 0.8 Hz)1HH-3The second most deshielded pyrazole proton, adjacent to N2.
~6.60dd (J ≈ 2.6, 1.8 Hz)1HH-4This proton is the most shielded of the pyrazole protons, appearing as a triplet (or more accurately, a doublet of doublets).
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect nine distinct signals, as there is no molecular symmetry.

Reported ¹³C NMR Data (Solvent: CDCl₃): [6]

Chemical Shift (δ, ppm)Tentative AssignmentRationale
~148.5C-3'Carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
~142.0C-5Pyrazole carbon adjacent to N1, typically the most deshielded pyrazole carbon.
~140.5C-1'The ipso-carbon attached to the pyrazole ring.
~131.0C-5'Aromatic CH carbon.
~130.0C-3Pyrazole carbon adjacent to N2.
~125.0C-6'Aromatic CH carbon ortho to the nitro group.
~122.0C-2'Aromatic CH carbon between two carbons attached to heteroatoms.
~118.0C-4'Aromatic CH carbon.
~108.0C-4The most shielded pyrazole carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through an automated shimming process to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the lower natural abundance of ¹³C. Typical parameters include a 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS (0 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.7 mL CDCl₃ or DMSO-d6 Acq Acquire FID on 400 MHz Spectrometer Prep->Acq Proc Fourier Transform Acq->Proc Lock & Shim Phase Phase & Baseline Correction Proc->Phase Ref Reference to Solvent/TMS Phase->Ref H1 Assign ¹H Signals (Shift, Multiplicity, Integration) Ref->H1 C13 Assign ¹³C Signals (Shift) Ref->C13

Caption: Workflow for NMR structural elucidation.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

While NMR provides the skeleton, Fourier-Transform Infrared (FTIR) spectroscopy excels at identifying the specific functional groups present.[7] Molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their chemical bonds.[8] For this compound, the most diagnostic peaks will be from the nitro group and the aromatic rings.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityAssignment
3150-3050C-H StretchMedium-WeakAromatic C-H
1610, 1580, 1470C=C StretchMediumAromatic Ring Skeletal Vibrations
1550-1475 N-O Asymmetric Stretch Strong Nitro Group (NO₂)[9]
1360-1290 N-O Symmetric Stretch Strong Nitro Group (NO₂)[9]
900-690C-H Bend (Out-of-plane)StrongAromatic Substitution Pattern

The two strong, sharp absorptions for the nitro group are the most crucial diagnostic peaks in the IR spectrum and serve as an unmistakable fingerprint for this functional group.[9]

Experimental Protocol: ATR-FTIR

The Attenuated Total Reflectance (ATR) method is favored for its speed and minimal sample preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Section 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, knocking off an electron to form a positively charged molecular ion (M⁺•).[10] This ion, and the fragments it breaks into, are separated by their mass-to-charge ratio (m/z).

Data Interpretation
  • Molecular Ion (M⁺•): The primary piece of evidence is the molecular ion peak. For C₉H₇N₃O₂, the exact mass is 189.0538 Da. The highest m/z value in the spectrum should correspond to this mass. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular weight (189), which is consistent.

  • Key Fragmentation Patterns: The high energy of EI causes the molecular ion to be unstable, leading to predictable fragmentation.[10]

    • Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro group (mass = 46 Da). Expect a significant peak at m/z 143 ([M - NO₂]⁺).

    • Loss of NO: Loss of a nitric oxide radical (mass = 30 Da) can also occur, leading to a peak at m/z 159 ([M - NO]⁺).

    • Phenyl Cation: Cleavage of the N-phenyl bond can generate a nitrophenyl cation at m/z 123 .

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often involving the loss of N₂ (28 Da) or HCN (27 Da) from other fragments.[11]

Predicted Key Mass Fragments:

m/zProposed Fragment
189[M]⁺• (Molecular Ion)
159[M - NO]⁺
143[M - NO₂]⁺
123[C₆H₅NO₂]⁺
77[C₆H₅]⁺
Experimental Protocol: GC-MS with EI
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (1 µL) into the Gas Chromatograph (GC). The GC column separates the analyte from any impurities. A typical temperature program might start at 100°C, ramping to 280°C at 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which scans a mass range (e.g., m/z 40-500) and separates the ions based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Workflow for MS Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Dilute Sample (e.g., in DCM) GC Inject into GC Sample->GC Ionize Electron Ionization (70 eV) Forms M⁺• (m/z 189) GC->Ionize Analyze Quadrupole Mass Analyzer Ionize->Analyze Frag1 Fragment Ion (m/z 143) Ionize->Frag1 Frag2 Fragment Ion (m/z 159) Ionize->Frag2 -NO (30 Da) Detect Electron Multiplier Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify M⁺• and Key Fragment Ions Spectrum->Identify Frag1->Analyze Frag2->Analyze

Caption: Workflow for EI-MS structural verification.

Section 4: Synthesis and Purity Assessment

Spectroscopic data is only as reliable as the sample is pure. A common and effective method for synthesizing N-arylpyrazoles is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[12]

Experimental Protocol: Ullmann Condensation

This protocol is a representative example and requires optimization and adherence to all laboratory safety procedures.

  • Reactant Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add pyrazole (1.0 eq), 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling point polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 110-140°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Purity Confirmation: Confirm the purity of the final product (>95%) using HPLC and NMR before proceeding with detailed spectroscopic analysis.

Conclusion

The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. FTIR spectroscopy confirms the presence of the critical nitro functional group through its intense and characteristic stretching vibrations. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the identity and purity of their material, ensuring the integrity of all subsequent scientific endeavors.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • Quora. (2019, October 9). How to perform NMR spectroscopy structure determination. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:25688-18-0. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • O'Neil, D. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 25688-18-0 | this compound. Retrieved from [Link]

  • Dr. Jagath Reddy's Heterocyclics. (n.d.). JR-015013, this compound, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Boghean, B. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Florida. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-acetyl-3-(m-nitrophenyl)pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-acetyl-3-(m-nitrophenyl)pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • De Gruyter. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jo, E., et al. (2012). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Bulletin of the Korean Chemical Society, 33(9), 3053-3058. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles.... Retrieved from [Link]

Sources

Theoretical and Computational Exploration of 1-(3-nitrophenyl)-1H-pyrazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and computational methodologies used to study 1-(3-nitrophenyl)-1H-pyrazole. As a Senior Application Scientist, the objective is to move beyond a simple recitation of facts and provide a self-validating framework that explains the causality behind experimental and computational choices, grounding every claim in authoritative sources.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a versatile platform for chemical modification. The introduction of a nitrophenyl group, specifically the 3-nitro isomer, significantly modulates the molecule's electronic properties, influencing its reactivity, stability, and potential biological interactions. Understanding these properties at a quantum-mechanical level is paramount for rational drug design and materials science applications. This document serves as a guide to these advanced computational techniques.

Part 1: Molecular Geometry and Spectroscopic Correlation

The foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is not merely a starting point but a critical parameter that influences all other calculated properties. The correlation between theoretical predictions and experimental spectroscopic data serves as the first layer of validation for the chosen computational model.

Geometric Optimization: The Ground State Blueprint

The geometry of this compound is optimized using Density Functional Theory (DFT), a robust quantum chemical method that provides a good balance between computational cost and accuracy for organic molecules.[3][4] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for achieving reliable geometric parameters.[5][6][7] The "B3LYP" part refers to the hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation, while "6-311++G(d,p)" describes the basis set, which provides flexibility for electrons, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bond shapes.

The optimization process computationally seeks the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide the most probable structure. These theoretical values can be benchmarked against experimental X-ray crystallography data of analogous compounds to ascertain the accuracy of the computational method.[8][9]

Vibrational Analysis (FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's vibrational spectrum, which can be directly compared to an experimental FT-IR spectrum.[10][11]

Key vibrational modes for this compound include:

  • NO₂ Vibrations : Asymmetric and symmetric stretching vibrations are characteristic and typically appear in the ranges of 1563–1491 cm⁻¹ and 1361–1304 cm⁻¹, respectively.[12]

  • Aromatic C-H Stretching : Expected above 3000 cm⁻¹.

  • Pyrazole Ring Vibrations : C=N and N-N stretching modes are key identifiers within the fingerprint region.

Theoretical frequencies are often systematically higher than experimental ones due to the calculation being for a single molecule in a vacuum (gas phase) and the inherent approximations in the method. Therefore, they are typically multiplied by a scaling factor (around 0.96 for B3LYP) to improve agreement with experimental results.[4]

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a standard DFT calculation using a computational chemistry package like Gaussian.

  • Input File Creation :

    • Define the initial molecular structure of this compound using its Cartesian coordinates or Z-matrix.

    • Specify the charge (0) and spin multiplicity (singlet).

    • Set the calculation keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution : Submit the input file to the computational software.

  • Analysis of Output :

    • Optimization Convergence : Verify that the optimization has completed successfully by checking for convergence criteria in the output log file.

    • Zero Imaginary Frequencies : Confirm that the frequency calculation yields no imaginary frequencies, validating the structure as a true minimum.

    • Extract Data :

      • Retrieve the optimized bond lengths, angles, and dihedral angles.

      • Extract the calculated vibrational frequencies and their corresponding IR intensities. Apply the appropriate scaling factor for comparison with experimental data.

Part 2: Probing Electronic Structure and Reactivity

With a validated molecular structure, we can delve into the electronic properties that govern the molecule's behavior. These properties are key to predicting reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier orbital theory, the majority of chemical reactions occur at these locations.

  • HOMO : Represents the ability of a molecule to donate an electron (nucleophilicity). For this compound, the HOMO is typically distributed across the pyrazole ring and the phenyl ring.[13]

  • LUMO : Represents the ability of a molecule to accept an electron (electrophilicity). The presence of the electron-withdrawing nitro group (-NO₂) significantly lowers the LUMO energy and localizes the LUMO density on the nitrophenyl ring, making it a likely site for nucleophilic attack.[13]

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[14] A smaller gap suggests the molecule is more polarizable and more reactive.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-(EHOMO + ELUMO)/2Electron-attracting power
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical SoftnessS1/(2η)Measure of reactivity

Note: Values for these parameters are calculated from the output of the DFT computation.


}

HOMO-LUMO Energy Gap Diagram.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[1] It maps the electrostatic potential onto the electron density surface.

  • Red Regions : Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these regions are concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring.[15]

  • Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms.[7]

  • Green/Yellow Regions : Represent neutral or weakly interacting areas.

The MEP map provides an intuitive, visual hypothesis for how the molecule will interact with other molecules, including biological receptors or reactants.[16]

Part 3: Predicting Biological Activity and Drug-Likeness

For drug development professionals, theoretical studies provide a cost-effective method to screen compounds for potential biological activity and favorable pharmacokinetic properties before committing to expensive synthesis and in vitro testing.

Molecular Docking: Simulating Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our pyrazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex.[17][18] The goal is to find the binding mode with the lowest energy, which is expressed as a binding affinity or docking score (e.g., in kcal/mol). A more negative score indicates a stronger, more favorable interaction.

This method allows researchers to:

  • Identify potential biological targets for the compound.

  • Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

  • Guide the design of more potent derivatives by suggesting modifications that enhance binding.

Protocol 2: Molecular Docking Workflow

This protocol outlines a general workflow for molecular docking using tools like AutoDock Vina.

  • Preparation of Receptor :

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

  • Preparation of Ligand :

    • Use the DFT-optimized structure of this compound.

    • Assign atomic charges and define the rotatable bonds.

  • Grid Box Definition :

    • Define a three-dimensional grid box that encompasses the active site of the receptor where the ligand is expected to bind.

  • Docking Simulation :

    • Run the docking algorithm, which systematically samples different conformations and orientations of the ligand within the grid box.

    • The program calculates the binding energy for each pose.

  • Analysis of Results :

    • Identify the pose with the lowest binding energy.

    • Visualize the docked complex to analyze the specific interactions (hydrogen bonds, π-π stacking, etc.) between the ligand and the amino acid residues of the receptor.


}

Molecular Docking Workflow.

ADMET and Drug-Likeness Prediction

An effective drug must not only bind to its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties based on the molecular structure.[19][20]

Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans.[19] The rules are:

  • Molecular weight ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Computational models can predict these values along with other critical parameters like water solubility, blood-brain barrier permeability, and potential toxicity (e.g., AMES mutagenicity).[2][21] These predictions are crucial for identifying and deprioritizing compounds that are likely to fail later in the drug development pipeline.

PropertyPredicted ValueGuideline/Significance
Molecular Weight189.17 g/mol < 500 (Pass)
LogP(Calculated)< 5 (Likely Pass)
H-Bond Donors0< 5 (Pass)
H-Bond Acceptors4 (2 from NO₂, 2 from pyrazole N)< 10 (Pass)
Topological Polar Surface Area (TPSA)(Calculated)Influences membrane permeability
AMES Toxicity(Predicted)Predicts mutagenic potential

Conclusion

The theoretical and computational study of this compound provides a multi-faceted understanding of its molecular properties, from its stable geometry and spectroscopic signature to its electronic reactivity and potential as a drug candidate. By integrating DFT calculations for structural and electronic insights with molecular docking and ADMET predictions for biological evaluation, researchers can build a robust, data-driven profile of the molecule. This integrated approach, grounded in the principles of quantum chemistry and molecular modeling, is an indispensable component of modern chemical research and rational drug design, enabling the efficient screening and optimization of new chemical entities.

References

  • ResearchGate. (n.d.). Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. Retrieved from ResearchGate.[1]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of 4a-e. Retrieved from ResearchGate.[16]

  • ResearchGate. (n.d.). Computed electrostatic potentials on the 0.001 au molecular surfaces of.... Retrieved from ResearchGate.[15]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link][2]

  • MDPI. (2014). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. [Link][3]

  • ResearchGate. (n.d.). (PDF) Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from ResearchGate.[22]

  • ScienceDirect. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. [Link][19]

  • Semantic Scholar. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Retrieved from Semantic Scholar.[20]

  • PubMed. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link][21]

  • Bohrium. (n.d.). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate. Retrieved from Bohrium.[23]

  • ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate | Request PDF. Retrieved from ResearchGate.[24]

  • PubMed. (2014). Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. [Link][5]

  • Asian Journal of Chemistry. (2022). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. [Link][17]

  • National Institutes of Health. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link][14]

  • National Institutes of Health. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][12]

  • National Institutes of Health. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link][25]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from JOCPR.[10]

  • MDPI. (2022). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link][26]

  • ResearchGate. (2014). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Retrieved from ResearchGate.[8]

  • Mapana Journal of Sciences. (2024). DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. [Link][18]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link][27]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from ResearchGate.[28]

  • ResearchGate. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from ResearchGate.[11]

  • National Institutes of Health. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. [Link][13]

  • PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. [Link][4]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link][9]

  • IOPscience. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link][29]

  • SpringerLink. (2023). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. [Link][6]

  • ResearchGate. (n.d.). (PDF) Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. Retrieved from ResearchGate.[30]

  • ResearchGate. (n.d.). The new 3-( tert -butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies | Request PDF. Retrieved from ResearchGate.[7]

  • DergiPark. (2024). Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. [Link][31]

Sources

A Technical Guide to 1-(3-Nitrophenyl)-1H-pyrazole and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] The introduction of a substituted phenyl ring at the N1 position, particularly a nitrophenyl group, profoundly influences the molecule's electronic properties and, consequently, its biological activity. This guide provides an in-depth review of 1-(3-nitrophenyl)-1H-pyrazole and its analogs, consolidating current knowledge on their synthesis, structural characterization, and diverse pharmacological activities. We delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by structure-activity relationship (SAR) studies and detailed experimental protocols to empower researchers in the field of drug discovery and development.

The 1-Aryl Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to interact with a wide array of biological targets with high affinity. The functionalization of the pyrazole ring, especially at the N1 position with an aryl group, creates a class of compounds with a remarkable spectrum of pharmacological activities.

The 1-(3-nitrophenyl) moiety is of particular interest. The nitro group is a strong electron-withdrawing group, which can modulate the molecule's lipophilicity, hydrogen bonding capacity, and overall geometry. These modifications are critical for tuning the compound's interaction with enzyme active sites and cellular receptors, often leading to enhanced potency and selectivity. Analogs, where the nitro group is at the ortho- or para-position, or where other substituents are present on the phenyl ring, provide a rich chemical space for optimizing therapeutic properties.

Synthetic Strategies for 1-Aryl Pyrazoles

The construction of the 1-aryl pyrazole core is most commonly achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a corresponding arylhydrazine. This versatile approach allows for extensive variation in the substituents on both the pyrazole and the N-phenyl ring.

General Synthetic Pathway

A predominant method involves the reaction of an arylhydrazine, such as 3-nitrophenylhydrazine, with a β-diketone, α,β-unsaturated ketone (chalcone), or enaminone. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration (or oxidation) to yield the aromatic pyrazole ring.[2] Microwave-assisted synthesis has been shown to accelerate these reactions, often leading to higher yields in shorter timeframes.[3][4][5]

Synthetic_Scheme cluster_reactants Reactants cluster_process Process cluster_products Products R1 Aryl Hydrazine (e.g., 3-Nitrophenylhydrazine) COND Condensation & Cyclization R1->COND R2 1,3-Dicarbonyl Compound (or Chalcone) R2->COND INT Pyrazoline Intermediate (optional) COND->INT Cyclization PROD 1-Aryl-1H-Pyrazole COND->PROD Direct Formation INT->PROD Oxidation/ Aromatization caption General Synthetic Route for 1-Aryl Pyrazoles.

Figure 1: General Synthetic Route for 1-Aryl Pyrazoles.
Representative Synthetic Protocol: Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

This protocol details the synthesis of a pyrazoline, a common precursor to fully aromatic pyrazoles, starting from a chalcone.

Step 1: Synthesis of Chalcone Precursor (3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one)

  • Prepare a 40% potassium hydroxide (KOH) solution in methanol.

  • Dissolve 4-nitrobenzaldehyde (0.005 mol) and acetophenone (0.005 mol) in ethanol (20 mL).

  • Add the methanolic KOH solution dropwise to the reaction mixture while stirring.

  • Continue stirring at room temperature for 4-5 hours until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure chalcone.[6]

Step 2: Cyclization to form Pyrazoline

  • Dissolve the synthesized chalcone (0.005 mol) in ethanol (30 mL).

  • Add hydrazine hydrate (0.010 mol) to the solution.

  • Reflux the reaction mixture for 8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.[6]

Spectroscopic and Structural Characterization

Confirmation of the this compound structure relies on standard spectroscopic techniques.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound (in CDCl₃) shows characteristic chemical shifts for the pyrazole and nitrophenyl ring carbons.[7]

  • ¹H NMR: The proton NMR provides clear signals for the protons on both heterocyclic and aromatic rings, with coupling patterns confirming their relative positions. For the related 3-(3-nitrophenyl)-1H-pyrazole, distinct signals for the pyrazole protons and the four aromatic protons of the nitrophenyl group are observed.[8]

  • IR Spectroscopy: Infrared spectra typically show strong absorption bands corresponding to the C=N stretching of the pyrazole ring and the asymmetric and symmetric stretching of the nitro (NO₂) group.[9]

  • Mass Spectrometry: GC-MS analysis confirms the molecular weight of the compound, with a molecular ion peak corresponding to its calculated mass (189.17 g/mol for C₉H₇N₃O₂).[8]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The cytotoxic potential of nitrophenyl-substituted pyrazoles has been extensively evaluated against various human cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[10]

One study reported that N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with a GI₅₀ value of less than 0.1 μM, comparable to the standard drug Adriamycin.[11] Another series of 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles showed significant cytotoxicity at low micromolar concentrations against breast, lung, and colorectal cancer cell lines, with some analogs acting as selective Topoisomerase I or II inhibitors.[12]

Compound SeriesCancer Cell LineActivity (IC₅₀ / GI₅₀)Proposed MechanismReference
Pyrazole-1-carboxamidesMCF-7 (Breast)<0.1 μMNot specified[11]
Pyrazole-1-carboxamidesMDA-MB-231 (Breast)45.8 μMNot specified[11]
5-(2-Nitrophenyl)-1-aryl-pyrazolesMDA-MB-231 (Breast)<2 μMApoptosis, G2/M Arrest[12]
5-(2-Nitrophenyl)-1-aryl-pyrazolesHepG2 (Liver)10.19 μMTopoisomerase Inhibition[12]
Substituted PyrazolesA549 (Lung)220.20 µMCytotoxicity[13]
1,3,5-Triaryl PyrazolesHT-29 (Colon)27.7–39.2 µMCytotoxicity[14]

Table 1: Selected Anticancer Activities of Nitrophenyl Pyrazole Analogs

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established role as anti-inflammatory agents.[15] The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[16][17]

Studies on various N-phenylpyrazole analogs have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced rat paw edema.[18] The anti-inflammatory action of some pyrazoles is also linked to their ability to scavenge free radicals and inhibit lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[15][19]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

For instance, a series of pyrazole derivatives synthesized using ultrasound irradiation showed potent antibacterial activity. One compound demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Escherichia coli, while another had an MIC of 0.25 μg/mL against Streptococcus epidermidis.[20] Another study highlighted a pyrazole carbothiohydrazide derivative with potent antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole.[21] The presence and position of substituents on the phenyl ring are crucial for determining the spectrum and potency of antimicrobial action.[22]

Compound SeriesOrganismActivity (MIC)Reference
Hydrazinecarboxamide PyrazolesEscherichia coli0.25 µg/mL[20]
Hydrazinecarboxamide PyrazolesStreptococcus epidermidis0.25 µg/mL[20]
Hydrazinecarboxamide PyrazolesAspergillus niger1.0 µg/mL[20]
Pyrazole CarbothiohydrazidesVarious Bacteria62.5–125 µg/mL[21]
Pyrazole CarbothiohydrazidesVarious Fungi2.9–7.8 µg/mL[21]

Table 2: Selected Antimicrobial Activities of Pyrazole Analogs

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Many pyrazole derivatives have been identified as potent antioxidants, capable of scavenging harmful free radicals.[23] The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[24][25] The activity is often attributed to the ability of the pyrazole nucleus and its substituents to donate a hydrogen atom or an electron to neutralize free radicals.[26]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-aryl pyrazoles is highly dependent on the substitution pattern on both the pyrazole and the N-phenyl rings.

  • N-Phenyl Ring Substituents: The position and electronic nature of substituents are critical. For anticancer activity, electron-withdrawing groups like nitro (NO₂) and halogens (Cl, F) on the phenyl ring often enhance cytotoxicity.[11] In one study on anti-HIV agents, a 3',4'-dichloro substitution on a biphenyl group attached to the pyrazole core led to a six-fold increase in potency.[27]

  • Pyrazole Ring Substituents: The groups at the C3 and C5 positions significantly influence activity. Bulky aromatic groups are often favored for anticancer and anti-inflammatory properties.

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by various substituents, plays a key role in its ability to cross cell membranes and reach its biological target.

Figure 2: Key Structure-Activity Relationships for 1-Aryl Pyrazoles.

Key Experimental Protocols

Reproducibility is essential for advancing drug discovery. Here we outline common in vitro assays for evaluating pyrazole derivatives.[28]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat Cells with Pyrazole Analogs A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate IC₅₀ Values F->G caption Workflow for the MTT Cell Viability Assay.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(3-nitrophenyl)-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols, handling procedures, and essential data for 1-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a nitroaromatic pyrazole derivative, this compound necessitates a rigorous and informed approach to laboratory safety to mitigate potential risks to researchers and the environment. This document is intended for professionals in drug development and scientific research, offering a framework for safe and effective utilization.

Hazard Identification and Risk Assessment: A Proactive Stance

While specific toxicological data for this compound is not extensively documented, the known hazards of structurally related nitroaromatic and pyrazole compounds provide a solid foundation for a comprehensive risk assessment.[3] The primary hazards are associated with acute toxicity, as well as skin and eye irritation.[4][5]

GHS Hazard Classification (Inferred from analogous compounds):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4]

This classification is based on data from structurally similar nitrophenyl pyrazole derivatives and should be considered provisional in the absence of specific data for this compound.

The nitro group, in particular, is a cause for heightened vigilance due to the general toxicity associated with nitroaromatic compounds, which can pose significant health risks upon overexposure, including organ damage and neurological disorders.[3] Therefore, a proactive and cautious approach to handling is paramount.

Prudent Practices for Handling and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the minimization of exposure.[7] The following protocols are designed to create a self-validating system of safety when working with this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of solid this compound that could generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure low ambient concentrations of any airborne contaminants.[4][9]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[8][10]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is mandatory to prevent dermal and ocular exposure.[11]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn when handling the compound or its containers. It is crucial to use proper glove removal technique to avoid skin contact.[9] Contaminated gloves should be disposed of as chemical waste.[9]

  • Protective Clothing: A lab coat must be worn to protect against accidental skin contact.[11] For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Experimental Protocol CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No FumeHood Use Chemical Fume Hood CheckDust->FumeHood Yes Goggles Wear Chemical Goggles CheckSplash->Goggles LabCoat Wear Lab Coat CheckSplash->LabCoat No Gloves Wear Nitrile Gloves Goggles->LabCoat LabCoat->Gloves FumeHood->CheckSplash Respirator Consider Respirator FumeHood->Respirator If high concentration

Figure 1: PPE Selection Workflow

Storage and Stability: Maintaining Chemical Integrity

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

Storage Conditions
  • Container: Store in a tightly-closed container to prevent moisture uptake and contamination.[4][9][12]

  • Environment: The storage area should be cool, dry, and well-ventilated.[4][9][12] For long-term storage, refrigeration (2-8°C) is recommended.[12]

  • Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photodecomposition.[12]

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as this can lead to exothermic and potentially dangerous reactions.[12]

  • Strong Acids: Contact with strong acids should be avoided.[12]

Accidental Release and Spill Management

In the event of a spill, a calm and methodical response is essential.

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the spill. For solid spills, avoid generating dust.

  • Absorb: For small spills, use an inert absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[6][13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should be collected as hazardous waste.

First Aid Measures: Immediate and Informed Response

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10][14] If irritation persists, seek medical attention.[10]
Inhalation Move the victim to fresh air.[10][14] If not breathing, give artificial respiration.[14] If breathing is difficult, give oxygen. Seek medical attention.[10][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[15] Call a poison center or doctor immediately.[6]

Always have the Safety Data Sheet (SDS) for a related compound available when seeking medical attention.[9]

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[16]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone).[17] The rinsate must be collected as hazardous waste.[17] After decontamination, the container can be disposed of as regular trash after removing the lid and marking it as "EMPTY".[17]

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved waste disposal company.[10][16] Do not discharge into drains or the environment.[9]

The following flowchart outlines the decision-making process for the proper disposal of waste related to this compound.

Figure 2: Waste Disposal Workflow

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, personal protective equipment, and proper waste management into all experimental workflows, researchers can confidently and safely explore the potential of this and other novel chemical entities. Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture that protects individuals, institutions, and the environment.[11]

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Chemsrc. (2025). 3-(4-Nitrophenyl)-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • University of New Mexico. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Decontamination and Waste Disposal. Biosafety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

Sources

Methodological & Application

Methods for the synthesis of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(3-nitrophenyl)-1H-pyrazole: Application Notes and Protocols

Introduction

This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. The presence of the pyrazole ring linked to a nitrophenyl moiety imparts unique physicochemical properties, making it a valuable building block for synthesizing a range of biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents.[1] The synthesis of this class of compounds, specifically the formation of the aryl C-N bond between the pyrazole nitrogen and the nitrophenyl ring, is a critical step that has been approached through several strategic methodologies.

This guide provides a detailed exploration of the principal synthetic routes for preparing this compound. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for two major transition-metal-catalyzed reactions: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Additionally, a transition-metal-free alternative is presented, offering a comparative perspective for researchers. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to provide a comprehensive and authoritative resource for scientists in organic synthesis and drug discovery.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in forming carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction is highly effective for the N-arylation of azoles, including pyrazole, with aryl halides.[3] The development of sophisticated phosphine ligands has been crucial in overcoming the challenges associated with coupling five-membered heterocycles, which can sometimes inhibit catalyst activity.[3][4]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a Pd(0)/Pd(II) cycle.[5][6][7][8]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[5][6]

  • Association and Deprotonation : The pyrazole nitrogen coordinates to the Pd(II) center. A base then deprotonates the N-H of the pyrazole, forming a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the this compound product and regenerates the active Pd(0) catalyst.[2][8]

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Nitrophenyl-X ArX->OxAdd PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Association Association & Deprotonation PdII_Complex->Association Pyrazole Pyrazole-H Pyrazole->Association Base Base Base->Association BaseH Base-H+ X_ion X- Association->BaseH Association->X_ion PdII_Amido L-Pd(II)(Ar)(Pyrazole) Association->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(3-Nitrophenyl) -1H-pyrazole RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-bromo-3-nitrobenzene and pyrazole using a modern palladium precatalyst. Microwave irradiation is employed to accelerate the reaction, a common strategy for pyrazole functionalization.[4][9]

Materials:

  • Pyrazole (1.2 mmol, 1.2 equiv)

  • 1-Bromo-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • tBuDavePhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (Anhydrous, 3 mL)

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • Vessel Preparation : In a nitrogen-filled glovebox, add 1-bromo-3-nitrobenzene, pyrazole, tBuDavePhos Pd G3, and sodium tert-butoxide to a 10 mL microwave vial equipped with a magnetic stir bar.

  • Solvent Addition : Add 3 mL of anhydrous toluene to the vial.

  • Sealing : Securely seal the vial with a cap.

  • Microwave Irradiation : Remove the vial from the glovebox and place it in a microwave reactor. Irradiate the mixture with stirring at 120 °C for 30-60 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several parameters. The table below summarizes key considerations.

ParameterCommon ChoicesRationale & Causality
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity order is typically I > Br > OTf > Cl. Aryl bromides often offer a good balance of reactivity and cost.[7] The electron-withdrawing nitro group on the substrate activates the halide for oxidative addition.
Pd Precatalyst G3/G4 Palladacycles (e.g., tBuDavePhos Pd G3)Precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, ensuring reproducibility.[8]
Ligand Bulky, electron-rich phosphines (e.g., tBuDavePhos, BrettPhos)Sterically hindered ligands promote the reductive elimination step and prevent catalyst decomposition, which is crucial for coupling challenging heterocyclic substrates.[3][4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the pyrazole N-H. Weaker bases like K₃PO₄ can be used with more reactive substrates or sensitive functional groups.[7][8]
Solvent Toluene, Dioxane, THFAprotic solvents with relatively high boiling points are preferred to ensure solubility and achieve necessary reaction temperatures.
Temperature 80 - 140 °CHigher temperatures are often necessary to drive the reaction to completion, especially for less reactive aryl chlorides or bromides.[9] Microwave heating can significantly shorten reaction times.[9]

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl-N bonds, predating palladium-catalyzed systems.[10] Traditionally, these reactions required harsh conditions, such as stoichiometric amounts of copper powder at very high temperatures (>200 °C).[10][11] Modern protocols have significantly improved the reaction's scope and mildness by using catalytic amounts of a copper(I) salt in combination with a ligand.[12]

Reaction Mechanism

The mechanism of the ligated Ullmann reaction is thought to involve a Cu(I)/Cu(III) cycle.[13][14]

  • Ligand Association : The active Cu(I) species coordinates with the amine (pyrazole) and a supporting ligand.

  • Oxidative Addition : The aryl halide oxidatively adds to the copper center, forming a Cu(III) intermediate.

  • Reductive Elimination : The Cu(III) complex undergoes reductive elimination to form the N-arylated product and regenerate the Cu(I) catalyst.[13]

Ullmann_Mechanism CuI L-Cu(I)-Pyrazole OxAdd Oxidative Addition CuI->OxAdd ArX 3-Nitrophenyl-X ArX->OxAdd CuIII_Complex L-Cu(III)(Ar)(X)(Pyrazole) OxAdd->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product 1-(3-Nitrophenyl) -1H-pyrazole RedElim->Product CuI_Regen L-Cu(I)-X RedElim->CuI_Regen Catalyst Regeneration CuI_Regen->CuI Base, Pyrazole Base_Cycle Base Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Pyrazole, Catalyst, Base, Ligand) Solvent Add Anhydrous Solvent (e.g., Toluene or DMF) Start->Solvent Atmosphere Establish Inert Atmosphere (N₂ or Ar) Solvent->Atmosphere Heating Heat with Stirring (Microwave or Oil Bath) Atmosphere->Heating Monitor Monitor Reaction (TLC / LC-MS) Heating->Monitor Monitor->Heating Incomplete Workup Aqueous Work-up: Dilute, Filter, Wash Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS, etc. Purify->Characterize End End: Pure Product Characterize->End

Sources

Application Note and Protocol for the Purification of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust protocol for the purification of 1-(3-nitrophenyl)-1H-pyrazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document provides a step-by-step methodology for purification via column chromatography and recrystallization, including the scientific rationale behind each procedural choice. Furthermore, it outlines analytical techniques for the rigorous assessment of final product purity, ensuring the material is suitable for downstream applications in research and drug development.

Introduction: The Significance of High-Purity this compound

This compound serves as a crucial building block in medicinal chemistry and materials science. The presence of the nitro group offers a versatile handle for further chemical transformations, while the pyrazole core is a well-established pharmacophore found in numerous therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data.

The primary impurities in the synthesis of this compound often include unreacted starting materials, such as 3-nitrophenylhydrazine, and regioisomeric byproducts.[1] The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] Therefore, a robust purification strategy is essential to isolate the desired isomer with high fidelity. This guide provides a validated protocol to achieve this, ensuring a high degree of purity and batch-to-batch consistency.

Purification Strategy: A Two-Fold Approach for Optimal Purity

A sequential purification strategy employing both column chromatography and recrystallization is recommended to achieve high-purity this compound.

  • Column Chromatography: This technique is highly effective for separating the target compound from regioisomers and other impurities with different polarities.[2][3][4] Silica gel is the stationary phase of choice due to its versatility and effectiveness in separating a wide range of organic compounds.[2] A solvent system of hexane and ethyl acetate provides excellent resolution for many pyrazole derivatives.[2][4]

  • Recrystallization: Following chromatographic purification, recrystallization is employed to remove any remaining trace impurities and to obtain a crystalline solid.[5][6] The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures.[5] For many pyrazole derivatives, alcohols such as methanol or ethanol are effective recrystallization solvents.[7][8]

This combined approach ensures the removal of a broad spectrum of potential impurities, resulting in a final product of high purity.

Visualizing the Purification Workflow

The following diagram illustrates the sequential steps involved in the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate) Crude_Product->Column_Chromatography Dissolve in minimal DCM TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions TLC_Analysis_1->Combine_Fractions Identify pure fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Recrystallization Recrystallization (e.g., from Methanol) Solvent_Evaporation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Collect crystals Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Pure_Product->Purity_Assessment

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Materials and Equipment
Reagents & Solvents Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)TLC plates (silica gel 60 F254)
n-Hexane (HPLC grade)UV lamp (254 nm)
Ethyl acetate (HPLC grade)Rotary evaporator
Dichloromethane (DCM, ACS grade)Round-bottom flasks
Methanol (ACS grade)Erlenmeyer flasks
Anhydrous sodium sulfateBuchner funnel and filter paper
TLC developing chamberVacuum flask and vacuum source
Heating mantle or hot plate
Magnetic stirrer and stir bars
Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of an initial crude product, effectively separating the target compound from major impurities.

1. Slurry Preparation:

  • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.

2. Column Packing:

  • Secure a glass chromatography column vertically.
  • Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
  • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
  • Carefully apply the dissolved sample onto the sand layer using a pipette.

4. Elution:

  • Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
  • Gradually increase the polarity of the eluent, for example, to 80:20 hexane:ethyl acetate, to facilitate the elution of the product. The optimal solvent gradient should be determined by preliminary TLC analysis.[2][4]

5. Fraction Collection and Analysis:

  • Collect the eluent in fractions (e.g., 10-20 mL each) in test tubes or small flasks.
  • Monitor the separation by spotting each fraction on a TLC plate.[9] Develop the TLC plate in a suitable solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp.[9]

6. Product Isolation:

  • Combine the fractions containing the pure product, as identified by TLC.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Recrystallization

This protocol is intended to further purify the product obtained from column chromatography, resulting in a crystalline solid of high purity.[5]

1. Dissolution:

  • Transfer the partially purified product to an Erlenmeyer flask.
  • Add a minimal amount of a suitable solvent, such as methanol, and gently heat the mixture while stirring until the solid completely dissolves.[5][7][8]

2. Hot Filtration (Optional):

  • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
  • For maximum yield, the flask can be placed in an ice bath to further induce crystallization.[5]

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Buchner funnel.
  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[5]

5. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Purity Assessment: Ensuring Quality and Consistency

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical Technique Purpose Expected Results for Pure this compound
Thin-Layer Chromatography (TLC) Rapid assessment of purity and reaction monitoring.A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity.A single major peak corresponding to the product.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.1H and 13C NMR spectra consistent with the structure of this compound.[12][13]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C9H7N3O2, MW: 189.17 g/mol ).[14][15]

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor separation in column chromatography Incorrect solvent system polarity.Optimize the eluent system using preliminary TLC analysis.
Column overloading.Use a larger column or reduce the amount of crude product.
"Oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.[6]
The solution is supersaturated.Add a small amount of additional hot solvent.[6]
Low recovery after recrystallization Too much solvent was used for dissolution.Concentrate the solution by evaporating some of the solvent.[6]
The product is significantly soluble in the cold solvent.Use a different recrystallization solvent or a solvent pair.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • 3-Nitrophenylhydrazine is a potential carcinogen and should be handled with extreme caution.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for obtaining high-purity this compound. By following this detailed guide, researchers can ensure the quality of their starting materials, leading to more accurate and reliable results in their downstream applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533957, 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

  • MDPI. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737070, 3-(3-nitrophenyl)-1H-pyrazole. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • IJCPS. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • University of Toronto. Recrystallization - Single Solvent. [Link]

  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • White Rose Research Online. This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Chemsrc. This compound | CAS#:25688-18-0. [Link]

  • ResearchGate. Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). [Link]

  • AIP Publishing. Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. [Link]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubChemLite. This compound (C9H7N3O2). [Link]

  • ResearchGate. (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • ResearchGate. Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3-Methyl5Phenyl Pyrazole Derivatives. [Link]

  • RepHip UNR. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. [Link]

  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • World Journal of Pharmaceutical Research. A review on synthesis and biological importance of pyrazole derivatives. [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • SIELC Technologies. Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column. [Link]

Sources

The Strategic Utility of 1-(3-Nitrophenyl)-1H-pyrazole in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 3-Nitrophenyl Moiety

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional candidate for the development of novel therapeutic agents.

This guide focuses on a particularly valuable building block: 1-(3-nitrophenyl)-1H-pyrazole . The strategic placement of the 3-nitrophenyl group imparts unique reactivity and synthetic potential. The nitro group serves as a versatile functional handle, which can be readily reduced to a primary amine. This transformation unlocks a plethora of subsequent derivatizations, allowing for the construction of complex molecular architectures. Furthermore, the electronic properties of the nitrophenyl group can influence the reactivity of the pyrazole ring itself, offering opportunities for selective functionalization.

This document provides a comprehensive overview of the synthesis of this compound and its application as a versatile precursor in organic synthesis, with a focus on its conversion to the corresponding amine and its subsequent use in the construction of more complex heterocyclic systems. Detailed, field-proven protocols are provided to guide researchers in leveraging the full potential of this valuable building block.

I. Synthesis of the this compound Building Block

The most common and efficient method for the synthesis of N-aryl pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the parent this compound, 3-nitrophenylhydrazine is a key starting material.

Causality Behind Experimental Choices:
  • Hydrazine Precursor: 3-Nitrophenylhydrazine provides the N1-aryl substituent and one of the nitrogen atoms of the pyrazole ring. The nitro group is strategically placed for future functionalization.

  • Three-Carbon Synthon: A variety of three-carbon synthons with two electrophilic centers can be employed. Malondialdehyde or its synthetic equivalents are common choices for the synthesis of unsubstituted pyrazoles at C3, C4, and C5.

  • Acid Catalysis: The reaction is typically catalyzed by a mineral or organic acid. The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.

  • Solvent: Polar protic solvents like ethanol or acetic acid are commonly used to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-nitrophenylhydrazine and malondialdehyde tetraethyl acetal.

Materials:

  • 3-Nitrophenylhydrazine hydrochloride

  • Malondialdehyde tetraethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid (catalytic amount) to the solution.

  • To the stirred solution, add malondialdehyde tetraethyl acetal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

II. Key Functionalization: Reduction of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily reduced to a primary amine, yielding 1-(3-aminophenyl)-1H-pyrazole. This transformation is pivotal as it opens up a vast array of subsequent chemical modifications, including amide bond formation, sulfonamide synthesis, diazotization, and the formation of Schiff bases.

Causality Behind Experimental Choices:
  • Reducing Agent: Several methods are available for the reduction of aromatic nitro groups.[3]

    • Tin(II) Chloride (SnCl₂): A classic and reliable method that is tolerant of many other functional groups. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in a polar solvent like ethanol.

    • Iron (Fe) in Acetic Acid or with Ammonium Chloride: A cost-effective and environmentally benign "green" alternative to other metal-based reductions.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): A very clean and efficient method, although care must be taken as the catalyst can also reduce other functional groups if present.

  • Reaction Conditions: The choice of solvent and temperature depends on the selected reducing agent. For SnCl₂, ethanol or ethyl acetate at reflux is common. For Fe, acetic acid or ethanol/water mixtures are often used.

Experimental Protocol: Reduction of this compound to 1-(3-Aminophenyl)-1H-pyrazole

This protocol details the reduction of the nitro group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify with a 5 M NaOH solution until the pH is greater than 10. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-(3-aminophenyl)-1H-pyrazole, which can be further purified by column chromatography if necessary.

III. Application in Cross-Coupling Reactions: Expanding Molecular Complexity

The pyrazole ring can be functionalized with a halogen, most commonly at the C4 position, to create a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl substituents, dramatically increasing the molecular diversity accessible from the this compound scaffold.

Workflow for Cross-Coupling Applications

G cluster_0 Core Building Block Synthesis & Functionalization cluster_1 Palladium-Catalyzed Cross-Coupling Reactions Start This compound Iodination Iodination at C4 (e.g., NIS or I₂/oxidant) Start->Iodination Electrophilic Substitution Halogenated_Intermediate 4-Iodo-1-(3-nitrophenyl)-1H-pyrazole Iodination->Halogenated_Intermediate Suzuki Suzuki-Miyaura Coupling + Arylboronic Acid Halogenated_Intermediate->Suzuki Heck Heck Coupling + Alkene Halogenated_Intermediate->Heck Sonogashira Sonogashira Coupling + Terminal Alkyne Halogenated_Intermediate->Sonogashira Aryl_Product 4-Aryl-1-(3-nitrophenyl)-1H-pyrazole Suzuki->Aryl_Product Alkene_Product 4-Alkenyl-1-(3-nitrophenyl)-1H-pyrazole Heck->Alkene_Product Alkyne_Product 4-Alkynyl-1-(3-nitrophenyl)-1H-pyrazole Sonogashira->Alkyne_Product

Caption: Workflow for the functionalization and cross-coupling of this compound.

Experimental Protocol: 4-Iodination of this compound

This protocol describes the regioselective iodination of the pyrazole ring at the C4 position using N-iodosuccinimide (NIS).

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-iodo-1-(3-nitrophenyl)-1H-pyrazole.

Experimental Protocol: Sonogashira Coupling of 4-Iodo-1-(3-nitrophenyl)-1H-pyrazole

This protocol provides a general procedure for the Sonogashira coupling of the iodinated pyrazole with a terminal alkyne.[4]

Materials:

  • 4-Iodo-1-(3-nitrophenyl)-1H-pyrazole

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-1-(3-nitrophenyl)-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, or until TLC analysis shows complete consumption of the starting iodide.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 4-alkynyl-1-(3-nitrophenyl)-1H-pyrazole.

IV. Data Presentation

The following table summarizes representative yields for the key transformations described in this guide. Actual yields may vary depending on the specific substrate and reaction scale.

TransformationStarting MaterialKey ReagentsTypical Yield (%)
Synthesis of this compound3-NitrophenylhydrazineMalondialdehyde tetraethyl acetal, HCl70-85
Reduction of this compoundThis compoundSnCl₂·2H₂O, HCl80-95
4-Iodination of this compoundThis compoundN-Iodosuccinimide (NIS)85-95
Sonogashira Coupling of 4-Iodo-1-(3-nitrophenyl)-1H-pyrazole with Phenylacetylene4-Iodo-1-(3-nitrophenyl)-1H-pyrazolePdCl₂(PPh₃)₂, CuI, TEA75-90

V. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the strategic placement of the nitro group, provides a powerful platform for the generation of diverse and complex molecular architectures. The protocols detailed in this guide for its synthesis, functionalization, and application in cross-coupling reactions offer researchers a robust toolkit for leveraging this important scaffold in drug discovery and materials science. The ability to readily convert the nitro group to an amine, and to functionalize the pyrazole core for subsequent C-C bond formation, underscores the strategic advantage of employing this compound in the design and synthesis of novel chemical entities.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(12), 1030-1048.
  • Yet, L. (2018). Privileged structures in drug discovery. Drug Discovery Today, 23(3), 578-590.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Mizoroki, T., et al. (1971). Arylation of an olefin with an aryl iodide catalyzed by a palladium complex. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Heck, R. F. (1968). The arylation of allylic alcohols with organopalladium compounds. A new synthesis of 3-aryl aldehydes and ketones. Journal of the American Chemical Society, 90(20), 5526-5531.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Tafesh, A. M., & Weiguny, J. (1996). A review of the selective reduction of aromatic nitro compounds into aromatic amines, hydroxylamines and azoxy compounds. Chemical Reviews, 96(6), 2035-2041.

Sources

Application Notes and Protocols for In Vitro Biological Activity Screening of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This broad spectrum of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive scaffolds for drug discovery and development.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assays to test the biological activity of a specific pyrazole derivative, 1-(3-nitrophenyl)-1H-pyrazole. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for the preliminary biological evaluation of this compound.

The selection of the following assays is based on the well-documented activities of the broader pyrazole class.[6][7][8] While the specific activities of this compound are not extensively characterized, derivatives of this core structure have shown promise, particularly in the realm of antimicrobial activity.[9] These application notes will therefore focus on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Section 1: Anticancer Activity Assessment

The uncontrolled proliferation of cells is a hallmark of cancer.[10] Many pyrazole derivatives have been shown to exhibit potent anticancer effects by interfering with various cellular processes.[3][11] The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for preliminary cytotoxicity screening.[12]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) cell_seeding 2. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of This compound (e.g., 0.1 to 100 µM) incubation1->compound_prep treatment 5. Treat cells with different concentrations of the compound compound_prep->treatment controls   - Vehicle control (DMSO)   - Positive control (e.g., Doxorubicin) treatment->controls incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT solution to each well incubation2->add_mtt incubation3 8. Incubate for 2-4h add_mtt->incubation3 add_solubilizer 9. Add solubilization solution (e.g., DMSO, isopropanol) incubation3->add_solubilizer read_plate 10. Read absorbance at 570 nm add_solubilizer->read_plate

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

    • Harvest the cells using trypsin and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells for a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known anticancer drug like doxorubicin).[3]

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
HepG2Experimental ValueExperimental Value
Further Mechanistic Studies

Should this compound exhibit significant cytotoxicity, further assays can be conducted to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

  • Kinase Inhibition Assays: Based on the known targets of other pyrazole derivatives, enzymatic assays can be performed to assess the inhibitory activity against specific kinases like CDK2, EGFR, or VEGFR-2.[3]

Section 2: Anti-inflammatory Activity Assessment

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes.[13] Pyrazole derivatives have been reported to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5][14]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ by the COX enzymes.

COX_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis reagents 1. Prepare assay buffer, heme, and COX-1/COX-2 enzymes compound_prep 2. Prepare serial dilutions of This compound reagents->compound_prep controls   - Vehicle control (DMSO)   - Non-selective inhibitor (e.g., Ibuprofen)   - Selective COX-2 inhibitor (e.g., Celecoxib) compound_prep->controls add_enzyme 3. Add enzyme, heme, and test compound/control to a 96-well plate controls->add_enzyme pre_incubation 4. Pre-incubate for 10 min at 25°C add_enzyme->pre_incubation initiate_reaction 5. Initiate reaction by adding arachidonic acid and TMPD pre_incubation->initiate_reaction read_plate 6. Immediately read absorbance at 590 nm over 5 minutes initiate_reaction->read_plate calculate_rate 7. Calculate the rate of TMPD oxidation read_plate->calculate_rate determine_ic50 8. Determine the IC₅₀ value for each enzyme calculate_rate->determine_ic50

Caption: Workflow for the in vitro COX inhibition assay.

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit, which typically provides purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and TMPD (colorimetric substrate).[15]

    • Prepare all reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

    • Add 10 µL of the test compound at various concentrations or the appropriate control (e.g., ibuprofen for non-selective inhibition, celecoxib for COX-2 selective inhibition).[14][15]

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

    • Immediately measure the absorbance at 590 nm at 1-minute intervals for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction by plotting the absorbance versus time.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value for both COX-1 and COX-2.

    • The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
This compoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Control)Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control)Experimental ValueExperimental ValueCalculated Value

Section 3: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[16] Pyrazole derivatives have demonstrated a broad range of antimicrobial activities against various bacteria and fungi.[4][17]

Agar Well Diffusion Method for Preliminary Screening

This method is a simple and widely used technique to qualitatively assess the antimicrobial activity of a compound.[4]

  • Microorganism Preparation:

    • Use standard strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and a fungal strain like Candida albicans.

    • Prepare a fresh inoculum of each microorganism in a suitable broth and adjust the turbidity to match the 0.5 McFarland standard.

  • Assay Procedure:

    • Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration, e.g., 1 mg/mL) into the wells.

    • Include a solvent control (DMSO) and a positive control (a standard antibiotic like chloramphenicol for bacteria and an antifungal like clotrimazole for fungi).[17]

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a quantitative measure of a compound's antimicrobial potency. The broth microdilution method is a common technique for determining MIC.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination compound_prep 1. Prepare a 2-fold serial dilution of this compound in a 96-well plate inoculum_prep 2. Prepare a standardized microbial inoculum compound_prep->inoculum_prep inoculation 3. Inoculate each well with the microbial suspension inoculum_prep->inoculation controls   - Growth control (no compound)   - Sterility control (no inoculum) inoculation->controls incubation 4. Incubate the plate under appropriate conditions inoculation->incubation read_results 5. Visually inspect for turbidity or use a plate reader incubation->read_results determine_mic 6. The MIC is the lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to all wells.

    • Add 50 µL of the test compound at twice the highest desired concentration to the first well.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visually observing the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).

    • Optionally, a growth indicator like resazurin can be added, or the absorbance can be read using a microplate reader.

MicroorganismThis compound MIC (µg/mL)Control Drug MIC (µg/mL)
Staphylococcus aureusExperimental ValueValue for Chloramphenicol
Escherichia coliExperimental ValueValue for Chloramphenicol
Candida albicansExperimental ValueValue for Clotrimazole

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the initial in vitro biological evaluation of this compound. By systematically assessing its anticancer, anti-inflammatory, and antimicrobial activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these screening assays will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound's biological profile.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications. Retrieved from [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2018). TSI Journals. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). PubMed. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. Retrieved from [Link]

  • Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (2004). PubMed. Retrieved from [Link]

  • Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2012). PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Retrieved from [Link]

Sources

Applications of 1-(3-nitrophenyl)-1H-pyrazole in developing anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications of 1-(3-nitrophenyl)-1H-pyrazole in the development of anticancer agents has been created for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, focusing on the synthesis, in-vitro, and in-vivo evaluation of this chemical scaffold.

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring is a five-membered heterocyclic diamine with a significant history in medicinal chemistry, recognized for its versatile pharmacological activities. Within the landscape of oncology drug discovery, pyrazole-containing compounds have emerged as privileged scaffolds. Their ability to form multiple hydrogen bonds and engage in various hydrophobic and electrostatic interactions allows them to bind with high affinity to a wide range of biological targets. One such scaffold, this compound, has garnered considerable attention as a foundational structure for the development of novel anticancer agents. The presence of the nitrophenyl group offers a unique electronic and steric profile, providing a versatile anchor for synthetic modifications aimed at enhancing potency and selectivity against various cancer-associated targets.

This document serves as a comprehensive guide, detailing the applications of this compound in the design and development of next-generation anticancer therapeutics. It will cover key aspects from synthetic methodologies and structure-activity relationship (SAR) studies to detailed protocols for in vitro and in vivo evaluation.

Section 1: Synthetic Strategies and Chemical Space Exploration

The synthetic accessibility of the this compound core is a key advantage for its use in drug discovery. The most common and efficient method for its synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A representative synthetic scheme for a derivative of this compound is outlined below:

cluster_0 Step 1: Synthesis of 1,3-diketone cluster_1 Step 2: Cyclization to form Pyrazole Ring a Substituted Acetophenone d Intermediate 1,3-diketone a->d Claisen Condensation b Ethyl Acetate b->d c Sodium Hydride (NaH) c->d e Intermediate 1,3-diketone h This compound derivative e->h Paal-Knorr Reaction f 3-Nitrophenylhydrazine f->h g Acetic Acid (catalyst) g->h

Figure 1. General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of a Representative this compound Analog

Objective: To synthesize a model compound for subsequent biological evaluation.

Materials:

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Nitrophenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the 1,3-Diketone Intermediate: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add the substituted acetophenone (1.0 eq) dropwise at 0°C. b. Add ethyl acetate (1.5 eq) and allow the mixture to stir at room temperature for 12-16 hours. c. Quench the reaction by the slow addition of ice-cold water. d. Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone.

  • Synthesis of the this compound: a. Dissolve the crude 1,3-diketone (1.0 eq) and 3-nitrophenylhydrazine hydrochloride (1.1 eq) in ethanol. b. Add a catalytic amount of glacial acetic acid. c. Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the precipitated solid by filtration, wash with cold water, and dry. f. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure this compound derivative.

Section 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized this compound derivatives is performed using a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compounds and doxorubicin in DMSO. b. Prepare serial dilutions of the compounds in the complete growth medium. c. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (doxorubicin). d. Incubate the plates for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours at 37°C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Representative IC50 Values of this compound Derivatives

Compound IDR1-substituentR2-substituentMCF-7 (µM)A549 (µM)HCT116 (µM)
PNP-1 HPhenyl15.221.518.9
PNP-2 4-OCH3Phenyl8.712.39.5
PNP-3 4-ClPhenyl5.17.86.2
Doxorubicin --0.91.21.1

Section 3: In Vivo Antitumor Efficacy Studies

Promising compounds identified from in vitro screening are further evaluated for their in vivo antitumor efficacy using xenograft models.

Protocol 3: Xenograft Tumor Model in Nude Mice

Objective: To assess the in vivo antitumor activity of a lead this compound compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cells (e.g., HCT116)

  • Matrigel

  • Lead compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of HCT116 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the right flank of each mouse. b. Monitor the mice for tumor growth.

  • Treatment: a. When the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups. b. Administer the lead compound (e.g., 50 mg/kg) or vehicle intraperitoneally or orally, once daily for 21 days.

  • Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers every 2-3 days. b. Calculate the tumor volume using the formula: Volume = (length x width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and compare the average tumor weight between the treated and control groups. c. Calculate the tumor growth inhibition (TGI) percentage.

cluster_0 Pre-Treatment cluster_1 Treatment Phase (21 days) cluster_2 Post-Treatment Analysis a HCT116 Cell Culture b Subcutaneous Injection into Nude Mice a->b c Tumor Growth to ~100 mm³ b->c d Randomization of Mice c->d e Daily Administration of Vehicle (Control) d->e f Daily Administration of Lead Compound d->f g Tumor Volume & Body Weight Measurement (every 2-3 days) e->g f->g h Euthanasia and Tumor Excision g->h i Tumor Weight Measurement h->i j Calculation of Tumor Growth Inhibition (TGI) i->j

Figure 2. Workflow for the in vivo xenograft model study.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of new analogs. Future work in this area will likely focus on elucidating the precise molecular mechanisms of action and advancing the most promising candidates toward clinical development.

Application Notes & Protocols: Antimicrobial and Antifungal Screening of 1-(3-nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Heterocyclic compounds, particularly those containing a pyrazole scaffold, are a cornerstone of medicinal chemistry, featuring prominently in a variety of established drugs.[1][2][3] The pyrazole nucleus is recognized for its wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties.[4][2][5][6] This guide focuses on derivatives of 1-(3-nitrophenyl)-1H-pyrazole, a specific chemical class with potential for development into next-generation antimicrobial agents to combat resistant pathogens.[1]

This document provides a detailed framework for the systematic in vitro screening of these pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring robust and reproducible results.

Scientific Principles and Mechanistic Insights

2.1. Hypothesized Mechanisms of Action

While the precise mechanism for every new compound must be empirically determined, pyrazole derivatives are known to interfere with several vital microbial processes. Understanding these potential targets is crucial for interpreting screening results and guiding future optimization.

  • Enzyme Inhibition: A primary mechanism for many antimicrobial agents is the inhibition of essential enzymes. For bacteria, DNA gyrase, an enzyme critical for DNA replication, is a promising target for pyrazole compounds.[7]

  • Cell Membrane/Wall Disruption: In fungi, pyrazoles and other azole-based compounds are known to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[8] This disruption leads to increased membrane permeability and ultimately, cell death.

2.2. Rationale for a Two-Tiered Screening Approach

A hierarchical screening strategy is employed to efficiently identify and characterize promising compounds.

  • Tier 1: Qualitative Screening (Agar Well Diffusion): This method serves as a rapid and cost-effective preliminary screen.[9][5][10] It allows for the quick identification of derivatives that possess any level of antimicrobial activity ("hits") by observing a zone of growth inhibition.[11]

  • Tier 2: Quantitative Analysis (Broth Microdilution): For compounds identified as "hits," this method provides a quantitative measure of their potency.[12][13] It determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The MIC is the gold-standard metric for comparing the efficacy of different compounds and is essential for further drug development.[16]

The adherence to standardized guidelines, such as those published by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring that results are accurate, reproducible, and comparable across different laboratories.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Preliminary Antimicrobial & Antifungal Screening by Agar Well Diffusion

This protocol provides a qualitative assessment to rapidly identify active this compound derivatives.

3.1. Materials

  • Test Compounds: this compound derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Positive Controls: Ciprofloxacin or Ampicillin (antibacterial); Fluconazole or Amphotericin B (antifungal).[5]

  • Negative Control: Sterile DMSO.

  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria; Potato Dextrose Agar (PDA) or RPMI-1640 Agar for fungi.

  • Test Organisms:

    • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923).

    • Gram-negative bacteria (e.g., Escherichia coli ATCC 25922).

    • Yeast (e.g., Candida albicans ATCC 10231).[5]

  • Equipment: Sterile Petri dishes, sterile cotton swabs, micropipettes, sterile cork borer (6 mm diameter), incubator, biosafety cabinet.[9][5]

3.2. Step-by-Step Methodology

  • Preparation of Test Solutions: Dissolve pyrazole derivatives and positive controls in DMSO to a stock concentration of 1 mg/mL.[5]

  • Inoculum Preparation: From a fresh overnight culture, suspend colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of microbial growth.[10][11] Allow the plate to dry for 5-10 minutes.

  • Well Creation: Use a sterile 6 mm cork borer to aseptically punch uniform wells into the agar.[9]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test solution, positive control, and negative control into separate wells.[9]

  • Pre-diffusion: Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate under appropriate conditions:

    • Bacteria: 37°C for 18-24 hours.[22]

    • Fungi (Candida albicans): 35°C for 24-48 hours.[13]

  • Data Collection: Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the well. The absence of a ZOI indicates no activity.

3.3. Causality and Self-Validation

  • Why MHA? Mueller-Hinton Agar is the standard for routine antibacterial susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.

  • Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent density of microbes on each plate, making the ZOI measurements reliable and comparable.

  • Controls for Validity: The positive control (e.g., Ciprofloxacin) confirms the susceptibility of the test organism and the validity of the assay setup. The negative control (DMSO) ensures that the solvent itself does not inhibit microbial growth, confirming that any observed activity is due to the pyrazole derivative.[22]

Workflow for Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inoculum 1. Prepare 0.5 McFarland Standard Inoculum Prep_Plates 2. Swab Inoculum onto Agar Plates Prep_Inoculum->Prep_Plates Create_Wells 4. Create 6mm Wells in Agar Prep_Plates->Create_Wells Prep_Solutions 3. Prepare Test Compound & Control Solutions Add_Samples 5. Add Compounds & Controls to Wells Prep_Solutions->Add_Samples Create_Wells->Add_Samples Incubate 6. Incubate Plates (e.g., 37°C, 24h) Add_Samples->Incubate Measure_Zones 7. Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret 8. Identify Active Compounds ('Hits') Measure_Zones->Interpret

Caption: Workflow for the Agar Well Diffusion screening assay.

Protocol 2: Quantitative Susceptibility Testing by Broth Microdilution

This protocol follows CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of active compounds.[23][19][21]

3.4. Materials

  • Test Compounds: Active pyrazole derivatives identified from the diffusion assay.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, plate reader (optional), incubator.[23]

  • Reagents: Sterile saline, resazurin or INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride) for viability indication (optional).

3.5. Step-by-Step Methodology

  • Plate Preparation: Add 50 µL of the appropriate sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound and wells 11 and 12 with broth only.

  • Inoculum Preparation: Prepare a microbial suspension matching the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add 50 µL of the final standardized inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final test values.

  • Control Setup:

    • Growth Control (Positive): Well 11 contains broth and inoculum but no test compound.

    • Sterility Control (Negative): Well 12 contains only broth to check for contamination.[23]

  • Incubation: Seal the plates (e.g., with breathable film) and incubate under appropriate conditions (as in Protocol 1).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][14] Growth is indicated by turbidity (or a color change if a viability indicator is used). The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.

3.6. Causality and Self-Validation

  • Why Broth Microdilution? This method provides a direct, quantitative measurement (MIC) of a compound's potency, which is more informative than the qualitative ZOI from an agar test.[23]

  • Serial Dilution: This technique creates a concentration gradient that allows for the precise determination of the minimum concentration required for inhibition.

  • Inoculum Density: The final inoculum concentration is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Control Wells: The growth control is essential to confirm that the microorganisms are viable and capable of growth under the test conditions. The sterility control validates the purity of the media and the aseptic technique used.[23]

Workflow for Broth Microdilution (MIC) Assay

BrothMicrodilution cluster_prep Plate & Inoculum Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Plate 1. Add Broth to 96-Well Plate Serial_Dilute 2. Perform 2-Fold Serial Dilution of Compound Prep_Plate->Serial_Dilute Prep_Inoculum 3. Prepare & Dilute Inoculum to 5x10^5 CFU/mL Inoculate 4. Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilute->Inoculate Setup_Controls 5. Set up Growth & Sterility Controls Inoculate->Setup_Controls Incubate 6. Incubate Plate (e.g., 37°C, 24h) Setup_Controls->Incubate Read_MIC 7. Read Plate Visually or with Plate Reader Incubate->Read_MIC Determine_MIC 8. Determine MIC Value (Lowest concentration with no growth) Read_MIC->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC determination assay.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
NP-PYR-011664>128
NP-PYR-0283264
NP-PYR-03>128>12816
NP-PYR-0441632
Ciprofloxacin 1 0.5 N/A
Fluconazole N/A N/A 8

4.1. Interpreting the Results

  • Potency: A lower MIC value indicates greater potency; the compound is effective at a lower concentration.[24] In Table 1, NP-PYR-04 is the most potent antibacterial derivative, while NP-PYR-03 shows the most promise as an antifungal agent.

  • Spectrum of Activity: The range of organisms a compound is effective against defines its spectrum. NP-PYR-02 and NP-PYR-04 demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity.

  • Clinical Relevance (Breakpoints): The ultimate interpretation of an MIC value involves comparing it to clinical breakpoints established by regulatory bodies like the CLSI or EUCAST.[25][26] These breakpoints categorize an organism as 'Susceptible' (S), 'Intermediate' (I), or 'Resistant' (R) to an agent, which is critical for predicting clinical outcomes.[24][25] For a novel compound, these breakpoints do not yet exist, but comparison to the MICs of standard drugs provides an essential benchmark.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds. BenchChem.
  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA.
  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology.
  • Shields, R. K., & Nguyen, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Microbiology Info. (n.d.). Antifungal Susceptibility. MI - Microbiology.
  • Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • Dey, B., & Sarkar, A. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
  • Microbe Online. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
  • Denkova, Z., et al. (2014). Agar well-diffusion antimicrobial assay. ResearchGate.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis.
  • Miller, R. A., & Miller, P. F. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms.
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. CLSI document M07-A8.
  • Sharma, R., et al. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry.
  • Singh, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini-Reviews in Medicinal Chemistry.
  • Kwiecińska-Piróg, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Viruses.
  • Asiri, A. M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.
  • Barakat, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Barakat, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Dr. Oracle. (2024). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
  • Microbe Investigations. (2024). Bioinformatics in MIC and MBC Testing for Drug Development.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).

Sources

Application Note & Protocols: Investigating the Anti-inflammatory Properties of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of the novel compound, 1-(3-nitrophenyl)-1H-pyrazole. While the broader class of pyrazole derivatives has shown significant promise as anti-inflammatory agents, this specific molecule remains largely uncharacterized. This guide outlines a structured, multi-tiered approach, beginning with foundational in vitro assays to establish a mechanistic framework, and progressing to more complex cell-based models. We provide detailed, field-proven protocols for assessing the compound's effect on key inflammatory mediators and pathways, including cyclooxygenase-2 (COX-2) activity, pro-inflammatory cytokine production (TNF-α and IL-6), and the pivotal NF-κB signaling cascade. The causality behind experimental choices is explained to ensure a thorough and scientifically rigorous investigation.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, atherosclerosis, and certain cancers.[3] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but carry a risk of significant side effects with long-term use.[1] This necessitates the discovery of novel anti-inflammatory agents with improved safety and efficacy profiles.

Proposed Mechanism of Action & Investigational Workflow

Based on the known activities of related pyrazole compounds, we hypothesize that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Direct inhibition of COX enzymes , particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8]

  • Suppression of pro-inflammatory cytokine production , such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Inhibition of the NF-κB signaling pathway , a master regulator of genes involved in the inflammatory response.[10][11][12]

To test this hypothesis, we propose a tiered experimental approach, outlined in the workflow diagram below. This structure allows for early go/no-go decisions based on initial, cost-effective in vitro screens before proceeding to more resource-intensive cell-based assays.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Cell-Based Mechanistic Assays cluster_2 Tier 3: Advanced Analysis & In Vivo Models Compound This compound (Test Compound) COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic) Compound->COX_Assay Assess direct enzyme inhibition Denaturation_Assay Protein Denaturation Assay (General Activity Screen) Compound->Denaturation_Assay General screen for anti-inflammatory potential Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) + LPS Stimulation COX_Assay->Cell_Culture If selective COX-2 inhibition is observed Denaturation_Assay->Cell_Culture If activity is confirmed Cytokine_Assay Cytokine Quantification (TNF-α, IL-6) (ELISA) Cell_Culture->Cytokine_Assay Measure effect on cytokine release NFkB_Assay NF-κB Pathway Analysis (Western Blot for p-IκBα / p65) Cell_Culture->NFkB_Assay Investigate upstream signaling pathway InVivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) Cytokine_Assay->InVivo If significant cytokine reduction is observed NFkB_Assay->InVivo If pathway inhibition is confirmed

Caption: Proposed experimental workflow for investigating this compound.

Tier 1 Protocols: Foundational In Vitro Screening

Protocol: Inhibition of Protein Denaturation Assay
  • Rationale & Causality: Protein denaturation is a well-documented cause of inflammation in conditions like arthritis.[2][13] This assay provides a rapid and cost-effective preliminary screen to determine if the test compound can stabilize protein structure in the face of a denaturing agent (heat), a hallmark of many anti-inflammatory drugs.[1][14] We will use Bovine Serum Albumin (BSA) as the model protein.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in 1X Phosphate Buffered Saline (PBS), pH 6.4.

      • Prepare stock solutions of this compound in DMSO (e.g., 10 mg/mL).

      • Prepare a stock solution of Diclofenac Sodium (positive control) in DMSO (e.g., 10 mg/mL).

    • Assay Setup:

      • In a 96-well plate, prepare serial dilutions of the test compound and Diclofenac Sodium (e.g., 1000, 500, 250, 125, 62.5 µg/mL) in PBS.

      • For the test wells, mix 100 µL of the diluted compound with 150 µL of 1% BSA solution.

      • For the control well, mix 100 µL of PBS with 150 µL of 1% BSA solution.

      • For the vehicle control, mix 100 µL of PBS containing the highest concentration of DMSO used for dilutions with 150 µL of 1% BSA solution.

    • Incubation and Denaturation:

      • Incubate the plate at 37°C for 20 minutes.

      • Induce denaturation by incubating the plate in a water bath at 70°C for 10 minutes.

    • Measurement:

      • Cool the plate to room temperature.

      • Measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.

    • Calculation:

      • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

      • Plot the % inhibition against the compound concentration to determine the IC50 value.

Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Step-by-Step Protocol:

    • Reagent Preparation (Based on a commercial kit, e.g., Cayman Chemical No. 760111):

      • Reconstitute and dilute ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer as per the manufacturer's instructions.[16]

      • Prepare the Heme cofactor and Arachidonic Acid (substrate) solutions.

      • Prepare serial dilutions of this compound and a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) in DMSO.

    • Assay Setup (in a 96-well plate):

      • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

      • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of diluted test compound/control, and 10 µL of the appropriate enzyme.

      • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme (no enzyme).

    • Incubation:

      • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation and Measurement:

      • Add 20 µL of the colorimetric substrate solution to all wells.

      • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

      • Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.[16]

      • Read the absorbance at 590 nm.

    • Data Analysis:

      • Subtract the average absorbance of the background wells from all other wells.

      • Calculate the percentage inhibition for each inhibitor concentration relative to the 100% initial activity wells.

      • Determine the IC50 values for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)).

  • Example Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound >10015.2>6.5
Celecoxib (Control)150.08187.5
Indomethacin (Control)0.11.80.05

Tier 2 Protocols: Cell-Based Mechanistic Assays

Rationale and Cell Model

To move beyond simple enzymatic assays and understand the compound's effect in a more biologically relevant context, we use a cell-based model. Murine macrophage cells (e.g., RAW 264.7) are an excellent choice. Macrophages are key players in the inflammatory response, and they can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a robust inflammatory phenotype.[17] This includes the production of large quantities of TNF-α and IL-6 and the strong activation of the NF-κB pathway.[10][17]

Protocol: Quantification of TNF-α and IL-6 by ELISA
  • Rationale & Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines that orchestrate the inflammatory response.[10][11] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with our test compound will reveal if it can suppress key inflammatory signaling molecules. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this quantification.[18][19]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

    • Sample Collection:

      • After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant. Store at -80°C until analysis.

    • ELISA Procedure (using commercial kits, e.g., Invitrogen KHC3011 for TNF-α, FineTest EH0184 for IL-6):

      • Coat a 96-well ELISA plate with the capture antibody overnight.[19][20]

      • Wash the plate and block non-specific binding sites.

      • Add standards and the collected cell culture supernatants to the wells and incubate.

      • Wash the plate and add the detection antibody.

      • Wash the plate and add a streptavidin-HRP conjugate.[20]

      • Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

      • Stop the reaction with a stop solution and read the absorbance at 450 nm.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

      • Use the standard curve to calculate the concentration of TNF-α and IL-6 in each sample.

      • Compare the cytokine levels in compound-treated groups to the LPS-stimulated vehicle control.

  • Example Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)< 15< 10
LPS (1 µg/mL) + Vehicle3500 ± 2101800 ± 150
LPS + Compound (10 µM)2100 ± 180950 ± 90
LPS + Compound (25 µM)980 ± 110420 ± 50
LPS + Compound (50 µM)350 ± 45150 ± 20
Protocol: Analysis of the NF-κB Signaling Pathway

  • Rationale & Causality: The NF-κB transcription factor is a central hub for inflammatory gene expression.[10][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[21] Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6.[21] By using Western Blot to measure the phosphorylation of IκBα, we can determine if our compound inhibits this critical upstream activation step.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa->IkBa Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription TestCompound This compound (Hypothesized Target) TestCompound->IKK Potential Inhibition Point

Caption: The canonical NF-κB signaling pathway targeted for investigation.

  • Step-by-Step Protocol (Western Blot):

    • Cell Culture and Lysis:

      • Culture and treat RAW 264.7 cells as described in 4.2, but for a shorter duration (e.g., 30 minutes) to capture the peak of IκBα phosphorylation.

      • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer:

      • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

      • Separate the proteins by electrophoresis.

      • Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

      • Wash the membrane and then incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

      • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.

    • Detection and Analysis:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Visualize the protein bands using an imaging system.

      • Quantify the band intensity using densitometry software and normalize the p-IκBα signal to the total IκBα or β-actin signal.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial characterization of the anti-inflammatory properties of this compound. The proposed tiered approach ensures a cost-effective yet scientifically rigorous evaluation. Positive results from these in vitro and cell-based assays—specifically, selective COX-2 inhibition, significant reduction of pro-inflammatory cytokines, and demonstrable inhibition of the NF-κB pathway—would provide a strong rationale for advancing the compound to preclinical in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[3][22][23][24] Such studies are essential to confirm efficacy and assess the compound's pharmacokinetic and safety profile in a whole-organism system. The collective data will be crucial for determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Application Notes and Protocols for 1-(3-nitrophenyl)-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrazole ring system is a cornerstone in modern agrochemical design, recognized for its versatile biological activities and chemical stability.[1][2][3][4][5] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a critical pharmacophore in a multitude of commercialized products demonstrating potent herbicidal, insecticidal, and fungicidal properties.[6][7] The chemical architecture of pyrazole allows for extensive derivatization at multiple positions, enabling fine-tuning of its physicochemical properties and biological target specificity. This adaptability has fueled continuous research, leading to the discovery of novel pyrazole-based active ingredients that address the evolving challenges of pest management and crop protection.[1][6][7]

This document provides detailed application notes and experimental protocols for the investigation of 1-(3-nitrophenyl)-1H-pyrazole , a specific derivative that holds potential as a novel agrochemical agent. The presence of the nitrophenyl group can significantly influence the compound's electronic properties and bioavailability, making it a compelling candidate for systematic evaluation. These guidelines are intended for researchers, scientists, and professionals in the field of agrochemical development, offering a structured approach to synthesis, formulation, and bioactivity screening.

Synthesis of this compound

The synthesis of 1-aryl-1H-pyrazoles is a well-established area of heterocyclic chemistry.[4][8][9][10] One of the most direct and reliable methods involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. For the synthesis of this compound, malondialdehyde or a synthetic equivalent can be reacted with 3-nitrophenylhydrazine. An alternative and often high-yielding approach is the [3+2] cycloaddition of a diazo compound with an alkyne.[11][12][13][14][15]

Protocol 1: Synthesis via Condensation Reaction

This protocol outlines the synthesis of this compound from malondialdehyde and 3-nitrophenylhydrazine.

Materials:

  • Malondialdehyde tetraethyl acetal

  • 3-Nitrophenylhydrazine hydrochloride

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Hydrolysis of Malondialdehyde Tetraethyl Acetal: In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in a 1:1 mixture of ethanol and 1M HCl. Stir the solution at room temperature for 2-3 hours to generate malondialdehyde in situ.

  • Preparation of 3-Nitrophenylhydrazine Free Base: Dissolve 3-nitrophenylhydrazine hydrochloride (1.05 eq) in water and neutralize with a saturated solution of sodium bicarbonate until the solution is slightly basic. Extract the free hydrazine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-nitrophenylhydrazine.

  • Condensation Reaction: To the solution containing the in situ generated malondialdehyde, add the prepared 3-nitrophenylhydrazine. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Hydrazine Preparation cluster_condensation Step 3: Condensation cluster_purification Step 4: Purification A Malondialdehyde tetraethyl acetal C Malondialdehyde (in situ) A->C Stir at RT B Ethanol/HCl B->C G Reaction Mixture C->G D 3-Nitrophenylhydrazine HCl F 3-Nitrophenylhydrazine D->F Neutralization E NaHCO3 E->F F->G H Crude Product G->H Reflux I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Formulation

PropertyPredicted Value/CharacteristicImportance in Agrochemicals
Molecular Weight ~189.16 g/mol Influences transport and uptake.
LogP (Octanol-Water) Moderately lipophilicAffects solubility, soil sorption, and penetration of biological membranes.
Water Solubility LowImportant for formulation as a sprayable product (e.g., emulsifiable concentrate, suspension concentrate).
Melting Point Solid at room temperatureRelevant for storage stability and formulation type.
Vapor Pressure LowReduces drift and off-target movement.

Formulation Considerations:

Given its predicted low water solubility, this compound would likely require formulation to ensure effective application. Common formulation types for such compounds include:

  • Emulsifiable Concentrate (EC): The compound is dissolved in an organic solvent with an emulsifier.

  • Suspension Concentrate (SC): The solid compound is milled to fine particles and suspended in water with dispersing and wetting agents.

  • Wettable Powder (WP): The compound is mixed with a carrier and wetting agents to be dispersed in water before application.

The choice of formulation will depend on the target pest, application method, and desired release characteristics.

Application Notes: Screening for Agrochemical Activity

The pyrazole scaffold is associated with multiple modes of action in agrochemicals. Therefore, a primary screening cascade should evaluate the potential of this compound across herbicidal, fungicidal, and insecticidal activities.

Herbicidal Activity Screening

Many commercial pyrazole-containing herbicides act by inhibiting protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

Protocol 2: Primary Herbicidal Screening (Whole Plant Bioassay)

This protocol is designed for a rapid initial assessment of herbicidal activity on a range of representative weed species.[5][16][17]

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus)

  • Potting soil mix

  • Pots or trays

  • This compound formulated as an EC or SC

  • Spray chamber

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Preparation: Sow seeds of the selected weed species in pots filled with potting mix. Grow the plants in a greenhouse or growth chamber under optimal conditions until they reach the 2-3 leaf stage.

  • Herbicide Application: Prepare a stock solution of the formulated this compound. For primary screening, a high application rate (e.g., 1000-2000 g a.i./ha) is typically used. Apply the herbicide solution uniformly to the plants using a calibrated spray chamber. Include a negative control (formulation blank) and a positive control (commercial herbicide with a known mode of action).

  • Post-Emergence Evaluation: For post-emergence activity, apply the herbicide to the foliage of the emerged seedlings.

  • Pre-Emergence Evaluation: For pre-emergence activity, apply the herbicide to the soil surface immediately after sowing the seeds.

  • Assessment: After 14-21 days, visually assess the plants for herbicidal effects, including chlorosis, necrosis, stunting, and mortality. Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) to quantify the damage.

  • Data Analysis: Compare the phytotoxicity of this compound to the negative and positive controls.

DOT Diagram: Herbicidal Screening Workflow

Herbicide_Screening A Seed Sowing (Monocots & Dicots) B Seedling Growth (2-3 leaf stage) A->B C Pre-Emergence Application A->C Immediately after sowing D Post-Emergence Application B->D E Incubation (14-21 days) C->E D->E F Visual Assessment (Phytotoxicity Rating) E->F G Data Analysis F->G Fungicide_Screening A Fungal Culture B Inoculum Preparation A->B D Inoculation of Wells B->D C Serial Dilution of Compound in 96-well plate C->D E Incubation (48-72 hours) D->E F MIC Determination (Visual/OD Reading) E->F G Data Analysis F->G

Caption: Workflow for in vitro fungicidal screening.

Insecticidal Activity Screening

Pyrazole-based insecticides, such as fipronil, often target the GABA-gated chloride channel in the insect nervous system. [12] Protocol 4: Insecticidal Bioassay (Contact and Ingestion)

This protocol assesses the insecticidal activity of this compound against common insect pests through both contact and systemic exposure. [1][18][19][20][21] Materials:

  • Test insects (e.g., aphids, caterpillars, beetles)

  • This compound formulated for application

  • Acetone (for contact bioassay)

  • Sucrose solution (for systemic bioassay)

  • Petri dishes or ventilated containers

  • Leaf discs or artificial diet

  • Micro-applicator or spray tower

Procedure:

Part A: Contact Activity

  • Topical Application: Dissolve this compound in acetone. Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator. Test a range of doses.

  • Incubation: Place the treated insects in a clean container with a food source and maintain them under controlled conditions.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment.

Part B: Systemic (Ingestion) Activity

  • Diet Incorporation: For chewing insects, incorporate the test compound into an artificial diet at various concentrations. For sucking insects, dissolve the compound in a sucrose solution and provide it through a parafilm membrane.

  • Exposure: Place the insects in containers with the treated diet or solution.

  • Mortality Assessment: Record mortality at regular intervals.

Data Analysis:

  • Calculate the LD₅₀ (lethal dose for 50% of the population) for contact activity and the LC₅₀ (lethal concentration for 50% of the population) for ingestion activity using probit analysis.

DOT Diagram: Insecticidal Screening Workflow

Insecticide_Screening cluster_contact Contact Activity cluster_systemic Systemic Activity A Topical Application B Incubation A->B C Mortality Assessment B->C G Data Analysis (LD50/LC50 Calculation) C->G D Diet/Solution Incorporation E Insect Exposure D->E F Mortality Assessment E->F F->G

Caption: Workflow for insecticidal screening.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a potential agrochemical. Positive results from these primary screens would warrant further investigation, including:

  • Secondary Screening: Dose-response studies to determine the potency (e.g., EC₅₀, GI₅₀) against a broader range of target species.

  • Mode of Action Studies: Biochemical and physiological assays to elucidate the specific molecular target.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize activity and selectivity.

  • Toxicology and Environmental Fate Studies: Evaluation of the compound's safety profile for non-target organisms and its persistence in the environment.

The systematic application of these research methodologies will be crucial in determining the viability of this compound as a novel crop protection agent.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Bioassays for monitoring insecticide resistance. (2010). LSU Scholarly Repository.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Nature Portfolio.
  • Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent. (n.d.). Benchchem.
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. (2023). SciSpace.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022). YouTube.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate.
  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). PMC - PubMed Central - NIH.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PubMed Central.
  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI.
  • Acute-Contact and Chronic-Systemic In Vivo Bioassays: Regional Monitoring of Susceptibility to Thiamethoxam in Soybean Aphid (He. (2017). Oxford Academic.
  • Bioassays for Monitoring Insecticide Resistance. (2025). YouTube.
  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
  • Pyrazole chemistry in crop protection. (2007). Semantic Scholar.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed.
  • Primary Herbicide Screening. (n.d.). Weed Science Society of America.
  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (2025). ResearchGate.
  • Physicochemical properties of compounds (PY 1-9). (n.d.). ResearchGate.
  • Appendix I: Standard Operating Procedures for Applying Herbicides. (n.d.). Bureau of Land Management.

Sources

Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors with a 1-(3-Nitrophenyl)-1H-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability, synthetic accessibility, and versatile substitution patterns make it an ideal starting point for drug discovery campaigns.[1][4] This guide provides a comprehensive framework for the design, synthesis, and enzymatic evaluation of inhibitors based on a specific, promising chemotype: the 1-(3-nitrophenyl)-1H-pyrazole scaffold. We will delve into the causal rationale behind experimental design, present detailed, self-validating protocols for synthesis and bioassays, and outline a clear strategy for structure-activity relationship (SAR) elucidation and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Part I: Design, Rationale, and Synthesis of the Inhibitor Library

The journey of developing a novel enzyme inhibitor begins with the rational selection and chemical synthesis of a focused compound library. The this compound core was chosen for its unique combination of established bioactivity and underexplored potential.

Rationale for Scaffold Selection

The pyrazole ring is a five-membered diazole heterocycle that is aromatic and remarkably stable under metabolic conditions.[1] Its two adjacent nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating crucial interactions within an enzyme's active site. The choice of the 1-(3-nitrophenyl) substituent is deliberate:

  • Electronic Modulation: The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution across the entire molecule. This influences the pKa of the pyrazole nitrogens and the molecule's overall polarity, which are critical for binding affinity and pharmacokinetic properties.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can serve as potent hydrogen bond acceptors, providing an additional anchor point for binding to amino acid residues like arginine, lysine, or asparagine in an enzyme's active site.

  • Synthetic Handle: The nitro group can be chemically reduced to an amine, providing a synthetic handle for further library diversification during the lead optimization phase.

General Synthetic Strategy

The most direct and versatile method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or its synthetic equivalent).[5] For our target scaffold, this involves reacting 3-nitrophenylhydrazine with a suitable 1,3-diketone, β-ketoester, or an α,β-unsaturated ketone (chalcone).

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Post-Synthesis 3-Nitrophenylhydrazine 3-Nitrophenylhydrazine Condensation Cyclocondensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) 3-Nitrophenylhydrazine->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound (e.g., Chalcone, Diketone) 1,3-Dicarbonyl Compound->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product G cluster_comp Competitive cluster_uncomp Uncompetitive cluster_noncomp Non-Competitive E E Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Enzyme-Inhibitor Complex E->EI +I E->EI +I S S Substrate ES->E -S P P Product ES->P ESI ESI Ternary Complex ES->ESI +I ES->ESI +I I I Inhibitor G cluster_0 Key Modification Points for SAR R3 R4 R⁴ R5 R⁵ NP Nitrophenyl Substitutions img

Sources

Fluorescent properties and applications of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Fluorescent Properties and Applications of Pyrazole Derivatives

Authored by a Senior Application Scientist

Introduction: Illuminating the Path of Discovery with Pyrazole Fluorophores

Fluorescent bioimaging has become an indispensable tool in modern biological and pharmaceutical research, offering a non-invasive window into the real-time molecular ballet within living cells and tissues.[1][2] At the heart of this technique are fluorophores, molecules that absorb light at one wavelength and emit it at a longer wavelength. Among the vast landscape of fluorescent compounds, N-heteroaromatic scaffolds are prized for their exceptional electronic properties and biocompatibility.[1][3]

This guide focuses on a particularly compelling class within this family: pyrazole derivatives . These compounds have emerged as luminaries in the field, distinguished by their remarkable synthetic versatility, structural diversity, and outstanding photophysical characteristics.[1][2][4][5] Pyrazole-based fluorophores frequently exhibit high fluorescence quantum yields, excellent photostability, and inherent biocompatibility, making them ideal candidates for a wide array of applications.[1][3] This document provides researchers, scientists, and drug development professionals with a detailed exploration of the chemistry, photophysical properties, and cutting-edge applications of these versatile molecules, complete with field-proven protocols to accelerate their integration into your research.

The Foundation: Understanding the Photophysics of Pyrazole Derivatives

The fluorescence of pyrazole derivatives is not an accident of nature but a direct consequence of their tunable electronic structure. The core pyrazole ring, a five-membered N-heterocycle, provides a stable and electronically active scaffold. However, the true brilliance of these compounds is unlocked through strategic chemical modification.

  • The Role of Structure in Fluorescence: The fluorescence properties are typically governed by substituents or fused rings rather than the simple pyrazole core itself.[1] The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create a "push-pull" system, facilitating an Intramolecular Charge Transfer (ICT) upon photoexcitation.[6] This ICT state is often highly emissive and its energy (and therefore the color of the emitted light) is sensitive to the molecular environment.

  • Key Photophysical Parameters:

    • Absorption (λabs) and Emission (λem): These wavelengths define the color of light the molecule absorbs and emits. Pyrazoline derivatives, a common subclass, typically absorb light between 300-400 nm and emit blue fluorescence.[7]

    • Fluorescence Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). Many pyrazole derivatives boast high quantum yields, making them bright and easily detectable probes.[1][8] For example, a fused pyrazole designed for fluoride sensing saw its quantum yield increase from 38% to 64% upon analyte binding.[1][9]

    • Solvatochromism: This is a fascinating property where the emission wavelength (color) of the fluorophore is dependent on the polarity of its solvent environment.[10] This occurs because solvents of different polarities can stabilize the ground and excited states of the fluorophore to different extents.[11] This environment-sensitive behavior makes solvatochromic pyrazoles powerful tools for probing local microenvironments, such as protein binding sites.[11][12]

  • General Synthesis Strategies: The synthetic versatility of pyrazoles is a major advantage.[1] A prevalent and robust method involves the cyclocondensation reaction of a 1,3-biselectrophilic reagent (like a chalcone or a β-diketone) with a hydrazine derivative.[1][13] This modular approach allows for immense structural diversity by simply varying the precursors.[14]

Caption: General workflow for the synthesis of pyrazole/pyrazoline derivatives.

Core Applications: From Cellular Imaging to Advanced Materials

The tunable photophysical properties of pyrazole derivatives have led to their adoption in a multitude of scientific disciplines.

Bioimaging and Fluorescent Probes

Due to their good membrane permeability and low cytotoxicity, pyrazoles are excellent candidates for live-cell imaging.[1][3]

  • Subcellular Staining: Specific pyrazole derivatives have been designed to selectively accumulate in and stain subcellular organelles. For instance, one probe was shown to effectively label the Golgi apparatus in HeLa cells, providing a clear visual marker for this organelle.[9]

  • Chemosensors: Pyrazoles are masterfully employed as chemosensors for detecting biologically and environmentally significant analytes. The sensing mechanism often relies on a "turn-on" or "turn-off" fluorescence response.[15][16]

    • Cation Detection: The nitrogen atoms in the pyrazole ring act as excellent chelating sites for metal ions. This has been exploited to create highly selective sensors for ions such as Zn²⁺, Fe³⁺, and Cu²⁺.[6][14] The binding of the metal ion can restrict molecular vibrations or block photoinduced electron transfer (PET), leading to a dramatic increase in fluorescence intensity (a "turn-on" response).[5][9][14]

    • Anion and Molecule Detection: The applications extend beyond metals. Probes have been developed for anions like fluoride and crucial biomolecules such as H₂S.[1][9][17]

Caption: Mechanism of a "turn-on" fluorescent sensor upon analyte binding.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The high quantum yields and strong blue-light emission of certain pyrazole and pyrazoline derivatives make them attractive materials for use in Organic Light-Emitting Diodes (OLEDs).[7][8] In an OLED, an organic emissive layer produces light in response to an electric current. Materials like pyrazole derivatives can serve as the emitters in this layer, contributing to the device's overall efficiency and color purity.[18][19][20] Their synthetic tractability allows for fine-tuning of their electronic properties to optimize performance in OLED device architectures.[21][22]

Data Summary: A Snapshot of Fluorescent Pyrazole Derivatives

The table below summarizes the photophysical properties and applications of several recently developed pyrazole derivatives, illustrating their versatility.

Derivative Typeλabs (nm)λem (nm)Quantum Yield (ΦF)Application / Target AnalyteReference
Pyrazoline-BODIPY Hybrid49951130%Ultrafast cell staining[1]
Fused Pyrazole37247638% -> 64%Fluoride (F⁻) sensor[1][9]
Bispyrazoline4005003% -> 0.3%Copper (Cu²⁺) sensor ("turn-off")[1]
Acetyl-substituted Pyrazole~365480>20-fold increaseZinc (Zn²⁺) sensor[14][15]
Pyrazole-OxadiazoleN/A410-450Up to 69%OLED material[8]
π-extended PyrazoleN/ANIRN/ACyclooxygenase 2 (COX-2) sensing[1]

Detailed Application Protocols

These protocols are designed to be self-validating, providing a robust starting point for researchers. The causality behind key steps is explained to empower users to adapt them to their specific needs.

Protocol 1: Synthesis of a Pyrazoline-Based Fluorophore

This protocol describes a general, high-yield synthesis of a 1,3,5-triaryl-2-pyrazoline, a common fluorescent scaffold, adapted from established methods.[14][15]

  • Objective: To synthesize a fluorescent pyrazoline via condensation of a chalcone with a hydrazine derivative.

  • Materials:

    • Chalcone precursor (1.0 eq)

    • Phenylhydrazine hydrochloride (1.2 eq)

    • Sodium acetate (2.0 eq)

    • Glacial acetic acid (as solvent)

    • Ethanol

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chalcone precursor (e.g., 1 mmol) in glacial acetic acid (15-20 mL).

      • Causality: Acetic acid serves as both a solvent and a catalyst, protonating the carbonyl group of the chalcone, which activates it for nucleophilic attack by the hydrazine.

    • Addition of Reagents: Add phenylhydrazine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) to the solution.

      • Causality: Phenylhydrazine is the nitrogen source for the pyrazoline ring. Sodium acetate acts as a base to neutralize the HCl salt of the hydrazine, liberating the free base which is the active nucleophile. An excess ensures the reaction goes to completion.

    • Reflux: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Causality: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps that form the stable pyrazoline ring.

    • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (200 mL) with stirring.

      • Causality: The pyrazoline product is typically a solid that is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate, separating it from the water-soluble acetic acid and salts.

    • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual impurities.

    • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent pyrazoline. Dry the final product under vacuum.

  • Validation: Confirm the structure of the synthesized compound using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and FT-IR.[23] The purity can be assessed by melting point determination and TLC.

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the standard procedure for measuring the key photophysical properties of a newly synthesized pyrazole derivative.[24]

Caption: Workflow for the photophysical characterization of a fluorophore.

  • Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths and the fluorescence quantum yield (ΦF).

  • Instrumentation: UV-Vis Spectrophotometer, Fluorometer.

  • Procedure:

    • Sample Preparation: Prepare a stock solution (e.g., 10⁻³ M) of the pyrazole derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). From this, prepare a dilute working solution (e.g., 10⁻⁵ M).

      • Causality: The concentration must be low enough to avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, which would lead to an artificially low measured fluorescence intensity.

    • UV-Vis Absorption Spectrum:

      • Using a 1 cm path length quartz cuvette, record a baseline spectrum with the pure solvent.

      • Record the absorption spectrum of the working solution from ~250 nm to 700 nm.

      • Identify the wavelength of maximum absorbance (λabs_max).

    • Fluorescence Emission Spectrum:

      • In the fluorometer, set the excitation wavelength to the λabs_max determined in the previous step.

      • Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~750 nm.

      • Identify the wavelength of maximum fluorescence emission (λem_max).

    • Quantum Yield (ΦF) Determination (Relative Method):

      • Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with an absorbance value at the excitation wavelength that is similar to your sample (< 0.1).

      • Measure the absorbance of both your sample and the standard at the chosen excitation wavelength.

      • Measure the integrated fluorescence intensity (the area under the emission curve) for both your sample and the standard.

      • Calculate the quantum yield of your sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where: r = reference standard, s = sample, I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and n = refractive index of the solvent.

      • Causality: This equation compares the fluorescence efficiency of your unknown sample to that of a well-characterized standard under identical conditions, providing a reliable quantitative measure.

Protocol 3: Application as a "Turn-On" Sensor for Zn²⁺

This protocol details how to evaluate a pyrazole derivative as a selective fluorescent sensor for zinc ions.[14][15]

  • Objective: To perform a fluorescence titration to determine the response and sensitivity of the probe to Zn²⁺ and to test its selectivity.

  • Materials:

    • Pyrazole probe stock solution (e.g., 1 mM in MeCN or appropriate buffer).

    • ZnCl₂ stock solution (e.g., 10 mM in the same solvent).

    • Stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺) for selectivity testing.

  • Procedure:

    • Fluorescence Titration:

      • To a cuvette containing the pyrazole probe at a fixed concentration (e.g., 10 µM in 3 mL of solvent), record the initial fluorescence emission spectrum.

      • Add small aliquots of the ZnCl₂ stock solution (e.g., 0 to 5 equivalents) to the cuvette.

      • After each addition, mix thoroughly, allow to equilibrate for 1-2 minutes, and record the fluorescence emission spectrum.

      • Causality: This titration reveals the stoichiometry of the binding and the magnitude of the fluorescence enhancement. A plateau in intensity indicates saturation of the probe with the metal ion.

    • Data Analysis: Plot the fluorescence intensity at λem_max against the concentration of Zn²⁺. From the linear portion of the initial response, calculate the Limit of Detection (LOD), typically using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[14]

    • Selectivity (Competition) Experiment:

      • To a solution of the probe (10 µM), add a potential competing metal ion (e.g., 5 equivalents of Cd²⁺, Fe³⁺, etc.). Record the fluorescence.

      • To this same solution, now add the target analyte, Zn²⁺ (e.g., 5 equivalents). Record the final fluorescence spectrum.

      • Causality: An ideal sensor will show a significant fluorescence increase only upon the addition of the target analyte (Zn²⁺), even in the presence of a large excess of other ions, demonstrating high selectivity.[15]

  • Validation: The results should show a clear and significant increase in fluorescence intensity that is specific to Zn²⁺ compared to other tested metal ions. A Job plot analysis can be performed to confirm the binding stoichiometry (e.g., 1:2 sensor to metal ratio).[14]

Conclusion and Future Outlook

Pyrazole derivatives represent a powerful and versatile class of fluorescent molecules. Their straightforward and modular synthesis, combined with their excellent and highly tunable photophysical properties, has established them as essential tools in bioimaging, chemical sensing, and materials science.[1][5] The ability to rationally design pyrazole probes for specific targets—from metal ions to cellular organelles—underscores their immense potential.

Future research will likely focus on developing pyrazole derivatives with even more advanced properties, such as two-photon absorption and near-infrared (NIR) emission for deeper in-vivo imaging, as well as integrating them into more complex systems for theranostics—the combination of therapy and diagnostics.[1][3] The continued exploration of this chemical scaffold promises to yield even more innovative tools that will further illuminate our understanding of complex biological and chemical systems.

References

  • Castillo, J., Melo-Hernández, S., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Price, J. R., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • Mohasin, M., et al. (n.d.). A mini-review on pyrazolines as fluorescent chemosensors for Fe3+. Research Square. [Link]

  • Tigreros, A., & Portilla, J. (2021). s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Current Chinese Science. [Link]

  • Price, J. R., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. [Link]

  • Tigreros, A., & Portilla, J. (2021). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. ResearchGate. [Link]

  • Lin, Y.-C., et al. (2022). Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. Journal of Pesticide Science. [Link]

  • Alam, M. Z., et al. (2023). A mini review: highly sensitive and selective pyrazole/pyrazoline fluorescent probes for detection of Hg2+ ions in aqueous medium. Taylor & Francis Online. [Link]

  • Wang, J., et al. (2021). A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition. Journal of Fluorescence. [Link]

  • Zhang, M., et al. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

  • Alam, M. Z., et al. (2023). A mini review: highly sensitive and selective pyrazole/pyrazoline fluorescent probes for detection of Hg2+ ions in aqueous medium. Semantic Scholar. [Link]

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. [Link]

  • Li, D., et al. (2012). Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. ResearchGate. [Link]

  • Castillo, J., Melo-Hernández, S., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]

  • Tigreros, A., & Portilla, J. (2022). Most Cited Articles: Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Bentham Science. [Link]

  • Yulistia, A., et al. (2020). Synthesis and Fluorescent Property of Pyrazoline Derivatives. ResearchGate. [Link]

  • Szukalski, A., et al. (2018). Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Boosting Efficiency of Near‐Infrared Organic Light‐Emitting Diodes with Os(II)‐Based Pyrazinyl Azolate Emitters. ResearchGate. [Link]

  • Sahoo, H. (2009). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Int J Mol Sci. [Link]

  • Nakashima, T., et al. (2020). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports. [Link]

  • Al-wsabie, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • ResearchGate. (n.d.). Materials used for organic light-emitting diodes - Organic electroactive compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(3-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the mechanistic reasoning behind key experimental choices, providing you with the insights needed to improve your reaction yields and product purity.

Introduction: Navigating the Synthesis of an Important Moiety

This compound is a valuable building block in medicinal chemistry and materials science. The pyrazole scaffold is present in a wide array of biologically active molecules.[1] The synthesis of N-aryl pyrazoles, such as this target compound, is typically achieved through one of two primary pathways: the direct N-arylation of pyrazole with an activated aryl halide, or the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] Both routes present unique challenges, and low yield is a frequent issue. This guide provides a structured, question-and-answer approach to address the most common problems encountered during synthesis.

Troubleshooting Guide: From Low Conversion to Purification Woes

This section directly addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Q1: My copper-catalyzed N-arylation (Ullmann condensation) of pyrazole with 1-bromo-3-nitrobenzene is resulting in low conversion and a significant recovery of starting materials. What are the primary factors to investigate?

Low conversion in an Ullmann-type reaction is a classic problem that typically points to suboptimal reaction parameters. The reaction involves the copper-promoted coupling of an aryl halide with a nucleophile.[3] Let's break down the critical components:

  • Catalyst System (Copper Source & Ligand): The traditional Ullmann reaction requires high temperatures (often >180 °C) and stoichiometric copper powder.[3] Modern methods utilize catalytic amounts of a copper(I) salt, such as CuI, which is more soluble and reactive. The single most impactful modification to improve this reaction is the addition of a ligand. Ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine chelate the copper center, increasing its solubility and facilitating the catalytic cycle at much lower temperatures (90-110 °C).[4][5] The ligand accelerates the oxidative addition and reductive elimination steps.

  • Choice of Base: Pyrazole has a pKa of approximately 14.2, meaning a sufficiently strong base is required for deprotonation to form the nucleophilic pyrazolide anion. Potassium carbonate (K₂CO₃) is common, but stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly increase the reaction rate by maintaining a higher concentration of the active nucleophile in the reaction medium.

  • Solvent Selection: High-boiling polar aprotic solvents such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are necessary to solubilize the reactants and the base, and to reach the required temperatures for the reaction to proceed efficiently.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[6] Your starting material, 1-bromo-3-nitrobenzene, is suitable due to the activating effect of the electron-withdrawing nitro group.[3] However, if conversion remains low under optimized conditions, switching to 1-iodo-3-nitrobenzene will provide a significant rate enhancement.

Below is a diagram illustrating the generally accepted catalytic cycle for the ligand-accelerated Ullmann N-arylation.

Ullmann Catalytic Cycle CuI_L Cu(I)-Ligand Complex OxAdd Oxidative Addition CuI_L->OxAdd CuIII_complex Cu(III) Intermediate [Ar-Cu(III)-X(L)] OxAdd->CuIII_complex Forms unstable Cu(III) species NucSub Nucleophilic Attack CuIII_complex->NucSub CuIII_Nuc_complex Cu(III) Intermediate [Ar-Cu(III)-Nuc(L)] NucSub->CuIII_Nuc_complex Displaces halide BaseHX Base-HX NucSub->BaseHX RedElim Reductive Elimination CuIII_Nuc_complex->RedElim Rate-limiting step RedElim->CuI_L Regenerates Catalyst Product This compound (Ar-Nuc) RedElim->Product ArX 1-Halo-3-nitrobenzene (Ar-X) ArX->OxAdd PyrazoleH Pyrazole-H (Nuc-H) + Base PyrazoleH->NucSub

Caption: Catalytic cycle for ligand-accelerated Ullmann N-arylation.

Q2: I am attempting the synthesis via cyclocondensation of 3-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent, but the yield is poor and I'm getting a mixture of products. How can I optimize this route?

This is a powerful method for pyrazole synthesis, but it has its own set of challenges, primarily concerning the stability of the hydrazine and the choice of the dicarbonyl component.[2]

  • Hydrazine Quality: 3-nitrophenylhydrazine can be unstable. It is often supplied as a hydrochloride salt for better stability. Ensure you are using the free base, which can be generated in situ or just before use by neutralizing the HCl salt with a base like sodium acetate or a mild inorganic base. Using old or discolored hydrazine can lead to decomposition and a host of side products.

  • The 1,3-Dicarbonyl Synthon: The choice of the three-carbon partner is critical.

    • Malondialdehyde equivalents: Using 1,1,3,3-tetramethoxypropane or similar protected forms of malondialdehyde is a clean and effective option. The reaction is typically run in an acidic medium (e.g., ethanol with catalytic HCl or acetic acid) to hydrolyze the acetal in situ, followed by condensation and cyclization.

    • α,β-Unsaturated ketones/aldehydes: Another approach involves the reaction of hydrazine with compounds like 3-(dimethylamino)acrolein. This route often provides good regioselectivity.[2]

  • Reaction Conditions: The condensation is usually performed under acidic catalysis in a protic solvent like ethanol or acetic acid.[7] Refluxing is common. The key is to find a balance; conditions that are too harsh can degrade the sensitive hydrazine starting material. Monitor the reaction by TLC to avoid prolonged heating after the starting materials are consumed.

Q3: My reaction seems to work, but purification is a major hurdle. I'm struggling to remove the copper catalyst and other colored impurities. What's the best workup and purification strategy?

Purification is often as challenging as the reaction itself. Copper residues can be particularly stubborn.

  • Aqueous Workup: After the reaction, do not proceed directly to solvent evaporation. First, cool the reaction mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Aqueous Ammonia or Ammonium Chloride: This is highly effective for removing copper salts by forming a water-soluble copper-ammonia complex (which is deep blue).

    • Water: To remove any remaining ammonia and other water-soluble salts.

    • Brine: To facilitate phase separation and remove residual water from the organic layer.

  • Column Chromatography: This is almost always necessary. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The product, this compound, is a moderately polar compound.

  • Purification via Acid Salt Formation: For exceptionally difficult purifications, a chemical method can be employed. Pyrazoles are basic and can be protonated to form salts. A patented method describes dissolving the crude pyrazole product in an organic solvent and treating it with an acid (like HCl or H₂SO₄) to precipitate the pyrazole as an acid addition salt, leaving many non-basic impurities behind in the solvent.[8] The purified salt is then filtered and neutralized with a base to recover the pure free pyrazole.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: N-arylation or cyclocondensation?

There is no single "best" route; the choice depends on starting material availability, scale, and laboratory capabilities.

  • N-Arylation (Ullmann): This is often preferred for its convergent nature. Pyrazole and 1-halo-3-nitrobenzene derivatives are readily available. While classical conditions are harsh, modern ligand-accelerated protocols make this a highly versatile and high-yielding method.[4] It is generally the more robust choice for producing a variety of N-aryl pyrazoles.

  • Cyclocondensation: This route can be very efficient if the starting materials (3-nitrophenylhydrazine and a suitable 1,3-dicarbonyl) are of high quality. It avoids the use of expensive transition metal catalysts. However, it can be more susceptible to side reactions and regioselectivity issues if unsymmetrical dicarbonyls are used.[2]

Q2: I see a dark, tar-like substance forming in my high-temperature Ullmann reaction. What is it and how can I prevent it?

The formation of tar is common in high-temperature Ullmann reactions and is usually due to decomposition of the solvent (like DMF) or the reactants, as well as potential homocoupling of the aryl halide to form 3,3'-dinitrobiphenyl. The best way to prevent this is to lower the reaction temperature . This is the primary advantage of using a ligand-accelerated system, which can often be run below 120 °C, minimizing thermal decomposition.

Table 1: Comparison of Ullmann Reaction Conditions
ParameterClassical Ullmann CondensationLigand-Accelerated Ullmann
Catalyst Stoichiometric Cu powder or Cu₂OCatalytic CuI (5-10 mol%)
Ligand None1,10-Phenanthroline or a diamine (10-20 mol%)[4][5]
Temperature 160 - 220 °C[3]90 - 120 °C[5]
Base K₂CO₃K₃PO₄ or Cs₂CO₃
Typical Yields Variable, often moderate (40-60%)Good to excellent (70-95%)[4]
Drawbacks Harsh conditions, side reactions, tar formationCost of ligand, sensitivity to air/moisture

Optimized Experimental Protocols

Protocol 1: Ligand-Accelerated Copper-Catalyzed N-Arylation

This protocol is adapted from methodologies developed for the N-arylation of heterocycles.[4]

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₃PO₄ (2.0 equivalents).

  • Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon).

  • Add pyrazole (1.2 equivalents) and 1-bromo-3-nitrobenzene (1.0 equivalent).

  • Add anhydrous, degassed DMSO or DMF as the solvent.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed with the aqueous ammonia wash and purification as described in the troubleshooting guide.

Protocol 2: Cyclocondensation with a Masked Aldehyde

This protocol uses a common and reliable 1,3-dicarbonyl equivalent.

  • Dissolve 3-nitrophenylhydrazine (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.05 equivalents) in ethanol.

  • Add concentrated hydrochloric acid (approx. 0.5 equivalents) dropwise while stirring.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The acidic conditions will hydrolyze the acetal to generate malondialdehyde in situ.

  • Monitor the reaction by TLC until the hydrazine spot is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical progression to diagnose the issue.

Troubleshooting Workflow Start Low Yield Observed CheckRoute Which Synthetic Route? Start->CheckRoute Ullmann Ullmann N-Arylation CheckRoute->Ullmann N-Arylation Cyclo Cyclocondensation CheckRoute->Cyclo Cyclocondensation U_CheckTemp Is Temp >100°C? Ullmann->U_CheckTemp C_CheckHydrazine Is Hydrazine fresh and free-based? Cyclo->C_CheckHydrazine U_AddLigand Action: Add Ligand (e.g., Phenanthroline) and re-run at 110°C U_CheckTemp->U_AddLigand No U_CheckBase Is Base K₂CO₃? U_CheckTemp->U_CheckBase Yes U_Success Yield Improved U_AddLigand->U_Success U_SwitchBase Action: Switch to K₃PO₄ or Cs₂CO₃ U_CheckBase->U_SwitchBase Yes U_CheckHalide Using Aryl Bromide? U_CheckBase->U_CheckHalide No (Using stronger base) U_SwitchBase->U_Success U_SwitchHalide Action: Switch to Aryl Iodide U_CheckHalide->U_SwitchHalide Yes U_CheckHalide->U_Success No (Using Iodide) U_SwitchHalide->U_Success C_PurifyHydrazine Action: Use fresh hydrazine or free-base the HCl salt before use C_CheckHydrazine->C_PurifyHydrazine No / Unsure C_CheckDicarbonyl What is the 1,3-dicarbonyl source? C_CheckHydrazine->C_CheckDicarbonyl Yes C_Success Yield Improved C_PurifyHydrazine->C_Success C_SwitchDicarbonyl Action: Use a masked aldehyde like 1,1,3,3-tetra- methoxypropane C_CheckDicarbonyl->C_SwitchDicarbonyl Using unstable source C_CheckAcid Is acidic catalyst present? C_CheckDicarbonyl->C_CheckAcid Using stable source C_SwitchDicarbonyl->C_Success C_AddAcid Action: Ensure catalytic acid (HCl, AcOH) is used C_CheckAcid->C_AddAcid No C_CheckAcid->C_Success Yes C_AddAcid->C_Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles.RSC Advances.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles.
  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.MDPI.
  • Ullmann condens
  • COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES.Journal Marocain de Chimie Hétérocyclique.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.MDPI.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.Organic Chemistry Portal.
  • Ullmann Condens
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.International Journal of Current Microbiology and Applied Sciences.
  • Method for purifying pyrazoles.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Chromone-Related Pyrazole Compounds.
  • Styrylpyrazoles: Properties, Synthesis and Transformations.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction.Organic Chemistry Portal.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.Organic Chemistry Portal.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[No Source Found]
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Pyrazole Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for pyrazole synthesis?

The most widely employed method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This method, first reported in 1883, is valued for its simplicity and the ready availability of starting materials.[1][3]

The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][6]

Q2: I am getting a low yield in my Knorr pyrazole synthesis. What are the common causes and how can I improve it?

Low yields in Knorr pyrazole synthesis can stem from several factors. Here’s a troubleshooting guide to help you identify and resolve the issue:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.[5] Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often improves yields.[7][8][9][10]

  • Suboptimal pH: The reaction is typically acid-catalyzed.[2][6] The pH of the reaction medium should be controlled, generally between 0 and 6.9, as this can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps.[1][11] Adding a few drops of glacial acetic acid is a common practice.[5]

  • Side Reactions: Hydrazine derivatives can be prone to side reactions, leading to the formation of colored impurities and reducing the yield of the desired pyrazole.[12][13] Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate these side reactions.[12]

  • Purification Losses: Pyrazole derivatives can have varying solubilities. Significant product loss can occur during workup and purification.[14] It is crucial to select an appropriate recrystallization solvent by performing solubility tests.[14]

Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][13] The regioselectivity is determined by which carbonyl group the substituted hydrazine preferentially attacks. Several factors influence this:

  • Steric and Electronic Effects: The nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to significantly improve the regioselectivity in favor of the desired isomer in certain reactions.[15] Aprotic dipolar solvents like DMF or NMP can also yield better results than polar protic solvents like ethanol.[1]

  • Catalyst: The choice of catalyst can influence the reaction pathway. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[3]

  • Reaction Temperature: Lower temperatures may favor kinetic control, potentially leading to a different isomeric ratio than reactions run at higher temperatures which favor thermodynamic control.

A systematic approach to optimizing regioselectivity would involve screening different solvents and catalysts while monitoring the isomeric ratio by NMR or GC-MS.

Troubleshooting Guide

Issue 1: Formation of Colored Impurities
  • Symptom: The reaction mixture turns a deep yellow or red color, and the final product is difficult to purify.[12]

  • Cause: This is often due to side reactions of the hydrazine starting material.[12][13]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere like nitrogen or argon to minimize oxidative side reactions.[12]

    • Purification of Hydrazine: Ensure the purity of the hydrazine reagent. Distillation of liquid hydrazines before use may be necessary.

    • Workup: During workup, a wash with a reducing agent solution (e.g., sodium bisulfite) can sometimes help to remove colored impurities.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard method for separating the desired pyrazole from colored byproducts.[12]

Issue 2: Difficulty in Product Isolation and Purification
  • Symptom: The product does not precipitate upon cooling, or it oils out. Recrystallization attempts result in low recovery.[14]

  • Cause: The product may be highly soluble in the reaction solvent, or it may have a low melting point.

  • Troubleshooting Steps:

    • Solvent Selection: After the reaction is complete, if the product is soluble in the reaction solvent, you may need to remove the solvent under reduced pressure and then attempt crystallization from a different solvent system.

    • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

    • Purification via Salt Formation: Pyrazoles are basic and can be protonated to form salts.[14][16] Dissolving the crude product in an organic solvent and treating it with an acid (e.g., HCl) can precipitate the pyrazole salt, which can then be isolated by filtration. The free pyrazole can be regenerated by treatment with a base.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a minimal amount of ethanol.

  • Add the hydrazine derivative to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the product crystallizes, collect it by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not crystallize, reduce the solvent volume under reduced pressure and attempt to induce crystallization or purify by column chromatography.

Protocol 2: Microwave-Assisted Pyrazole Synthesis

Microwave irradiation can significantly accelerate pyrazole synthesis.[7][8][9][10]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.5 eq)

  • Solvent (if any, e.g., ethanol or solvent-free)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the 1,3-dicarbonyl compound and the hydrazine derivative.

  • If using a solvent, add it to the vial. Some reactions can be run under solvent-free conditions.[8][19]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 75-120°C for 5-30 minutes).[7][10]

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to days[10][20]Minutes[7][9][10]
Yield Often moderate to good[10]Generally higher yields[9][10]
Energy Consumption HigherLower[8]
Side Reactions More prevalentOften reduced

Visualizing the Workflow

A logical approach to troubleshooting pyrazole synthesis can be visualized as a decision-making workflow.

Troubleshooting_Workflow start Start: Pyrazole Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? (Check TLC/NMR) check_yield->incomplete_rxn Yes side_reactions Side Reactions? (Colored impurities) check_purity->side_reactions Yes end Successful Synthesis check_purity->end No optimize_time_temp Increase Reaction Time/Temp Consider Microwave Synthesis incomplete_rxn->optimize_time_temp Yes optimize_catalyst Optimize Catalyst (e.g., adjust acid concentration) incomplete_rxn->optimize_catalyst No purification_issue Purification Issues? (Oiling out, low recovery) side_reactions->purification_issue No inert_atmosphere Use Inert Atmosphere Purify Hydrazine side_reactions->inert_atmosphere Yes recrystallization Optimize Recrystallization (Solvent screening) purification_issue->recrystallization Yes salt_formation Purify via Salt Formation purification_issue->salt_formation Also consider optimize_time_temp->end optimize_catalyst->end chromatography Column Chromatography inert_atmosphere->chromatography chromatography->end recrystallization->end salt_formation->end

Troubleshooting workflow for pyrazole synthesis.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Process for the preparation of pyrazoles. (1980).
  • Fouad, M. A., & El-Naggar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

  • Berdyshev, D. V., & Fokin, V. V. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gerokonstantis, D. T., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • Li, J., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Patel, R. V., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega - ACS Publications. [Link]

  • Sankaran, M., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Optimization of the reaction conditions for the synthesis of pyrazole.... (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

  • Unit 4 Pyrazole | PDF. (n.d.). Slideshare. [Link]

  • Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Journal of Emerging Technologies and Innovative Research. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthetic pathway for solvent‐free ultrasonic irradiated synthesis of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Knorr Pyrazole Synthesis Question. (2025, June 8). Reddit. [Link]

Sources

Side reactions and byproduct formation in 1-(3-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: 1-(3-nitrophenyl)-1H-pyrazole Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, including side reactions and byproduct formation, providing you with actionable troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific experimental problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound via a Chan-Lam or Ullmann-type coupling, but I am observing very low to no formation of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or no yield in N-arylation reactions of pyrazole is a common issue that can often be traced back to a few key factors related to the catalyst system, reaction conditions, or starting material quality.

Probable Causes & Solutions:

  • Catalyst Inactivation: Copper catalysts, frequently used in Chan-Lam and Ullmann reactions, can be sensitive to air and moisture, leading to the formation of inactive copper oxides.[1][2]

    • Solution: Ensure you are using a high-purity copper salt (e.g., CuI, Cu(OAc)₂) and consider using freshly opened reagents.[3] Assembling the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve catalyst lifetime and reactivity.

  • Incorrect Base: The choice and stoichiometry of the base are critical. The base deprotonates the pyrazole, activating it as a nucleophile. An inappropriate base may be too weak to deprotonate the pyrazole effectively or too strong, leading to side reactions.

    • Solution: For Chan-Lam couplings, organic bases like triethylamine (TEA) or pyridine are often employed.[3] For Ullmann conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[4] It is crucial to perform a small-scale screen of different bases to find the optimal one for your specific substrate.

  • Sub-optimal Ligand: In many modern cross-coupling reactions, a ligand is essential to stabilize the metal center and facilitate the catalytic cycle.[1][5]

    • Solution: For copper-catalyzed N-arylations, diamine ligands have been shown to be effective.[1] If you are using a ligand-free system and experiencing issues, the addition of a suitable ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, could be beneficial.

  • Reaction Temperature and Time: These reactions are often sensitive to temperature. Too low a temperature will result in a sluggish or stalled reaction, while too high a temperature can lead to catalyst decomposition and byproduct formation.

    • Solution: The optimal temperature can vary depending on the specific catalytic system. A good starting point for many copper-catalyzed N-arylations is between 80-120 °C.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid thermal decomposition of the product.

ParameterRecommendation for Chan-LamRecommendation for Ullmann
Copper Source Cu(OAc)₂, CuICuI, Copper powder (activated)
Ligand Often ligand-free, or diamines1,10-phenanthroline, L-proline
Base Pyridine, TriethylamineK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dichloromethane, TolueneDMF, DMSO, Dioxane
Temperature Room Temperature to 80 °C100-180 °C

A comparative table of typical starting conditions for Chan-Lam and Ullmann N-arylation of pyrazoles.

Issue 2: Formation of the Regioisomeric Byproduct: this compound vs. 1-(5-nitrophenyl)-1H-pyrazole

Question: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the N-arylation?

Answer:

The formation of regioisomers is a well-documented challenge in the N-functionalization of unsymmetrical pyrazoles.[7][8] The pyrazole ring has two nitrogen atoms (N1 and N2) that can act as nucleophiles, leading to two possible products.

Controlling Regioselectivity:

  • Steric Hindrance: The regioselectivity can often be controlled by steric effects.[7][8] If the pyrazole is substituted at the 3- or 5-position, the incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.

    • Strategy: If your pyrazole substrate is unsubstituted, consider using a pyrazole derivative with a bulky protecting group at the 3- or 5-position to direct the arylation to the desired nitrogen. This group can be removed in a subsequent step.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.

    • Strategy: While less straightforward to implement post-synthesis design, understanding the electronic landscape of your pyrazole is key. In some cases, altering the electronics of the arylating agent can also influence the outcome.

  • Directing Groups: The use of a directing group on the pyrazole can provide excellent control over regioselectivity.[9]

    • Strategy: A directing group, such as an 8-aminoquinoline amide, can be temporarily installed on the pyrazole. This group coordinates to the copper catalyst, delivering the aryl group to the proximal nitrogen atom with high selectivity.[9]

G cluster_0 N-Arylation of Unsubstituted Pyrazole Pyrazole Pyrazole Product_Mix Mixture of Regioisomers Pyrazole->Product_Mix N1 Attack Pyrazole->Product_Mix N2 Attack ArylHalide 1-halo-3-nitrobenzene ArylHalide->Product_Mix Catalyst Cu or Pd Catalyst Catalyst->Product_Mix Isomer1 This compound Product_Mix->Isomer1 Isomer2 1-(5-nitrophenyl)-1H-pyrazole Product_Mix->Isomer2

Caption: Regioselectivity challenge in pyrazole N-arylation.

Issue 3: Presence of 1,3-Dinitrobenzene as a Byproduct

Question: I am observing a significant amount of 1,3-dinitrobenzene in my crude reaction mixture. What is the source of this byproduct and how can I prevent its formation?

Answer:

The presence of 1,3-dinitrobenzene suggests a side reaction involving your arylating agent, which is likely 1-bromo-3-nitrobenzene or a similar precursor.

Probable Cause & Prevention:

  • Homocoupling of the Arylating Agent: Under certain conditions, particularly in copper-catalyzed reactions, aryl halides can undergo homocoupling to form a biaryl species. In your case, this would be a symmetrical coupling of two 3-nitrophenyl units. However, the formation of 1,3-dinitrobenzene points to a different side reaction.

  • Nitration of the Starting Material or Solvent: If your reaction conditions are too harsh or if there are residual nitrating agents from the synthesis of your starting material (1-halo-3-nitrobenzene), you could be seeing further nitration. 1,3-Dinitrobenzene is synthesized by the nitration of nitrobenzene.[10]

    • Prevention:

      • Purify Your Starting Materials: Ensure that your 1-halo-3-nitrobenzene is free from any residual nitric or sulfuric acid from its preparation. Purification by recrystallization or column chromatography is recommended.

      • Control Reaction Temperature: Avoid excessively high temperatures, which can promote unwanted side reactions.

      • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative side reactions that might contribute to the degradation of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and modern methods for the synthesis of N-aryl pyrazoles, including this compound, are transition-metal-catalyzed cross-coupling reactions. The two most prominent are:

  • Chan-Lam Coupling: This reaction typically involves the coupling of an aryl boronic acid with the N-H bond of the pyrazole, catalyzed by a copper salt, often in the presence of a base and an oxidant (frequently air).[2][3][11][12] This method is valued for its often mild reaction conditions.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine (in this case, pyrazole).[13][14] This method is known for its broad substrate scope and high functional group tolerance.

  • Ullmann Condensation: This is a more traditional method that involves the copper-catalyzed reaction of an aryl halide with a nucleophile.[6][15] While effective, it often requires harsher reaction conditions (higher temperatures) compared to the more modern methods.

G Start Pyrazole + 3-Nitrophenyl Source ChanLam Chan-Lam Coupling (Aryl Boronic Acid, Cu Catalyst) Start->ChanLam Buchwald Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst) Start->Buchwald Ullmann Ullmann Condensation (Aryl Halide, Cu Catalyst) Start->Ullmann Product This compound ChanLam->Product Buchwald->Product Ullmann->Product

Caption: Key synthetic routes to this compound.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification of the final product is critical to remove unreacted starting materials, catalyst residues, and any byproducts. A multi-step approach is often the most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water to remove water-soluble impurities and salts. A wash with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds. For this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.[16]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Handling of Nitroaromatic Compounds: 3-Nitrophenyl derivatives and 1,3-dinitrobenzene are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Heavy Metal Catalysts: Palladium and copper catalysts are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact. Dispose of heavy metal waste according to your institution's guidelines.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, toluene) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: When working with pyrophoric or air-sensitive reagents, or when setting up reactions under an inert atmosphere, ensure you are properly trained in the use of Schlenk lines or glove boxes.

Experimental Protocols

Protocol 1: General Procedure for Chan-Lam N-Arylation

This protocol provides a general starting point for the copper-catalyzed N-arylation of pyrazole with 3-nitrophenylboronic acid.

Materials:

  • Pyrazole (1.0 mmol)

  • 3-Nitrophenylboronic acid (1.2 mmol)

  • Copper(II) acetate (0.1 mmol)

  • Triethylamine (2.0 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (10 mL) followed by triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature and open to the air (or under an oxygen balloon) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Dong, V. et al. (n.d.). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC. Available at: [Link]

  • Chen, G. et al. (2008). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Dong, V. et al. (n.d.). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. Available at: [Link]

  • Wang, B. et al. (2017). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Available at: [Link]

  • Singh, P. et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]

  • PubMed. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). 1,3-Dinitrobenzene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • ResearchGate. (n.d.). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

  • YouTube. (2020). 1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,5-trinitropyrazole. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Stability studies of 1-(3-nitrophenyl)-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-nitrophenyl)-1H-pyrazole. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The nitro group on the phenyl ring and the pyrazole ring itself are the main sites susceptible to degradation.

Q2: Is this compound susceptible to hydrolysis?

A2: While the pyrazole ring is generally stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis, although pyrazole esters are more susceptible to this.[1][2] For this compound, the primary concern with pH would be catalysis of other degradation pathways.

Q3: How sensitive is this compound to light?

A3: Nitroaromatic compounds are often susceptible to photodegradation.[3][4] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is recommended to handle and store the compound in light-protected conditions.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the potential degradation pathways include:

  • Photodegradation: The nitroaromatic moiety can undergo photoreduction.[4]

  • Oxidative degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening.[5][6]

  • Thermal degradation: At elevated temperatures, cleavage of the C-NO2 bond or decomposition of the pyrazole ring can occur.[7][8][9]

Q5: My experimental results are inconsistent. Could this be a stability issue?

A5: Yes, inconsistent results are a common sign of compound instability under experimental conditions.[10] It is crucial to assess the stability of this compound in your specific experimental setup, including solvents, buffers, and temperature.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common stability-related issues encountered during experiments with this compound.

Guide 1: Investigating Unexpected Degradation

If you suspect that this compound is degrading during your experiments, a systematic forced degradation study can help identify the cause and establish stable handling and storage conditions.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO or ACN) prep_working Prepare Working Solutions in Relevant Buffers/Media prep_stock->prep_working hydrolysis Acid/Base Hydrolysis prep_working->hydrolysis oxidation Oxidative Stress prep_working->oxidation photostability Photolytic Stress prep_working->photostability thermal Thermal Stress prep_working->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling photostability->sampling thermal->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV) sampling->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Hydrolytic Stability

  • Objective: To determine the stability of the compound in aqueous solutions at different pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:

      • 0.1 M HCl (acidic condition)

      • Purified water (neutral condition)

      • 0.1 M NaOH (basic condition)

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent.

    • Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC.

3. Photostability

  • Objective: To evaluate the impact of light exposure on the compound's stability.

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to serve as a dark control.

    • After the exposure period, prepare solutions of both the exposed and control solid samples and analyze all samples by HPLC.

4. Thermal Stability

  • Objective: To investigate the effect of high temperature on the compound.

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature chamber (e.g., at 60°C) for a specified duration (e.g., 24-48 hours).

    • After the incubation period, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample and a control sample (stored at room temperature) for analysis by HPLC.

Summary of Recommended Stress Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60 °CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photolytic ICH Q1B compliant light sourceAmbientPer ICH guidelines
Thermal (Solid) Dry Heat60 °C24-48 hours
Guide 2: Troubleshooting Unexpected Peaks in Chromatograms

The appearance of unexpected peaks in your analytical chromatograms can be an indication of degradation. This guide provides a logical approach to troubleshooting this issue.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank (solvent/mobile phase)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res1 Source is likely solvent, mobile phase, or system contamination. Investigate and clean the system. ans1_yes->res1 q2 Is the peak present in the time-zero (T0) sample? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res2 Peak is likely an impurity in the starting material. Check CoA. ans2_yes->res2 q3 Does the peak intensity increase over time or with stress conditions? ans2_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no res3 Peak is a degradation product. Characterize using MS and review handling/storage procedures. ans3_yes->res3 res4 Peak may be a transient intermediate or an artifact. Re-evaluate analytical method parameters. ans3_no->res4

Caption: Troubleshooting decision tree for unexpected peaks.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 2005. [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 2011. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 2021. [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Involvement of oxidative stress in the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. ResearchGate. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 1985. [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 2005. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]

  • PNP degradation pathway and the two general pathways via hydroquinone or hydroxyquinol... ResearchGate. [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 2021. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Biodegradation of p-nitrophenol by engineered strain. AMB Express, 2021. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]

  • Synthesis and thermal decomposition of 3-aroyl-4-aryl-2-pyrazolines. Monatshefte für Chemie / Chemical Monthly, 1995. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]

  • Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. British Journal of Pharmacology, 2017. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 2021. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed, 2009. [Link]

  • Photostability of N@C. ResearchGate. [Link]

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Bohrium. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2009. [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Oxidative susceptibility testing. PhaRxmon Consulting LLC. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 2021. [Link]

  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 2022. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 2020. [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • Tag: Stability Troubleshooting. Pharma.Tips. [Link]

  • Building a Troubleshooting Knowledge Base for Stability Laboratories. Pharma Stability. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society, 2022. [Link]

  • Initial variations of the nitro group. ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2013. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 2016. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

Sources

Technical Support Center: Crystallization of 1-(3-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-nitrophenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Crystallization is a critical step for purification, directly impacting the compound's purity, stability, and handling characteristics. This guide provides in-depth, experience-driven answers to common challenges encountered during the crystallization of this specific molecule, moving beyond generic advice to offer targeted, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful crystallization experiment.

Q1: What are the essential physical properties of this compound?

Understanding the fundamental physical properties is the first step in developing a robust crystallization protocol. These values dictate solvent choice and the conditions required for purification.

PropertyValueSource
CAS Number 25688-18-0[1]
Molecular Formula C₉H₇N₃O₂LookChem[2]
Molecular Weight 189.17 g/mol PubChem[3], Sigma-Aldrich[4]
Appearance Yellow Crystalline SolidLookChem[2]
Melting Point 94.5 - 95 °CLookChem[2]
Boiling Point 323.6 ± 25.0 °C (Predicted)Chemsrc[1], LookChem[2]
Density 1.33 ± 0.1 g/cm³ (Predicted)LookChem[2]

Note: The melting point is a critical indicator of purity. A broad or depressed melting range suggests the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

The choice of solvent is the most critical parameter in crystallization.[5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the aromatic and polar nitro functionalities of the molecule, polar protic and aprotic solvents are excellent starting points.

Solvent/SystemTypeRationale & Use Case
Methanol / Ethanol ProticOften effective for nitrophenyl pyrazole derivatives.[6][7] Good for single-solvent recrystallization due to a significant solubility difference between hot and cold conditions.
Isopropanol ProticSlightly less polar than ethanol; can be useful if the compound is too soluble in methanol/ethanol even when cold.
Ethyl Acetate / Hexane Mixed (Aprotic)A powerful mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent) and titrate with hexane (the "anti-solvent") until turbidity appears, then cool slowly.
Acetone / Water Mixed (Aprotic/Protic)Similar to the above, acetone acts as the good solvent. Use with caution as acetone is highly volatile.
Toluene AromaticCan be effective for aromatic compounds. May require a larger volume and has a higher boiling point.

Expert Tip: Always start with small-scale solvent screening. Test the solubility of ~10-20 mg of your crude material in 0.5 mL of several candidate solvents at room temperature and then at boiling. A promising solvent will show poor solubility at room temperature but complete dissolution upon heating.[8]

Q3: What is a reliable, standard protocol for recrystallizing this compound?

This protocol for single-solvent recrystallization is a robust starting point.

Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., methanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the compound just dissolves completely at the solvent's boiling point. Adding excess solvent will significantly reduce your yield.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for forming large, pure crystals.[10] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the filter paper or, for best results, in a vacuum desiccator.

Section 2: Troubleshooting Guide

Even with a good protocol, challenges can arise. This section provides a systematic approach to problem-solving.

Problem: No crystals are forming, even after cooling in an ice bath.
  • Probable Cause 1: Supersaturation or Too Much Solvent. The solution may be supersaturated, or more likely, too much solvent was added during the dissolution step, keeping the compound soluble even at low temperatures.[9][11]

    • Solution A (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[9][11]

    • Solution B (Seeding): If you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.[9][11]

    • Solution C (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[8][9]

    • Solution D (Add an Anti-Solvent): If you know a solvent in which your compound is insoluble (an "anti-solvent" like water or hexane), add it dropwise to your solution at room temperature until persistent cloudiness is observed, then allow it to stand.

Problem: The compound "oils out" into a gooey liquid instead of crystallizing.
  • Probable Cause 1: Low Melting Point Impurity. The presence of impurities can depress the melting point of the mixture below the temperature of the crystallization medium.

  • Probable Cause 2: High Solute Concentration & Rapid Cooling. The solution is too concentrated, and upon cooling, the saturation point is reached at a temperature above the compound's melting point in that solvent.

    • Solution A (Re-dissolve and Dilute): Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[9] Then, allow it to cool much more slowly. A slower cooling rate is critical.[10]

    • Solution B (Change Solvent): The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

Problem: Crystals form too quickly, resulting in a fine powder or "crashing out."
  • Probable Cause: Low Solubility or Rapid Cooling. The compound is likely not very soluble in the chosen solvent even when hot, or the solution was cooled too quickly. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[9]

    • Solution A (Use More Solvent): Re-heat and dissolve the solid. Add a small excess of hot solvent beyond what is needed for initial dissolution. This keeps the compound in solution longer during the cooling phase, promoting slower, more selective crystal growth.[9]

    • Solution B (Insulate the Flask): After dissolving, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to dramatically decrease the cooling rate.

Problem: The final product has a low yield.
  • Probable Cause 1: Excessive Solvent. As discussed, using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[9]

  • Probable Cause 2: Premature Crystallization. If a hot filtration step was used, the product may have crystallized on the filter paper or in the funnel stem.[9]

  • Probable Cause 3: Incomplete Crystallization. The solution may not have been cooled sufficiently to maximize precipitation.

    • Solution: Ensure you use the minimum amount of hot solvent necessary for dissolution. If you suspect more product is in the mother liquor, you can try to obtain a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Section 3: Visual Workflows & Diagrams

To streamline the decision-making process, the following diagrams illustrate key workflows for solvent selection and troubleshooting.

SolventSelection start Start: Crude this compound test_solubility Test solubility of ~10mg in 0.5mL solvent (e.g., EtOH, IPA, EtOAc, Toluene) start->test_solubility dissolves_cold Dissolves at Room Temp? test_solubility->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No reject Reject Solvent: Too Soluble dissolves_cold->reject Yes forms_crystals Crystals Form on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble: Consider as Anti-Solvent dissolves_hot->insoluble No good_solvent Good Candidate for Single-Solvent Recrystallization forms_crystals->good_solvent Yes mixed_solvent Use as 'Good' Solvent in a Mixed-Solvent System forms_crystals->mixed_solvent No (Oils out or stays dissolved)

Caption: Workflow for selecting a suitable crystallization solvent.

Troubleshooting start Problem Encountered During Cooling no_crystals No Crystals Formed start->no_crystals oils_out Compound 'Oils Out' start->oils_out crashes_out Crystals 'Crash Out' (Fine Powder) start->crashes_out sol_scratch 1. Scratch with glass rod no_crystals->sol_scratch Try First sol_reheat_dilute Re-heat to dissolve oil, add 10-20% more solvent, cool SLOWLY oils_out->sol_reheat_dilute sol_reheat_more Re-heat to dissolve powder, add excess solvent, cool SLOWLY crashes_out->sol_reheat_more sol_seed 2. Add a seed crystal sol_scratch->sol_seed sol_evap 3. Evaporate some solvent & re-cool sol_seed->sol_evap sol_antisolvent 4. Add anti-solvent sol_evap->sol_antisolvent

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • What is YOUR crystallisation go-to? (2024). Reddit r/OrganicChemistry. [Link]

  • Guide for crystallization. (n.d.). University of Rennes. Retrieved January 2, 2026, from [Link]

  • How to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Process for the preparation of pyrazolone derivatives. (1961).
  • 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2009). Acta Crystallographica Section E. [Link]

  • Pyrazole. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]

  • 3-(3-nitrophenyl)-1H-pyrazole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI. [Link]

  • The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. (2013). De Gruyter. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling pyrazole derivative synthesis from the benchtop to pilot and production scales. As you transition from gram-scale successes to kilogram-scale manufacturing, the underlying physical and chemical principles governing your reaction can shift dramatically. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common challenges, optimize your processes, and ensure a safe, efficient, and reproducible scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Yield and Efficiency

Q1: We are experiencing a significant drop in yield for our Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine) when moving from a lab scale (grams) to a pilot scale (kilograms). What are the common culprits?

A1: This is a classic scale-up challenge. A drop in yield during the scale-up of a Knorr synthesis is rarely due to a single factor.[1] It's typically an interplay of physical parameters that do not scale linearly. The primary causes are related to mass and heat transfer limitations.[2]

  • Inadequate Mixing: Homogeneity is crucial for this condensation reaction. In large reactors, inefficient stirring can create localized zones of high reactant concentration or "hot spots," which can promote the formation of side products and impurities.[1] The mixing dynamics in a 500 L reactor are fundamentally different from a 500 mL round-bottom flask.

  • Poor Temperature Control: The Knorr condensation is often exothermic.[1] As you increase the reaction volume, the surface-area-to-volume ratio decreases drastically, making heat dissipation far less efficient.[2] An uncontrolled temperature spike (exotherm) can lead to product degradation, reduced selectivity, and potentially unsafe reaction conditions.

  • Reagent Addition Rate: On a small scale, adding a reagent all at once might work. On a large scale, this can lead to a dangerous exotherm. The rate of hydrazine addition, in particular, must be carefully controlled to manage heat evolution. A rapid addition can cause temperature spikes that favor side-product formation.[1]

  • Solvent and Solubility Issues: A solvent that performs well on a small scale might be suboptimal for a large batch. For example, if your product precipitates, inefficient stirring in a large reactor can lead to clumping or coating of surfaces, trapping reactants and reducing yield.[1]

Troubleshooting Workflow for Low Yields:

To systematically address yield issues, follow this logical progression.

G start Low Yield at Scale mixing 1. Characterize Mixing - Is stirring adequate? - Any unstirred zones? start->mixing temp 2. Analyze Thermal Profile - Monitor internal temp vs. jacket temp. - Any unexpected exotherms? mixing->temp Mixing adequate mixing_sol Implement Process Analytical Technology (PAT) like FBRM to monitor particle size if precipitation occurs. mixing->mixing_sol addition 3. Optimize Reagent Addition - Is addition too fast? - Profiled vs. constant rate? temp->addition Temp controlled temp_sol Model reaction calorimetry (DSC/RC1) to predict and control exotherm. Slow addition rate. temp->temp_sol solvent 4. Re-evaluate Solvent System - Are all species soluble? - Does product precipitate controllably? addition->solvent Addition optimized end Yield Optimized solvent->end Solvent suitable

Caption: Troubleshooting workflow for low yield issues.

Section 2: Regioselectivity Control

Q2: Our primary challenge is controlling regioselectivity. When using an unsymmetrical 1,3-dicarbonyl compound, we get a mixture of two pyrazole regioisomers. How can we favor the formation of the desired isomer at scale?

A2: Controlling regioselectivity is fundamental to process efficiency and purity. The formation of two regioisomers arises from the two distinct electrophilic carbonyl carbons in your dicarbonyl starting material and the two nucleophilic nitrogens in the substituted hydrazine.[3] The outcome is often a delicate balance of kinetic and thermodynamic control.[4]

Key Factors Influencing Regioselectivity:

  • Electronic and Steric Effects: The reaction is often initiated by the more nucleophilic nitrogen of the hydrazine attacking the more electrophilic (less sterically hindered) carbonyl carbon.[3] Understanding the electronics of your specific substrates is the first step.

  • Solvent Choice: This is one of the most powerful tools at your disposal. While traditional syntheses often use alcohols like ethanol, these can lead to poor selectivity.[5] Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can dramatically improve regioselectivity in favor of the desired isomer by modulating the reactivity of the intermediates.[3]

  • pH Control: The pH of the reaction medium is critical. Acid catalysis is required for the initial imine formation, but excessive acid can protonate the hydrazine, reducing its nucleophilicity and affecting selectivity.[6] For scale-up, maintaining a consistent and optimal pH across the entire reactor volume is essential.

  • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.[7][8] A lower temperature often favors the kinetically controlled product (formed via the lowest activation energy pathway), while a higher temperature can allow the system to equilibrate to the more stable, thermodynamically favored product.

Decision Tree for Optimizing Regioselectivity:

G start Poor Regioselectivity solvent 1. Solvent Screening Is the reaction in a standard solvent (e.g., EtOH)? start->solvent protic Test Aprotic Dipolar (DMF, DMAc) or Fluorinated Alcohols (TFE, HFIP) solvent->protic Yes temp 2. Temperature Study Is the desired isomer the thermodynamic product? solvent->temp No protic->temp low_t Run at lower T to favor kinetic product. temp->low_t No high_t Run at higher T to favor thermodynamic product. temp->high_t Yes ph 3. pH Optimization Is pH controlled and buffered? low_t->ph high_t->ph ph_sol Screen buffer systems to maintain optimal pH. ph->ph_sol No end Regioselectivity Optimized ph->end Yes ph_sol->end

Caption: Decision tree for managing regioselectivity.

Solvent Selection Guide for Regioselectivity

Solvent ClassExample(s)Typical OutcomeRationale
Protic Ethanol, MethanolOften leads to mixtures of regioisomers.[5]Solvates both reactants and intermediates, offering little directive effect.
Aprotic Dipolar DMF, DMAcCan improve yields and selectivity over protic solvents.[5]Accelerates dehydration steps and can favor specific reaction pathways.
Fluorinated Alcohols TFE, HFIPCan provide excellent regioselectivity.[3]Unique hydrogen-bonding properties stabilize specific transition states, directing the reaction pathway.
Solvent-Free Neat or with a catalystEnvironmentally friendly; outcome is highly substrate-dependent.[9]Relies solely on the intrinsic reactivity of the starting materials.
Section 3: Safety and Hazard Management

Q3: Our synthesis involves a diazotization step to generate a hydrazine precursor, which we know can be hazardous. What are the best practices for scaling this up safely?

A3: Safety is the paramount concern during scale-up, especially when dealing with potentially explosive or unstable intermediates like diazonium salts.[2][10] Accumulating large quantities of such materials in a batch reactor is a significant risk. The modern, authoritative recommendation is to avoid this scenario entirely by using flow chemistry.[10][11][12]

Batch vs. Flow Chemistry for Hazardous Steps:

  • Batch Process (High Risk): In a traditional batch reactor, you generate the entire quantity of the hazardous diazonium intermediate at once and hold it in the vessel before it is consumed in the next step. This creates a large inventory of an unstable material, increasing the risk of thermal runaway and decomposition.

  • Flow Process (Risk Mitigation): In a flow chemistry setup, small amounts of reactants are continuously pumped, mixed, and reacted in a narrow tube or channel. The hazardous intermediate is generated and immediately consumed in the next reaction stream, meaning only a tiny quantity exists at any given moment.[10][12] This eliminates the danger of accumulation.

G cluster_0 Batch Process (High Risk) cluster_1 Flow Process (Risk Mitigation) A1 Reagent A Reactor1 Large Reactor: Generate large volume of hazardous intermediate 'C' A1->Reactor1 B1 Reagent B B1->Reactor1 A2 Reagent A Mixer A2->Mixer B2 Reagent B B2->Mixer Reactor2 Flow Reactor Coil: Generate & consume 'C' in situ Mixer->Reactor2

Caption: Batch vs. Flow for handling hazardous intermediates.

Key Safety Recommendations:

  • Adopt Flow Chemistry: For steps involving diazotization or the use of other energetic intermediates, transitioning to a continuous flow process is the industry best practice.[10][12] This minimizes risk by design.

  • Perform Thermal Hazard Analysis: Before any scale-up, perform differential scanning calorimetry (DSC) on your starting materials, intermediates, and final product to understand their thermal stability and decomposition energy.[2][10] This data is non-negotiable for a safe process.

  • Consider Safer Reagents: If flow chemistry is not an option, investigate alternative reagents. For example, substituting sodium nitrite with tert-butyl nitrite (TBN) can sometimes provide a safer alternative for diazotization.[2]

  • Physicochemical Stability: Be aware that pyrazole derivatives with a high nitrogen-to-carbon ratio can be potentially explosive.[2] An extended investigation into the compound's stability, including mechanical stress (friction/shock) and thermal stability, is essential before producing large quantities.

Section 4: Purification Challenges

Q4: We are struggling with the purification of our final pyrazole derivative at a multi-kilogram scale. Column chromatography is not viable. What are the recommended large-scale purification strategies?

A4: Large-scale purification requires robust, scalable, and cost-effective methods. The goal is to move away from chromatography towards crystallization-based techniques.

Recommended Purification Strategies:

  • Crystallization of the Free Base: This is the most straightforward method. A systematic screening of solvents and solvent/anti-solvent systems is crucial. The goal is to find a system where the desired product has high solubility at an elevated temperature and low solubility at a low temperature, while key impurities remain in the mother liquor.

  • Acid Addition Salt Formation: A highly effective strategy for purifying pyrazoles, which are basic compounds, is to form a crystalline acid addition salt.[13][14] By reacting the crude product dissolved in a suitable solvent with an inorganic (e.g., HCl) or organic (e.g., p-toluenesulfonic acid) acid, you can often induce the crystallization of a highly pure salt, leaving neutral or less basic impurities behind.[13] The purified free base can then be liberated by neutralization and extraction.

  • Reactive Extraction: This involves pH-driven extractions. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to be basic, and the purified pyrazole can be back-extracted into a fresh organic solvent.

Protocol: Purification via HCl Salt Formation

This is a representative protocol and must be adapted and tested for your specific compound.

  • Dissolution: Dissolve the crude pyrazole product (1.0 kg) in a suitable organic solvent (e.g., isopropanol, 10 L) with gentle heating (e.g., 50 °C) in a properly rated reactor.

  • Filtration: Perform a hot filtration through a polish filter to remove any insoluble particulate matter.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol) to the warm, stirred solution until the desired pH is reached (test with wetted pH paper). The amount should be stoichiometric to the pyrazole.

  • Crystallization: The pyrazole hydrochloride salt should begin to precipitate. Control the cooling rate of the reactor (e.g., cool to 20 °C over 4 hours, then to 0-5 °C and hold for 2 hours) to promote the growth of large, easily filterable crystals.

  • Isolation: Isolate the crystalline salt by filtration using a centrifuge or filter-dryer (Nutsche filter).

  • Washing: Wash the filter cake with cold isopropanol to remove residual mother liquor.

  • Drying: Dry the purified pyrazole hydrochloride salt under vacuum at an appropriate temperature.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Pyrazole. SlideShare. [Link]

  • Unit 4 Pyrazole. SlideShare. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • Process for the purification of pyrazoles.
  • Synthetic pathway for solvent-free ultrasonic irradiated synthesis of pyrazole derivatives. ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC - NIH. [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC - NIH. [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. CoLab.
  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. Autech Industry Co., Limited. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]

Sources

Addressing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a particular focus on addressing the persistent challenge of regioisomer formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights. Our goal is to provide you with the knowledge to not only identify and solve common issues but also to proactively design experiments that yield the desired pyrazole regioisomer with high selectivity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioisomerism in pyrazole synthesis, providing a solid foundation for understanding and troubleshooting your reactions.

Q1: What is a regioisomer in the context of pyrazole synthesis, and why is it a concern?

A: In pyrazole synthesis, particularly in the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, regioisomers are structural isomers that differ in the orientation of substituents on the pyrazole ring.[1][2] When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization, leading to the formation of two different pyrazole products.[3] This lack of regioselectivity can result in a mixture of products that are often difficult to separate, leading to lower yields of the desired compound and increased purification costs.[4][5][6] For applications in drug development, controlling the regiochemistry is critical as different regioisomers can exhibit vastly different pharmacological activities.[4]

Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?

A: The regiochemical outcome of a pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a neighboring carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[3]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can dictate the site of initial attack. A bulkier substituent on either reactant will generally direct the reaction to the less sterically hindered carbonyl group.[3]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent polarity, temperature, and pH can dramatically influence which regioisomer is favored.[3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: How can I definitively characterize and differentiate between pyrazole regioisomers?

A: A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazole regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation.[4][7] The chemical shifts and coupling constants of the protons and carbons on the pyrazole ring and its substituents provide detailed structural information.[7]

  • 2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms and confirming the substitution pattern on the pyrazole ring.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be particularly useful in differentiating regioisomers by identifying protons that are close in space, which can help to confirm the relative positions of substituents.[4][8]

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural proof of a specific regioisomer.[4]

Troubleshooting Guide: Controlling Regioisomer Formation

This guide provides solutions to common problems encountered during pyrazole synthesis, with a focus on practical, actionable steps to improve regioselectivity.

Scenario 1: My reaction is producing an inseparable mixture of regioisomers. How can I favor the formation of one over the other?

This is a frequent challenge. The key is to systematically modify the reaction conditions to exploit the subtle electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl precursor.

Troubleshooting Workflow:

G start Problem: Inseparable Regioisomer Mixture solvent Step 1: Solvent Optimization (Vary Polarity) start->solvent temp Step 2: Temperature Control (Low vs. High Temp) solvent->temp If still a mixture ph Step 3: pH Modification (Acidic vs. Basic Conditions) temp->ph If still a mixture catalyst Step 4: Catalyst Screening (Lewis vs. Brønsted Acids) ph->catalyst If still a mixture end Outcome: Improved Regioselectivity catalyst->end

Caption: A stepwise approach to troubleshooting regioisomer mixtures.

Detailed Action Plan:

  • Step 1: Solvent Optimization: The polarity of the solvent can significantly influence the reaction pathway.

    • Protocol: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, methanol).

    • Expert Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[5][6] The unique properties of these solvents can stabilize one transition state over the other, leading to a higher preference for a single regioisomer.[5][6]

  • Step 2: Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Protocol: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the regioisomeric ratio to a reaction run at elevated temperatures (e.g., reflux).

    • Causality: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which can lead to the preferential formation of one regioisomer.

  • Step 3: pH Modification: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.

    • Protocol: Compare the reaction under acidic conditions (e.g., catalytic acetic acid or HCl) with neutral and basic conditions (e.g., addition of a non-nucleophilic base like triethylamine).

    • Mechanistic Rationale: In the Knorr pyrazole synthesis, acid catalysis is often employed.[9][10] The acid protonates a carbonyl group, activating it for nucleophilic attack.[10] The choice of acidic or basic conditions can influence which carbonyl is preferentially activated and which nitrogen of the hydrazine is the more potent nucleophile.

Scenario 2: I am using a fluorinated 1,3-dicarbonyl, and the regioselectivity is poor. What strategies can I employ?

Fluorinated 1,3-dicarbonyls are common precursors, and the strong electron-withdrawing nature of the fluoroalkyl group significantly increases the electrophilicity of the adjacent carbonyl carbon.

Strategies for Fluorinated Precursors:

  • Leverage Solvent Effects: As mentioned previously, fluorinated alcohols like TFE and HFIP are particularly effective for improving regioselectivity with fluorinated dicarbonyls.[5][6]

    SolventRegioisomeric Ratio (Desired:Undesired)
    Ethanol~1:1.3
    TFEup to 99:1
    HFIPup to 99:1
    Data adapted from studies on N-methylpyrazole synthesis.[5][6]
  • Catalyst Selection: The choice of catalyst can be crucial.

    • Protocol: While traditional Brønsted acids are common, consider screening Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). A recent study demonstrated that a silver catalyst (AgOTf) can lead to highly regioselective formation of 3-CF₃-pyrazoles.[11]

    • Expert Tip: The coordination of a Lewis acid to one of the carbonyl oxygens can create a more pronounced difference in the electrophilicity of the two carbonyl carbons, thereby directing the nucleophilic attack of the hydrazine.

Scenario 3: How can I rationally design my synthesis to favor a specific regioisomer from the start?

Proactive experimental design is key to avoiding regioisomer issues.

Design Principles for Regioselective Pyrazole Synthesis:

G cluster_0 Precursor Design cluster_1 Reaction Control cluster_2 Desired Outcome Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Conditions Optimized Conditions (Solvent, Temp, pH) Dicarbonyl->Conditions Hydrazine Substituted Hydrazine Hydrazine->Conditions Regioisomer Single Regioisomer Conditions->Regioisomer Catalyst Selective Catalyst Catalyst->Regioisomer

Caption: Key factors in designing a regioselective pyrazole synthesis.

  • Exploit Electronic Asymmetry: Design your 1,3-dicarbonyl with substituents that create a significant electronic bias. For example, a strong electron-withdrawing group (like CF₃) on one side and an electron-donating group on the other will make one carbonyl much more electrophilic.

  • Utilize Steric Hindrance: Introduce a bulky substituent on one side of the dicarbonyl or on the hydrazine to sterically block one of the reaction pathways.

  • Alternative Synthetic Routes: If the standard condensation of a 1,3-dicarbonyl and a hydrazine is problematic, consider alternative methods that offer better regiocontrol. These include:

    • 1,3-Dipolar Cycloadditions: Reactions of diazo compounds with alkynes can provide a regioselective route to pyrazoles.[12]

    • Reactions of α,β-Unsaturated Carbonyls: The use of α,β-unsaturated ketones or aldehydes with a leaving group at the β-position can lead to the formation of a single pyrazole regioisomer.[11]

Experimental Protocol: Regioselective Synthesis of N-Methylpyrazoles Using Fluorinated Alcohols

This protocol is adapted from literature procedures that have demonstrated high regioselectivity.[5][6]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity by leveraging the unique properties of a fluorinated alcohol solvent.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring apparatus (TLC or LC-MS)

Procedure:

  • To a solution of the unsymmetrical 1,3-diketone in TFE (0.2 M), add methylhydrazine at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reactions are typically complete within a few hours to overnight.

  • Upon completion, remove the TFE under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole regioisomer.

  • Characterize the product and determine the regioisomeric ratio using ¹H NMR and NOESY spectroscopy.

Self-Validation: The success of this protocol is validated by the observed high regioselectivity (often >95:5) in favor of one isomer, as determined by spectroscopic analysis of the crude and purified product.

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Ingenta Connect. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2012). ResearchGate. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the biological availability of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

The Core Challenge: Why is Bioavailability an Issue for Pyrazole Compounds?

Many pyrazole derivatives, despite their promising pharmacological activities, exhibit poor aqueous solubility.[1][2] This inherent characteristic is a primary obstacle to achieving adequate bioavailability, as a compound must first dissolve in physiological fluids to be absorbed into the systemic circulation.[3] The pyrazole ring, while a valuable pharmacophore, can contribute to a molecule's lipophilicity and crystalline stability, making it resistant to dissolution.[3][4]

This guide will walk you through strategies to overcome this fundamental challenge, from initial formulation development to advanced chemical modification approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during the experimental evaluation of pyrazole-based compounds.

Solubility and Formulation Issues

Q1: My pyrazole compound won't dissolve in aqueous buffers for my in vitro assay. What should I do?

A1: This is a very common starting problem. Direct dissolution in aqueous media is often not feasible. The standard approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer or cell culture medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.[5]

  • Troubleshooting Precipitation Upon Dilution:

    • "Crashing out": If your compound precipitates when added to the aqueous phase, you are likely exceeding its aqueous solubility limit.

    • Solution 1: Lower the Final Concentration. The simplest solution is to test a lower final concentration of your compound in the assay.

    • Solution 2: Use a Surfactant. Incorporating a low concentration of a biocompatible surfactant, such as Tween-80 (typically 0.1-0.5%), in your final assay buffer can help maintain the solubility of your compound.[5]

    • Solution 3: Check the pH. The solubility of pyrazole derivatives with ionizable groups can be pH-dependent. Assess the pKa of your compound and adjust the buffer pH accordingly, if permissible for your assay.

Q2: I'm preparing a formulation for an in vivo animal study, and the compound precipitates after I add the aqueous component. How can I fix this?

A2: This is a critical issue, as injecting a precipitated compound can lead to inaccurate dosing, local irritation, and even embolism.[6] The goal is to create a stable, homogenous formulation, which may be a solution, suspension, or emulsion.

  • Underlying Cause: The organic solvent in your initial solubilization step is miscible with the aqueous vehicle, but the compound itself is not. When the aqueous component is added, the solvent environment changes, and the compound can no longer stay dissolved.[6]

  • Troubleshooting Decision Tree:

G start Precipitation observed in in vivo formulation? q1 Is the final solution clear or cloudy? start->q1 clear Clear but precipitates over time/on standing q1->clear Clear cloudy Cloudy/milky immediately upon mixing q1->cloudy Cloudy sub_clear Issue: Supersaturation and instability clear->sub_clear sub_cloudy Issue: Gross insolubility in the final vehicle cloudy->sub_cloudy sol3 Option 3: Reduce the final drug concentration. sub_clear->sol3 sol4 Option 4: Switch to a lipid-based formulation (e.g., SEDDS). sub_clear->sol4 sol1 Option 1: Increase co-solvent/surfactant percentage. (e.g., increase PEG400 from 30% to 40%) sub_cloudy->sol1 sol2 Option 2: Add a complexing agent like HP-β-CD to encapsulate the compound. sub_cloudy->sol2

Caption: Decision tree for troubleshooting precipitation.

Q3: What are some standard, reliable formulations for oral and intravenous administration of poorly soluble pyrazole compounds?

A3: Several multi-component vehicle systems are widely used. The exact ratios may need to be optimized for your specific compound.

Administration Route Vehicle Composition Key Considerations Reference
Oral Gavage 10% DMSO, 40% PEG400, 5% Tween-80, 45% SalineForms a stable microemulsion upon gentle agitation. Suitable for many kinase inhibitors.[5]
Intravenous Injection 10% DMSO, 90% (20% SBE-β-CD in saline)Cyclodextrin forms an inclusion complex with the drug, enhancing aqueous solubility. Must be sterile-filtered (0.22 µm).[7]
Intraperitoneal 5-10% DMSO, 90-95% Corn OilSuitable for highly lipophilic compounds. Forms a suspension that should be vortexed well before administration.[7]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage

This protocol describes a common vehicle for oral administration of poorly water-soluble pyrazole compounds.[5]

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[5]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Preparation of a Pyrazole Compound Formulation for Intravenous Injection using Cyclodextrin

This protocol outlines the preparation of a formulation suitable for intravenous administration, which requires sterile and clear solutions.

Materials:

  • Pyrazole compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Initial Solubilization in a Sterile Environment: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO (e.g., to achieve a high stock concentration).

  • Complexation with Cyclodextrin: In a separate sterile vial, prepare a solution of HP-β-CD or SBE-β-CD in the aqueous vehicle (saline or D5W). A common concentration is 20-30% (w/v). The concentration will depend on the specific compound and its complexation efficiency.

  • Final Dilution and Filtration: Slowly add the aqueous cyclodextrin solution to the DMSO solution while vortexing. The final concentration of DMSO should be minimized (ideally ≤10%) to reduce potential toxicity.[5]

  • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration. Prepare fresh before use.

G cluster_0 Organic Phase cluster_1 Aqueous Phase a Weigh Pyrazole Compound b Dissolve in minimal DMSO a->b d Slowly add Aqueous Phase to Organic Phase with Vortexing b->d c Prepare Aqueous Cyclodextrin Solution (e.g., 20% SBE-β-CD in Saline) c->d e Sterile Filter (0.22 µm) d->e f Final IV Formulation e->f

Caption: Workflow for IV formulation with cyclodextrin.

Advanced Strategies & Scientific Rationale

Medicinal Chemistry Approaches to Mitigate Bioavailability Issues

Beyond formulation, the intrinsic properties of the pyrazole molecule itself can be modified to enhance bioavailability.

Q4: My pyrazole compound has poor metabolic stability. What are the likely metabolic pathways, and how can I design more stable analogs?

A4: Pyrazole-based compounds are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[8] Common metabolic liabilities include:

  • Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a site of oxidation.

  • Oxidation of Substituents: Alkyl or aryl groups attached to the pyrazole ring are common sites of hydroxylation.

Strategies to Block CYP-Mediated Metabolism:

  • Introduce Electron-Withdrawing Groups: Replacing a metabolically labile hydrogen atom on an aromatic ring with an electron-withdrawing group like fluorine or a trifluoromethyl group can make the ring less susceptible to oxidative metabolism.

  • Scaffold Hopping: Replace a metabolically unstable part of the molecule with a more stable bioisostere. For example, replacing a metabolically labile quinoline ring system with a more electron-deficient pyridine and pyrazole significantly lowered clearance in the development of a phosphodiesterase 10A inhibitor.[9]

  • Steric Hindrance: Introducing a bulky group near a known site of metabolism can sterically hinder the enzyme's access, thus reducing the rate of metabolism.

G cluster_products Metabolic Products compound Pyrazole-Based Drug Candidate cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) compound->cyp450 Phase I Metabolism metabolite1 Oxidized Metabolite (e.g., Hydroxylation) cyp450->metabolite1 metabolite2 N-oxide Metabolite cyp450->metabolite2 metabolite3 Demethylated Metabolite cyp450->metabolite3 excretion Rapid Excretion (Low Bioavailability) metabolite1->excretion metabolite2->excretion metabolite3->excretion

Caption: Simplified metabolic pathway of pyrazole compounds.

Solid-State Chemistry Approaches

Q5: Can I improve the bioavailability of my pyrazole compound by making a salt or a co-crystal?

A5: Yes, modifying the solid form of your active pharmaceutical ingredient (API) is a powerful strategy.

  • Salt Formation: If your pyrazole derivative has a sufficiently basic nitrogen atom, it can be reacted with an acid to form a salt. Pharmaceutical salts are a common and effective method for increasing the solubility and dissolution rate of poorly soluble drugs.[10]

  • Co-crystals: For non-ionizable pyrazole compounds, co-crystallization is an excellent alternative. A co-crystal is a multi-component crystal where the API and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[11] By selecting a highly water-soluble co-former, the resulting co-crystal can exhibit significantly improved solubility and dissolution characteristics compared to the API alone.[11] This can lead to enhanced oral absorption and bioavailability.

References

  • Paine, M. F., & Stout, S. L. (2004). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Drug Metabolism and Disposition, 32(2), 174-181. [Link]

  • Creative BioMart. (n.d.). Preclinical Development of Kinase/Phosphatase Drugs. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports, 11(1), 22978. [Link]

  • Dalvie, D., & Obach, R. S. (2009). Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. Journal of Medicinal Chemistry, 52(1), 1-14. [Link]

  • Harrelson, J. C., & Harshman, S. W. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 46(12), 1789-1797. [Link]

  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2055-2066. [Link]

  • Hudson, B. D., et al. (2018). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 61(21), 9676-9689. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-807. [Link]

  • Scott, D., et al. (2021). CHAPTER 11: Strategies to Mitigate CYP450 Inhibition. In The Practice of Medicinal Chemistry (pp. 235-266). Royal Society of Chemistry. [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 1-10. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Hassan, E. A., et al. (2023). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis, 20. [Link]

  • Hassan, E. A., et al. (2023). WITHDRAWN: In vivo and In vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis. [Link]

  • Putchakayala, S. B. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 208. [Link]

  • Al-Otaibi, M. A., et al. (2023). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. Journal of Molecular Structure, 1289, 135805. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6523. [Link]

  • Dhaked, D. K., et al. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(11), 1163-1167. [Link]

  • Ravikanth, M., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy, 6(2), 17-24. [Link]

  • d'Angelo, M., et al. (2022). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. Pharmaceutics, 14(11), 2496. [Link]

  • Al-Obaidi, H., & Al-badry, M. A. (2019). Recent advances in improving oral drug bioavailability by cocrystals. Journal of Pharmaceutical Sciences, 108(1), 57-69. [Link]

  • Bojarska, J., et al. (2020). Chemical structure of the selected pyrazole derivatives. Molecules, 25(24), 5948. [Link]

  • Raczyńska, E. D., & Gal, J. F. (2018). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Physical Organic Chemistry, 31(10), e3849. [Link]

  • Al-Issa, S. A. M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 30. [Link]

  • Guchhait, S. K., & Kant, R. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100803. [Link]

  • Stanovnik, B., & Svete, J. (2001). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 6(12), 987-996. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 8(1), 2-17. [Link]

  • Okumu, A., & Morott, J. (2003). Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech, 4(1), E1. [Link]

  • Patel, J. R., & Carlton, R. A. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(1), 384-388. [Link]

  • Khan, I., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3689. [Link]

  • Okumu, A., & Morott, J. (2003). Synergistic Effect of PEG.400 and Cyclodextrin to Enhance Solubility of Progesterone. AAPS PharmSciTech, 4(1), E1. [Link]

  • Al-Azzawi, A. M. (2024). review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]

  • Ueda, K., et al. (2023). Control of Dissolution and Supersaturation/Precipitation of Poorly Water-Soluble Drugs from Cocrystals Based on Solubility Products: A Case Study with a Ketoconazole Cocrystal. Molecular Pharmaceutics, 20(8), 4100-4107. [Link]

  • Armaković, S. J., et al. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 46(3), 1146-1158. [Link]

  • Okumu, A., & Morott, J. (2003). Synergistic Effect of PEG.400 and Cyclodextrin to Enhance Solubility of Progesterone. AAPS PharmSciTech, 4(1), E1. [Link]

  • Sugita, M., et al. (2021). Biorelevant dissolution models to assess precipitation of weak base drug. Journal of Pharmaceutical Sciences, 110(1), 169-178. [Link]

  • Dash, S. S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2419-2428. [Link]

  • Al-Azzawi, A. M. (2022). Some biologically active molecules containing pyrazole conjugates. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Novel FGFR Inhibitor Combined with Radiotherapy Induces GSDME-Dependent Pyroptosis to Amplify Immunogenic Cell Death Improving Anti-Tumor Activity. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., & Yang, D. (Eds.). (2022). Pharmaceutical Polymorphs and Cocrystals and Their In Vitro and In Vivo Evaluation. MDPI. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, N-heterocyclic compounds are of paramount importance. The pyrazole scaffold, in particular, is a privileged structure found in a multitude of biologically active molecules.[1][2] The precise structural elucidation of these compounds is non-negotiable for understanding their function and ensuring safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3-nitrophenyl)-1H-pyrazole. Moving beyond a simple recitation of chemical shifts, we will explore the causal relationships between molecular structure and spectral output. We will compare its spectral features with those of a key structural isomer, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, to highlight the diagnostic power of NMR in distinguishing subtle structural differences. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural verification.

Section 1: Foundational Principles of NMR for Aryl-Pyrazoles

The chemical shifts observed in the NMR spectrum of an aryl-pyrazole are a direct reflection of the electronic environment of each nucleus. Several key factors are at play:

  • Aromaticity and Ring Currents: Both the pyrazole and the phenyl rings are aromatic systems. The circulation of π-electrons within these rings generates a local magnetic field (a ring current) that strongly influences the chemical shifts of the ring protons, typically deshielding them and pushing them downfield.[3]

  • Electronegativity of Heteroatoms: The pyrazole ring contains two adjacent nitrogen atoms. Their electronegativity influences the electron density distribution within the ring, affecting the chemical shifts of the pyrazole protons and carbons.[4]

  • Substituent Effects: This is the most powerful factor for distinguishing isomers. The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. Its position on the phenyl ring dictates the pattern of deshielding observed in both the phenyl and pyrazole moieties.[1]

Understanding these principles is crucial for moving from data collection to confident structural assignment.

Section 2: Detailed Spectral Analysis of this compound

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound is critical for its characterization. The data presented here is based on experimental findings reported in the literature, acquired in a CDCl₃ solvent.[5][6]

¹H NMR Spectral Data

The proton spectrum reveals seven distinct signals corresponding to the seven protons of the molecule. The electron-withdrawing nature of the nitrophenyl group shifts all protons downfield compared to unsubstituted pyrazole.[4][7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4' 8.65t2.11H
H-6' 8.24ddd8.3, 2.4, 1.01H
H-2' 8.01ddd8.0, 2.1, 1.01H
H-5 7.96d2.81H
H-3 7.77d1.61H
H-5' 7.69t8.21H
H-4 6.53dd2.8, 1.61H
Data sourced from Oliveira, A.L., et al. (2011).[6]

Analysis of ¹H Spectrum:

  • Nitrophenyl Protons (H-2', H-4', H-5', H-6'): The proton H-4', situated between the nitro group and another proton, appears as the most deshielded triplet at 8.65 ppm. The protons ortho to the nitro group (H-2' and H-4') are significantly shifted downfield.

  • Pyrazole Protons (H-3, H-4, H-5): The protons on the pyrazole ring are also clearly resolved. H-5 (7.96 ppm) and H-3 (7.77 ppm) appear as distinct doublets, while H-4 appears as a doublet of doublets at 6.53 ppm, coupled to both H-3 and H-5.

¹³C NMR Spectral Data

The ¹³C spectrum provides complementary information, confirming the carbon skeleton. The carbon atom attached to the nitro group (C-3') is significantly deshielded, as are the carbons of the pyrazole ring.

Carbon AssignmentChemical Shift (δ, ppm)
C-3' 148.8
C-3 141.9
C-1' 140.7
C-5 129.9
C-5' 129.8
C-6' 123.7
C-2' 123.0
C-4' 118.8
C-4 108.4
Data sourced from Oliveira, A.L., et al. (2011) and SpectraBase.[5][6]

Section 3: Comparative Spectral Analysis: The Importance of Isomeric Purity

To underscore the diagnostic power of NMR, we compare the spectral data of the target meta-substituted compound with a related para-substituted isomer, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. While not a direct isomer, the change in the nitro group's position from meta to para provides a clear illustration of how electronic effects propagate through the molecule and manifest in the NMR spectrum.

Feature1-(3-nitrophenyl )-1H-pyrazole1-(4-nitrophenyl )-3,5-di-thiophen-2-yl-1H-pyrazole[8]Rationale for Difference
Phenyl Proton Pattern Complex multiplet structure (t, ddd, ddd, t)Two distinct doublets (A₂B₂ system)In the 4-nitro isomer, symmetry results in only two chemically distinct proton environments on the phenyl ring, leading to a much simpler splitting pattern.
Most Deshielded Phenyl Proton H-4' at 8.65 ppm Protons ortho to -NO₂ at 8.32 ppm The additive deshielding effects from the adjacent nitro group and the pyrazole nitrogen in the 3-nitro isomer lead to a more downfield signal for H-4' compared to the ortho protons in the 4-nitro isomer.
Pyrazole H-4 Chemical Shift 6.53 ppm 7.08 ppm The direct resonance-withdrawing effect of the 4-nitro group deshields the entire pyrazole ring more effectively than the 3-nitro group, where the resonance effect is not directly conjugated with the point of attachment. This pushes all pyrazole protons further downfield.

This comparison clearly demonstrates that ¹H NMR is an exceptionally sensitive tool for distinguishing between positional isomers, a critical capability in process chemistry and quality control.

Section 4: A Self-Validating Protocol for NMR Analysis

To ensure the highest degree of confidence in structural assignments, a systematic and self-validating experimental approach is essential. This involves not only 1D NMR but also a suite of 2D NMR experiments.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity (≥99.8% D).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Tune and match the probe for the relevant nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An experiment like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons on the pyrazole and phenyl rings.[9]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing unambiguous one-bond C-H assignments.[9]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone for structural validation. It reveals correlations between protons and carbons over two to three bonds, allowing for the assembly of the molecular skeleton and confirming the connection between the pyrazole and nitrophenyl rings.[10]

Workflow for Structural Elucidation

The following diagram illustrates a robust workflow for moving from a sample to a fully validated chemical structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Weigh & Dissolve Sample Tube Filter into NMR Tube Sample->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C & DEPT H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Assign 1D Spectra HMBC->Assign1D Assign2D Correlate with 2D Data Assign1D->Assign2D Validate Confirm Connectivity (HMBC) Assign2D->Validate Structure Final Structure Verified Validate->Structure

Caption: A validated workflow for NMR-based structural elucidation.

Key HMBC Correlations for Validation

A key aspect of a self-validating protocol is predicting and observing expected long-range correlations. For this compound, observing a correlation between the pyrazole protons (e.g., H-5) and the phenyl carbon C-1' in the HMBC spectrum is the definitive proof of the N-phenyl linkage.

G mol H5 C1_prime H5->C1_prime  ³JCH H2_prime C4 H2_prime->C4  ⁴JCH

Caption: Expected key long-range HMBC correlations for structural proof.

Conclusion

The NMR spectral analysis of this compound is a clear example of the power and subtlety of modern spectroscopic methods. The precise chemical shifts and coupling patterns are not arbitrary numbers but are direct consequences of the molecule's intricate electronic structure. Through a systematic approach combining 1D and 2D NMR techniques, and by comparing spectral data with that of structural isomers, researchers can achieve unambiguous and confident structural characterization. The protocols and analytical logic presented in this guide provide a framework for ensuring the scientific integrity required in advanced chemical research and development.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Wiley-VCH. (2025). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]

  • Repositorio Hipermedial UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Inventi Journals. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Retrieved from [Link]

  • PubMed. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 1-(3-Nitrophenyl)-1H-pyrazole Derivatives for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The 1-(3-nitrophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with therapeutic potential. The precise spatial arrangement of substituents on this core, dictated by the principles of crystal engineering, directly influences molecular recognition at biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallography of several this compound derivatives, offering insights into their solid-state conformations, intermolecular interactions, and the subtle interplay of electronic and steric effects that govern their crystal packing. This understanding is crucial for the rational design of next-generation therapeutics with enhanced efficacy and specificity.

The Significance of the 3-Nitrophenyl Moiety in Crystal Engineering

The 3-nitrophenyl group, a common substituent in pharmacologically active pyrazoles, serves as a powerful modulator of solid-state architecture. The nitro group, being strongly electron-withdrawing, can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which are fundamental to the stability of the crystal lattice. The position of the nitro group at the meta-position of the phenyl ring introduces an electronic asymmetry that can lead to diverse and sometimes unpredictable packing motifs, making a comparative crystallographic analysis particularly insightful.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we present a comparative analysis of three distinct this compound derivatives. The crystallographic data, summarized in Table 1 , reveals how modifications to the pyrazole ring influence the overall molecular conformation and crystal packing.

Table 1: Comparative Crystallographic Data of this compound Derivatives

ParameterDerivative 1: 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole[1][2][3]Derivative 2: 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole[4]Derivative 3: 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine
Chemical FormulaC₁₆H₁₅N₃O₂C₁₄H₁₃N₃O₃C₁₃H₁₆N₄O₂
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/nP-1P2₁/c
a (Å)12.0173 (4)6.2089 (2)11.9421 (14)
b (Å)7.9324 (2)7.8581 (3)9.6419 (11)
c (Å)15.4944 (5)14.3800 (4)11.7694 (13)
β (°)99.160 (2)97.054 (2)93.504 (2)
α, γ (°)90, 90105.764 (2), 96.944 (2)90, 90
Volume (ų)1458.18 (8)661.31 (4)1352.6 (3)
Dihedral Angle (Pyrazole/Pyrazoline - Nitrophenyl)3.80 (8)°Not Reported50.61 (6)°
Analysis of Structural Variations

The data in Table 1 highlights the significant impact of substituents on the pyrazole ring on the crystal packing and molecular conformation.

  • Derivative 1 (3-Methyl-5-phenyl-pyrazoline) : In this structure, the pyrazoline ring is nearly coplanar with the 3-nitrophenyl group, exhibiting a very small dihedral angle of 3.80(8)°.[1][2][3] This planarity is likely favored by π-π stacking interactions between the aromatic systems. In contrast, the phenyl group at the 5-position is almost perpendicular to the pyrazoline ring, with a dihedral angle of 80.58(10)°.[1][2][3] This twisted conformation minimizes steric hindrance between the phenyl and pyrazoline rings. The crystal packing is further stabilized by weak intermolecular C-H···O hydrogen bonds.[1][2][3]

  • Derivative 2 (5-(2-Furyl)-3-methyl-pyrazoline) : This derivative crystallizes in a triclinic system, indicating a less symmetric packing arrangement compared to Derivative 1.[4] The pyrazoline ring adopts an envelope conformation, a common feature for five-membered rings, to alleviate ring strain.[4] The dihedral angle between the furan and nitrobenzene rings is a substantial 84.40(9)°, suggesting a significant twist between these two aromatic systems.[4] This conformation is likely a consequence of the steric demands of the furyl group and the optimization of intermolecular interactions, which include weak C-H···O hydrogen bonds.[4]

  • Derivative 3 (3-tert-Butyl-5-amino-pyrazole) : The presence of a bulky tert-butyl group at the 3-position and an amino group at the 5-position dramatically alters the molecular conformation. The dihedral angle between the pyrazole and 3-nitrophenyl rings is 50.61(6)°, a significant deviation from the near-planar arrangement seen in Derivative 1. This twist is a direct result of the steric pressure exerted by the tert-butyl group. The amino group plays a crucial role in the crystal packing, forming N-H···N and N-H···O hydrogen bonds that link the molecules into sheets. A weak C-H···N interaction further stabilizes this network.

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of these derivatives hinges on the synthesis of high-quality single crystals. Below are detailed, step-by-step methodologies for the synthesis and crystallization of the discussed compounds, providing insights into the rationale behind the experimental choices.

Synthesis of this compound Derivatives

The synthesis of 1-(3-nitrophenyl)-1H-pyrazoles and their dihydro-analogs (pyrazolines) is typically achieved through a condensation reaction between 3-nitrophenylhydrazine and a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

General Synthetic Workflow:

References

A Comparative Study of 1-(Nitrophenyl)-1H-pyrazole Isomers for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrophenyl-pyrazole scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore and a valuable building block for functional materials.[1] The introduction of a nitrophenyl group to the pyrazole ring at the N1-position creates a class of compounds with tunable electronic and steric properties, largely dictated by the position of the electron-withdrawing nitro group on the phenyl ring. This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of 1-(nitrophenyl)-1H-pyrazole, with a focus on their synthesis, physicochemical properties, and spectroscopic characteristics. The insights provided herein are intended to guide researchers in selecting the most suitable isomer for their specific application, be it the design of novel therapeutic agents or the development of advanced materials. Pyrazole derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Isomer Overview

The three isomers under consideration are:

  • 1-(2-nitrophenyl)-1H-pyrazole (ortho-isomer)

  • 1-(3-nitrophenyl)-1H-pyrazole (meta-isomer)

  • 1-(4-nitrophenyl)-1H-pyrazole (para-isomer)

The seemingly subtle difference in the position of the nitro group has a profound impact on the molecule's overall geometry, electron density distribution, and, consequently, its reactivity and intermolecular interactions.

Synthesis Strategies: A Unified Approach

For a meaningful comparative study, it is crucial to employ a synthetic route that is applicable to all three isomers, ensuring consistency in yield and purity comparisons. Two prominent methods for the N-arylation of pyrazole are the Ullmann condensation and the Chan-Lam coupling.

Experimental Protocol: Chan-Lam C-N Coupling

The Chan-Lam coupling offers a versatile and often milder alternative to the classical Ullmann condensation for the formation of C-N bonds. It typically involves the reaction of an amine (in this case, pyrazole) with a boronic acid in the presence of a copper catalyst and an oxidant.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyrazole (1.0 mmol) and the corresponding nitrophenylboronic acid (1.2 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL), add copper(II) acetate (0.1 mmol) and triethylamine (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature and open to the air for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1-(nitrophenyl)-1H-pyrazole isomer.

Causality Behind Experimental Choices:

  • Copper(II) acetate is a readily available and effective catalyst for this transformation.

  • Triethylamine acts as a base to deprotonate the pyrazole, increasing its nucleophilicity.

  • Conducting the reaction open to the air allows for the in-situ reoxidation of the copper catalyst, making the process catalytic.

  • Methanol or dichloromethane are chosen as solvents for their ability to dissolve the reactants and facilitate the reaction.

Chan_Lam_Coupling cluster_conditions Conditions pyrazole Pyrazole product 1-(Nitrophenyl)-1H-pyrazole pyrazole->product C-N Coupling nitrophenylboronic_acid Nitrophenylboronic Acid (ortho, meta, or para) nitrophenylboronic_acid->product catalyst Cu(OAc)₂ base Triethylamine air Air (O₂)

Caption: Chan-Lam coupling workflow for the synthesis of 1-(nitrophenyl)-1H-pyrazole isomers.

Physicochemical Properties: A Comparative Analysis

The position of the nitro group significantly influences the physical properties of the isomers, such as their melting point and polarity. These properties are a direct reflection of the differences in their crystal packing and intermolecular forces.

IsomerPosition of NO₂Melting Point (°C)
1-(2-nitrophenyl)-1H-pyrazoleortho72-74
This compoundmeta94-95[5]
1-(4-nitrophenyl)-1H-pyrazolepara168.5-169

Observations and Insights:

  • The para-isomer exhibits the highest melting point, which can be attributed to its more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular interactions, such as π-π stacking and dipole-dipole interactions.

  • The ortho-isomer has the lowest melting point, likely due to steric hindrance from the bulky nitro group, which disrupts planar geometry and hinders close packing in the solid state.

  • The meta-isomer has an intermediate melting point, reflecting a balance of polarity and steric effects.

Spectroscopic Characterization: Unveiling Electronic Effects

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable insights into the electronic environment of the pyrazole and nitrophenyl rings. The chemical shifts of the protons and carbons are sensitive to the electron-withdrawing nature of the nitro group.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers reveal distinct patterns for the pyrazole ring protons (H-3, H-4, and H-5). The electron-withdrawing nitro group deshields the protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted 1-phenylpyrazole.

IsomerH-3 (ppm)H-4 (ppm)H-5 (ppm)
1-(2-nitrophenyl)-1H-pyrazole~7.8~6.5~8.0
This compound~7.9~6.6~8.2
1-(4-nitrophenyl)-1H-pyrazole~8.0~6.6~8.4

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Analysis of ¹H NMR Data:

  • The protons of the para-isomer are generally the most deshielded, indicating the strong electron-withdrawing effect of the nitro group through resonance, which is most effective at the para position.

  • In the ortho-isomer, the proximity of the nitro group to the pyrazole ring can lead to through-space interactions and steric effects that influence the chemical shifts in a more complex manner.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further evidence of the electronic effects at play. The chemical shifts of the pyrazole ring carbons are particularly informative.

IsomerC-3 (ppm)C-4 (ppm)C-5 (ppm)
1-(2-nitrophenyl)-1H-pyrazole~141~108~128
This compound~142~109~129
1-(4-nitrophenyl)-1H-pyrazole~143~109~130

Note: The chemical shifts are approximate and based on available data for related structures.

Interpretation of ¹³C NMR Data:

  • Similar to the ¹H NMR data, the carbon atoms of the para-isomer experience the most significant deshielding, consistent with the strong electron-withdrawing resonance effect of the para-nitro group.

  • The differences in the chemical shifts between the isomers can be correlated with the calculated electron densities at each carbon atom, providing a quantitative measure of the electronic influence of the nitro group's position.

Structural Analysis: Insights from Crystallography

For instance, the crystal structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole reveals a monoclinic crystal system.[6] In derivatives of the 3-nitrophenyl isomer, the pyrazoline ring is nearly coplanar with the nitrophenyl group.[7] The dihedral angle between the pyrazole ring and the nitrophenyl ring is a key parameter that influences the extent of π-conjugation between the two rings. In the ortho-isomer, steric hindrance from the nitro group is expected to cause a larger dihedral angle, reducing conjugation. In contrast, the para-isomer is more likely to adopt a more planar conformation, facilitating electronic communication between the two aromatic systems.

Isomer_Comparison cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer cluster_para Para-Isomer ortho_structure Structure: 1-(2-nitrophenyl)-1H-pyrazole meta_structure Structure: This compound ortho_props Properties: - Lower Melting Point - Steric Hindrance - Twisted Conformation para_structure Structure: 1-(4-nitrophenyl)-1H-pyrazole meta_props Properties: - Intermediate Melting Point - Inductive Effect Dominates para_props Properties: - Higher Melting Point - Planar Conformation - Strong Resonance Effect Comparative_Analysis Comparative Analysis Comparative_Analysis->ortho_props Comparative_Analysis->meta_props Comparative_Analysis->para_props

Caption: Key comparative features of the nitrophenyl-pyrazole isomers.

Conclusion and Future Directions

The choice of a 1-(nitrophenyl)-1H-pyrazole isomer has significant implications for its chemical and physical properties. The para-isomer, with its planar structure and strong electronic communication between the rings, is often favored for applications requiring extended conjugation, such as in organic electronics or as chromophores. The ortho-isomer, with its twisted conformation, may be advantageous in drug design where a specific three-dimensional arrangement is required for binding to a biological target. The meta-isomer offers a balance of properties that can be exploited in various contexts.

This comparative guide provides a foundational understanding of these important building blocks. Further experimental and computational studies, including the determination of the crystal structures of the parent compounds and a more detailed investigation of their biological activities, will undoubtedly uncover new opportunities for their application in science and technology.

References

  • Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, W. A., & Sharma, G. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Molecular Crystals and Liquid Crystals, 740(1), 54-70.
  • Fun, H. K., Chantrapromma, S., & Rauf, A. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2156.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The Chemistry of Pyrazoles of Pharmacological Interest. In Advances in Heterocyclic Chemistry (Vol. 82, pp. 1-89). Academic Press.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2010). A Practical Copper-Catalyzed N-Arylation of Pyrazoles with Aryl and Heteroaryl Halides. Synthesis, 2010(12), 2044-2050.
  • Dr. Jagath Reddy's Heterocyclics. (n.d.). This compound, 97%. Retrieved from [Link]

  • Vilapara, K. V., Gami, S. P., Gadara, S. A., & Naliapara, Y. T. (2019). Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and Their Antimicrobial Evaluation. Asian Journal of Chemistry, 31(12), 2981-2985.
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941-2944.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737070, 3-(3-nitrophenyl)-1H-pyrazole. Retrieved January 2, 2026 from [Link].

  • PubChemLite. (n.d.). This compound (C9H7N3O2). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information for: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

  • Kumar, V., & Aggarwal, S. (2018). Pyrazole and its biological activity.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of pyrazole derivatives: a review. Mini reviews in medicinal chemistry, 10(11), 1046-1065.
  • SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., ... & Toiron, C. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168.
  • PubChem. (n.d.). 1-Phenylpyrazole. Retrieved from [Link]

  • Dr. Jagath Reddy's Heterocyclics. (n.d.). JR-015013, this compound, 97%. Retrieved from [Link].

Sources

A Comparative Efficacy Analysis of 1-(3-nitrophenyl)-1H-pyrazole Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide provides a detailed comparative analysis of the therapeutic efficacy of a specific derivative, 1-(3-nitrophenyl)-1H-pyrazole, against established drugs in several key therapeutic areas.

Due to the limited availability of direct experimental data for this compound, this guide will leverage efficacy data from closely related structural analogs containing the nitrophenyl-pyrazole moiety. This approach allows for a scientifically grounded, albeit indirect, comparison of its potential efficacy. The insights presented herein are intended for researchers, scientists, and drug development professionals to inform further investigation and potential applications of this compound class.

Comparative Efficacy Analysis

The therapeutic potential of this compound and its analogs is evaluated across three primary domains: anti-inflammatory, anticancer, and antimicrobial activities. For each domain, a comparative analysis is drawn against a current standard-of-care medication.

Anti-inflammatory Activity: A Potential Alternative to COX-2 Inhibitors

Mechanism of Action: Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[2] The established anti-inflammatory drug, Celecoxib, is a selective COX-2 inhibitor.[4] It is hypothesized that nitrophenyl-pyrazole derivatives may share a similar mechanism of action.

Efficacy Comparison:

Compound/DrugAssayTarget/Cell LineEfficacy Metric (% Inhibition or IC₅₀)Reference
Nitrophenyl-pyrazole Analog *Carrageenan-Induced Paw Edema (in vivo)Rat model~78% inhibition at 3h[4]
Celecoxib COX-2 Inhibition (in vitro)Purified enzymeIC₅₀: 0.45 µM[5]

*Data for a structurally similar 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivative.

The data suggests that nitrophenyl-pyrazole analogs exhibit significant in vivo anti-inflammatory activity. While a direct comparison of IC₅₀ values is not available for the target compound, the high percentage of edema inhibition in an animal model indicates potent anti-inflammatory effects that are comparable to established NSAIDs.

Anticancer Activity: Cytotoxicity Against Human Cancer Cell Lines

Mechanism of Action: The anticancer activity of many chemotherapeutic agents, such as Doxorubicin, involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] Some pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7]

Efficacy Comparison:

Compound/DrugAssayCell LineEfficacy Metric (IC₅₀)Reference
5-(2-Nitrophenyl)-1-aryl-1H-pyrazole MTT Assay (in vitro)MDA-MB-231 (Breast Cancer)< 2 µM[8]
Doxorubicin MTT Assay (in vitro)MCF-7 (Breast Cancer)~0.2 µM[9]

The low micromolar IC₅₀ values of nitrophenyl-pyrazole derivatives against breast cancer cell lines demonstrate their potent cytotoxic activity. While Doxorubicin exhibits sub-micromolar potency, the significant anticancer effect of the pyrazole analogs warrants their further investigation as potential chemotherapeutic agents.

Antimicrobial Activity: A Novel Scaffold for Combating Bacterial Infections

Mechanism of Action: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[10] The precise antimicrobial mechanism of pyrazole derivatives is less defined but is an active area of research.

Efficacy Comparison:

Compound/DrugAssayBacterial StrainEfficacy Metric (MIC)Reference
Nitrophenyl-pyrazole Analog *Broth MicrodilutionEscherichia coli0.25 µg/mL[2]
Ciprofloxacin Broth MicrodilutionEscherichia coli≤ 1.0 µg/mL (Susceptible)[11]

*Data for 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.

The potent antimicrobial activity of the nitrophenyl-pyrazole analog, with a Minimum Inhibitory Concentration (MIC) value lower than the susceptibility breakpoint for Ciprofloxacin against E. coli, highlights its potential as a lead compound for the development of new antibacterial agents.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of novel compounds. Below are detailed methodologies for the key assays referenced in this guide.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This assay quantifies the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the co-factor hematin, and the COX-2 enzyme solution.

  • Enzyme Incubation: In a microplate well, combine the reaction buffer, hematin, and COX-2 enzyme. Incubate at room temperature for 2 minutes.

  • Inhibitor Addition: Add the test compound (this compound or its analog) at various concentrations to the wells and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the formation of prostaglandin E2 (PGE₂), a product of the COX-2 reaction, using a suitable detection method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: COX-2 Inhibition Pathway.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[13]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at a predetermined dose.

  • Induction of Inflammation: After a specific time interval (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to a vehicle-treated control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement & Analysis Compound_Admin Administer Test Compound Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume Over Time Carrageenan_Injection->Measure_Paw_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: Carrageenan-Induced Paw Edema Workflow.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[7]

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion and Future Directions

The available evidence, primarily from structurally related analogs, suggests that this compound holds considerable promise as a versatile therapeutic scaffold. Its potential efficacy in anti-inflammatory, anticancer, and antimicrobial applications warrants further dedicated investigation.

Future research should focus on synthesizing this compound and conducting direct, head-to-head comparative studies against current standard-of-care drugs. Elucidating its precise mechanisms of action in each therapeutic area will be crucial for its potential clinical development. Furthermore, structure-activity relationship (SAR) studies could lead to the design of even more potent and selective pyrazole-based therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New 5‐(2‐Nitrophenyl)‐1‐aryl‐1H‐pyrazoles as Topoisomerase Inhibitors. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer. PMC. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. [Link]

  • A Comprehensive Review on Doxorubicin and it's Mechanism of Action. ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ciprofloxacin. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. ResearchGate. [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. PMC. [Link]

  • Minimum inhibitory concentrations (MICs) of ciprofloxacin,.... ResearchGate. [Link]

  • Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PubMed. [Link]

Sources

In Vivo Validation of the Biological Activity of 1-(3-nitrophenyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 1-(3-nitrophenyl)-1H-pyrazole, a novel pyrazole derivative with potential therapeutic applications. Drawing from established methodologies and field-proven insights, we present a comparative analysis against a well-characterized alternative, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of clinically significant drugs.[1][2][3] Derivatives of this five-membered heterocycle are known to exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3][4][5] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic effects with a more favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

The compound of interest, this compound, belongs to this versatile class of molecules. While specific in vivo data for this exact compound is emerging, its structural features suggest a strong potential for biological activity, particularly in the realm of inflammation. The presence of the nitrophenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide outlines a scientifically rigorous approach to validate its hypothesized anti-inflammatory activity in vivo.

Comparative Framework: this compound vs. Celecoxib

To objectively assess the biological activity of this compound, a head-to-head comparison with a "gold standard" compound is essential. Celecoxib is selected as the comparator due to its well-defined mechanism of action as a selective COX-2 inhibitor and its extensive history of use in both preclinical and clinical settings.[1] This comparison will allow for a clear evaluation of the novel compound's relative potency, efficacy, and potential for a differentiated therapeutic profile.

Hypothesized Mechanism of Action

Based on the common activity of pyrazole derivatives, we hypothesize that this compound functions as an inhibitor of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, key mediators of pain and swelling.[1][6] Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[7]

In Vivo Efficacy Evaluation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][8][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response.[6] The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by upregulated COX-2 activity.[6] This model is therefore particularly well-suited for assessing the efficacy of potential COX-2 inhibitors.

Experimental Design and Workflow

The following diagram illustrates the workflow for the comparative in vivo study.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Wistar Rats, n=6/group) Baseline_Measurement Baseline Paw Volume Measurement (V₀) Animal_Acclimatization->Baseline_Measurement Grouping Randomized Animal Grouping Baseline_Measurement->Grouping Dosing Oral Administration (Vehicle, Test Compound, or Celecoxib) Grouping->Dosing Carrageenan_Injection Carrageenan Injection (0.1 mL, 1% solution) Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Measurement_T1 Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5, 6 hours Carrageenan_Injection->Paw_Measurement_T1 Data_Calculation Calculate Paw Edema (%) ((Vₜ - V₀) / V₀) * 100 Paw_Measurement_T1->Data_Calculation Inhibition_Calculation Calculate % Inhibition of Edema Data_Calculation->Inhibition_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Inhibition_Calculation->Statistical_Analysis G cluster_pathway Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Test_Compound This compound (Hypothesized Target) Test_Compound->COX2 Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

References

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

  • Bansal, R. K. Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available from: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available from: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available from: [Link]

  • Potential alternatives to COX 2 inhibitors. PubMed Central. Available from: [Link]

  • In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. PubMed. Available from: [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. Available from: [Link]

  • Reem, A. et al. Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. Available from: [Link]

  • Alternatives to Celebrex (celecoxib) 200mg. Dr.Oracle. Available from: [Link]

  • Mishra, P., et al. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available from: [Link]

  • In Vivo Assays for COX-2. Springer Nature Experiments. Available from: [Link]

  • Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. Clarivate. Available from: [Link]

  • Safer alternatives to nonsteroidal anti-inflammatory pain killers. Science Codex. Available from: [Link]

  • Celecoxib Alternatives Compared. Drugs.com. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available from: [Link]

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Available from: [Link]

  • Drug Allergy Practice Parameter Updates... The American Board of Pediatrics. Available from: [Link]

  • (PDF) Pyrazole and its biological activity. ResearchGate. Available from: [Link]

Sources

A Comparative Guide: Cross-Referencing Experimental Data with Computational Predictions for 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure, which in turn governs its biological activity and structure-activity relationships (SAR).[2] 1-(3-nitrophenyl)-1H-pyrazole, a derivative featuring a nitro-substituted phenyl ring, presents an interesting case for studying the interplay of electronic and steric factors.

This guide provides a comprehensive comparison between empirical experimental data and theoretical predictions for this compound. We will delve into its synthesis, structural characterization via X-ray crystallography of a close analogue, and spectroscopic analysis (NMR, FT-IR). We will then cross-reference this "ground truth" data with results from computational modeling, primarily using Density Functional Theory (DFT). The objective is to demonstrate the powerful synergy between these two approaches, showcasing how computational chemistry can not only validate experimental findings but also provide deeper insights into molecular properties that are challenging to probe empirically. This integrated methodology serves as a self-validating system, enhancing the trustworthiness and efficiency of chemical research and drug development.

Synthesis and Characterization Workflow

The synthesis of 1-aryl-pyrazoles can be achieved through several established routes. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible synthesis involves the reaction of 3-nitrophenylhydrazine with a suitable three-carbon synthon like malondialdehyde or its precursor.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Reactants: 3-Nitrophenylhydrazine Malondialdehyde precursor B Reaction: Condensation/ Cyclization A->B Acid catalyst (e.g., AcOH) C Crude Product B->C D Purification: Recrystallization/ Chromatography C->D E Final Product: This compound D->E F Spectroscopy: FT-IR, NMR, Mass Spec E->F G Structural Analysis: X-ray Crystallography E->G H Purity & Identity Confirmation F->H G->H

Caption: General workflow for the synthesis and characterization of this compound.

Part I: Experimental Analysis – The Empirical Ground Truth

Experimental data provides the definitive characterization of a molecule's physical and chemical properties. It is the benchmark against which all theoretical models are validated.

Structural Analysis: Single-Crystal X-ray Crystallography

Expert Insight: Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. This information is invaluable for understanding intermolecular interactions and validating computational geometries.[2]

While a published crystal structure for this compound was not identified in the initial search, we can use data from a closely related analogue, 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole , to provide a baseline for comparison.[3] The core geometry of the nitrophenyl group attached to the heterocyclic nitrogen is expected to share significant similarities.

Table 1: Key Crystallographic Parameters for a 1-(3-nitrophenyl)-pyrazole Analogue

Parameter Value Source
Chemical Formula C₁₆H₁₅N₃O₂ [3]
Crystal System Monoclinic [3]
Dihedral Angle (Pyrazoline/Nitrophenyl) 3.80(8)° [3]

| Key Feature | The pyrazoline and 3-nitrophenyl rings are nearly coplanar. |[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction, typically by slow evaporation of a saturated solution.

  • Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (e.g., 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[2]

  • Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to determine atomic positions. Refine the structural model against the experimental data to obtain precise bond lengths, angles, and other crystallographic parameters.[2]

Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure and electronic environment.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the confirmation of the molecular skeleton and substituent positions.[4]

  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key groups like C=N, N-O (from the nitro group), and aromatic C-H bonds.[5]

  • UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Conjugated systems like this compound exhibit characteristic absorptions corresponding to π→π* and n→π* transitions.[6]

Table 2: Experimental Spectroscopic Data for this compound

Technique Observed Peaks / Shifts Assignment Source
¹³C NMR ~140.7, 133.2, 129.9, 122.9, 122.2, 118.8, 108.4 ppm Aromatic & Pyrazole Carbons [7]
¹H NMR ~8.6 (s), 8.2 (d), 8.1 (d), 7.9 (d), 7.7 (t), 6.5 (d) ppm Aromatic & Pyrazole Protons [8]

| FT-IR (KBr) | Characteristic peaks for NO₂, C-N, C=N, Ar C-H | Vibrational Modes |[8] |

Part II: Computational Modeling – The Theoretical Counterpart

Computational chemistry allows us to model molecular properties from first principles, providing a theoretical framework to understand and predict experimental outcomes.

Methodology: Density Functional Theory (DFT)

Expert Insight: DFT is a quantum mechanical method that has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency. The B3LYP functional is a popular hybrid functional that often yields results in good agreement with experimental data for organic molecules.[9][10] A Pople-style basis set, such as 6-311++G(d,p), is typically sufficient to provide a reliable description of the electron distribution for geometry optimizations and property calculations.[11][12]

G A Input Structure: Initial guess of This compound B Computational Method: DFT: B3LYP Basis Set: 6-311++G(d,p) A->B C Geometry Optimization B->C D Frequency Calculation C->D Verify minimum energy E Property Calculations C->E F Optimized Geometry (Bond lengths, angles) C->F G Vibrational Frequencies (FT-IR Spectrum) D->G H Electronic Properties: HOMO-LUMO, MEP E->H I NMR Chemical Shifts (GIAO Method) E->I

Caption: A standard workflow for DFT calculations on a small organic molecule.

Computational Protocol: DFT Analysis

  • Structure Input: Build an initial 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a selected DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule in the gas phase.[13]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational (IR) spectrum.[5]

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties like molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and NMR chemical shifts (using the GIAO method).[4][12]

Cross-Referencing: A Comparative Analysis

Molecular Geometry: The DFT-optimized geometry can be compared directly with X-ray data. Discrepancies often arise because the calculation models an isolated molecule in the gas phase, whereas XRD measures the molecule in a solid-state crystal lattice, where intermolecular forces (e.g., hydrogen bonding, π-stacking) can influence conformation.[3][14] The near-coplanar arrangement of the nitrophenyl and pyrazole rings seen in the analogue is expected to be replicated in the DFT model due to favorable π-system conjugation.

Table 3: Comparison of Experimental vs. Predicted Spectroscopic Data

Technique Property Experimental Value Calculated Value (DFT) Correlation
¹³C NMR Chemical Shift (ppm) See Table 2 Typically within 5-10 ppm Good to Excellent
¹H NMR Chemical Shift (ppm) See Table 2 Typically within 0.2-0.5 ppm Good to Excellent

| FT-IR | Wavenumber (cm⁻¹) | Characteristic Peaks | Scaled values usually show high correlation | Excellent |

Expert Insight: The high degree of correlation typically observed between calculated and experimental NMR and IR spectra serves as a powerful validation tool.[4][13] If the experimental spectrum of a newly synthesized compound closely matches the spectrum predicted for its target structure, it provides strong evidence of a successful synthesis.

Analysis of Molecular Orbitals and Reactivity

DFT provides critical insights into the electronic structure and chemical reactivity that are not directly observable experimentally.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) between them is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.[5][15] For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl ring.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.[16] Negative potential regions (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

G MEP Molecular Electrostatic Potential (MEP) Negative (Red) Positive (Blue) Nitro Nitro Group Oxygens (Electron-rich) MEP:neg->Nitro Site for Electrophilic Attack AromaticH Aromatic Hydrogens (Electron-poor) MEP:pos->AromaticH Site for Nucleophilic Attack

Caption: Conceptual diagram of an MEP map, indicating reactive sites.

Predicted Reactivity for this compound:

  • Negative Regions: The MEP map is predicted to show the most negative potential localized on the oxygen atoms of the nitro group, making them the primary sites for interactions with electrophiles or hydrogen bond donors.[10]

  • Positive Regions: Positive potential is expected around the hydrogen atoms of the aromatic rings.

Synthesis and Discussion: Bridging Experiment and Theory

The cross-referencing of experimental and computational data reveals a powerful, self-validating system. The excellent agreement between the predicted and experimental spectroscopic data (NMR, FT-IR) provides strong confidence in the assigned structure of the synthesized compound.[12][13] Furthermore, this agreement validates the chosen computational model (DFT/B3LYP), lending credibility to its predictions of properties that are not directly observable, such as the HOMO-LUMO gap and the MEP surface.

This integrated approach accelerates research by allowing for a "predict-then-verify" workflow. Computational screening can be used to predict the properties of candidate molecules before committing resources to their synthesis and testing. For example, by calculating the HOMO-LUMO gap and MEP for a series of pyrazole derivatives, researchers can prioritize the synthesis of compounds with the most promising electronic properties for a given biological target.

Conclusion

The comprehensive analysis of this compound demonstrates the profound synergy between experimental investigation and computational modeling. Experimental techniques provide the essential ground truth for molecular structure and properties, while computational methods offer unparalleled insight into the underlying electronic structure and reactivity. By using these approaches in concert, researchers can validate their findings with a high degree of confidence, explain complex chemical phenomena, and rationally design new molecules with desired properties. This dual-pronged strategy is not merely complementary; it represents a modern, efficient, and robust paradigm for advanced chemical and pharmaceutical research.

References

  • Bohrium. (n.d.). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Available at: [Link]

  • International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]

  • MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Available at: [Link]

  • Kuwait Journal of Science. (n.d.). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Available at: [Link]

  • MDPI. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

  • RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Available at: [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). The new 3-( tert -butyl)-1-(2-nitrophenyl)-1 H -pyrazol-5-amine: Experimental and computational studies | Request PDF. Available at: [Link]

  • AIP Publishing. (n.d.). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available at: [Link]

  • ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map of... | Download Scientific Diagram. Available at: [Link]

  • UNED. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Available at: [Link]

  • MDPI. (2015). Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Available at: [Link]

  • Applied Journal of Environmental Engineering Science. (n.d.). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Available at: [Link]

  • PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole. Available at: [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method. Available at: [Link]

  • PubMed. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Available at: [Link]nih.gov/25710893/)

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib® (Celebrex), the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil® (Viagra®).[3] The development of efficient, regioselective, and scalable synthetic routes to substituted pyrazoles is therefore a critical endeavor in modern drug discovery and development.

This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices and highlighting the key advantages and limitations that guide the selection of a synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole ring is dominated by several key strategies, primarily involving the formation of the N1-C5 and N2-C3 bonds. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance for potential regioisomeric mixtures.

G cluster_start Starting Material Archetypes cluster_methods Primary Synthetic Methods A 1,3-Dicarbonyl Compounds M1 Knorr Synthesis (Cyclocondensation) A->M1 Classic & Versatile (Regioselectivity Issues) B α,β-Unsaturated Carbonyls M2 Two-Step Synthesis (via Pyrazoline) B->M2 Readily Available (Requires Oxidation) C Alkynes & Alkyne Surrogates M3 1,3-Dipolar Cycloaddition C->M3 High Regioselectivity (Modern & Controlled) Product Substituted Pyrazoles M1->Product M2->Product M3->Product

Caption: High-level overview of major synthetic pathways to substituted pyrazoles.

The Knorr Pyrazole Synthesis: The Cornerstone Method

First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely used method for pyrazole synthesis.[4][5][6] Its enduring prevalence is a testament to its simplicity, use of readily available starting materials, and generally high yields.[7]

Mechanistic Rationale

The reaction is typically acid-catalyzed and proceeds via a two-stage mechanism.[8][9]

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is the crucial step for determining the final regiochemistry.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom then attacks the remaining carbonyl group, forming a heterocyclic intermediate that readily dehydrates to yield the stable, aromatic pyrazole ring.[10]

G start 1,3-Dicarbonyl Hydrazine step1 Nucleophilic Attack (at C1 or C3) start->step1 inter1 Hydrazone Intermediate step1->inter1 note With unsymmetrical dicarbonyls, attack at C1 or C3 leads to regioisomeric products. step1->note step2 Intramolecular Cyclization inter1->step2 inter2 5-Hydroxy- pyrazoline step2->inter2 step3 Dehydration (-H₂O) inter2->step3 end Aromatic Pyrazole step3->end

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Regioselectivity Challenge

The primary drawback of the Knorr synthesis emerges when using an unsymmetrical 1,3-dicarbonyl. The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.[4][11] Controlling this outcome is a central challenge. The regioselectivity is governed by:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[11]

  • Electronic Effects: The reactivity of the carbonyls is influenced by the electronic nature of their substituents. For instance, the highly electrophilic carbon of a trifluoromethyl ketone directs the initial attack, a principle masterfully employed in the synthesis of Celecoxib.[12][13]

  • Reaction pH: The pH can influence which carbonyl is more readily protonated and activated for attack.[11][14]

Synthesis from α,β-Unsaturated Carbonyls

This method utilizes widely available α,β-unsaturated aldehydes and ketones (e.g., chalcones) as the three-carbon backbone.[15] The reaction with a hydrazine proceeds via a Michael addition followed by cyclization to form a non-aromatic pyrazoline intermediate.[3][16]

Causality: The Need for Oxidation

Unlike the Knorr synthesis which directly yields an aromatic product, this pathway initially produces a pyrazoline.[15] A subsequent oxidation step is required to introduce the second double bond and achieve the stable aromatic pyrazole ring.[17] This adds a step to the overall sequence but leverages a different and vast pool of starting materials. Common oxidizing agents include I₂, air, or other mild oxidants.[18]

1,3-Dipolar Cycloaddition: A Modern, Regioselective Approach

The Huisgen [3+2] cycloaddition represents a powerful and modern strategy for pyrazole synthesis that offers exceptional control over regioselectivity.[19][20] The most common variant for pyrazole synthesis involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate.[19]

Mechanistic Rationale

Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base (e.g., triethylamine).[15] These reactive intermediates then undergo a concerted cycloaddition with a dipolarophile. While alkynes are the traditional partners, issues with their stability or availability have led to the elegant use of "alkyne surrogates" like α-bromocinnamaldehyde.[19] The reaction proceeds through a pyrazoline intermediate, which then undergoes spontaneous elimination (e.g., of HBr) to furnish the aromatic pyrazole.[19] The defined structure of the nitrile imine and the concerted nature of the cycloaddition are the causal factors behind the method's high regioselectivity.

G start Hydrazonoyl Halide Alkyne Surrogate step1 Base-mediated Nitrile Imine Formation start->step1 step2 [3+2] Cycloaddition start:f1->step2 inter1 Nitrile Imine (1,3-Dipole) step1->inter1 inter1->step2 inter2 Substituted Pyrazoline step2->inter2 step3 Aromatization (Elimination) inter2->step3 end Regiospecific Pyrazole step3->end

Sources

Evaluating the Toxicity Profile of 1-(3-nitrophenyl)-1H-pyrazole: A Comparative Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and agrochemical development, the pyrazole scaffold is a cornerstone of innovation, leading to a diverse array of bioactive molecules. Among these, 1-(3-nitrophenyl)-1H-pyrazole emerges as a significant synthetic intermediate and a potential pharmacophore.[1] However, its introduction into developmental pipelines necessitates a rigorous evaluation of its toxicity profile. This guide provides a comprehensive framework for assessing the potential hazards of this compound, offering a comparative analysis with structurally related phenylpyrazole analogues.

This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the selection of assays and comparator compounds. By contextualizing the toxicological evaluation within the broader class of phenylpyrazoles, this guide aims to facilitate a data-driven and scientifically sound preclinical safety assessment.

Rationale for Comparative Toxicity Assessment

A thorough understanding of a novel compound's toxicity is best achieved through comparison with well-characterized molecules. For this compound, two key comparators have been selected to provide a nuanced interpretation of its toxicological properties:

  • Fipronil: A widely used second-generation phenylpyrazole insecticide, fipronil's extensive toxicological database serves as a robust benchmark.[2] Its primary mechanism of action involves the blockage of GABA-gated chloride channels, leading to neurotoxicity.[2][3][4][5] Comparing this compound to fipronil will help elucidate whether it shares this neurotoxic potential and provide a relative measure of potency.

  • Ethiprole: Another phenylpyrazole insecticide, ethiprole offers a close structural comparison to fipronil and has been studied for its similar GABAergic action.[6][7] Including ethiprole allows for a more detailed structure-activity relationship analysis within the phenylpyrazole class.

The inclusion of the nitro group on the phenyl ring of this compound is a key structural feature of interest. Nitroaromatic compounds are a class known for potential toxicological liabilities, including mutagenicity and carcinogenicity, often mediated through their metabolic reduction.[8] Therefore, this comparative approach will be instrumental in dissecting the toxicological contributions of the core pyrazole structure versus the nitro-substituent.

Core Toxicological Evaluation Workflow

A tiered approach to toxicity testing is recommended, beginning with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This strategy is cost-effective, reduces animal usage, and allows for early identification of potential hazards.[9][10][11]

Caption: A tiered workflow for the toxicological evaluation of novel chemical entities.

In Vitro Toxicity Assessment: A Detailed Examination

In vitro assays are fundamental for the initial screening of a compound's toxic potential, providing insights into its effects at the cellular level.[11][12][13]

Cytotoxicity Assays

Cytotoxicity assays measure the ability of a compound to cause cell death and are a primary indicator of its general toxicity.[14][15] A panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for liver toxicity and SH-SY5Y for neurotoxicity), should be employed to assess cell-type specific effects.[16][17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound, fipronil, and ethiprole in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[12]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[12][13]

Data Presentation: Comparative Cytotoxicity

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compoundHepG2Experimental DataExperimental DataExperimental Data
SH-SY5YExperimental DataExperimental DataExperimental Data
FipronilHepG2Experimental DataExperimental DataExperimental Data
SH-SY5YExperimental DataExperimental DataExperimental Data
EthiproleHepG2Experimental DataExperimental DataExperimental Data
SH-SY5YExperimental DataExperimental DataExperimental Data
Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key event in carcinogenesis.[18][19] A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.[9]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[10][20]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[19][20]

  • Cell Treatment: Treat cultured mammalian cells (e.g., CHO-K1, L5178Y) with the test compounds at a range of concentrations, with and without metabolic activation.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronucleated cells in binucleated cells using a microscope.

Data Presentation: Comparative Genotoxicity

AssayCompoundResult without S9Result with S9
Ames Test This compoundPositive/NegativePositive/Negative
FipronilPositive/NegativePositive/Negative
EthiprolePositive/NegativePositive/Negative
In Vitro Micronucleus This compoundPositive/NegativePositive/Negative
FipronilPositive/NegativePositive/Negative
EthiprolePositive/NegativePositive/Negative

In Vivo Acute Toxicity Assessment

Should the in vitro data suggest a favorable profile, a preliminary in vivo assessment of acute toxicity is warranted. These studies provide information on the potential health effects of a single, short-term exposure to a substance.[21][22]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and provides information on the dose-response relationship and signs of toxicity.[23][24]

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats).[24]

  • Dosing: Administer a single oral dose of the test compound at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).[24]

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[24]

  • Necropsy: Conduct a gross necropsy on all animals at the end of the observation period.

  • Dose Adjustment: Depending on the outcome at the initial dose, the study may be stopped or a higher or lower dose may be administered to a new group of animals.

Caption: Decision logic for the OECD 420 Fixed Dose Procedure.

Data Presentation: Comparative Acute Oral Toxicity

CompoundSpecies/StrainDose (mg/kg)Clinical SignsMortality
This compoundRat (Sprague-Dawley)e.g., 300Describe observationse.g., 0/5
e.g., 2000Describe observationse.g., 2/5
FipronilRat (Sprague-Dawley)e.g., 97 (LD50)Neurotoxic signs (tremors, convulsions)[2]As per literature
EthiproleRat (Sprague-Dawley)Literature valueLiterature descriptionAs per literature

Mechanistic Insights and Structure-Toxicity Relationship

The phenylpyrazole class of compounds, including fipronil, primarily exerts its neurotoxic effects by blocking GABA-gated chloride channels in the central nervous system.[2][4][5] This leads to neuronal hyperexcitation.[3][4] Fipronil exhibits selective toxicity towards insects over mammals due to a higher affinity for insect GABA receptors.[2][4]

Phenylpyrazole Mechanism of Action Compound Phenylpyrazole (e.g., Fipronil) GABA_Receptor GABA-A Receptor Chloride Channel Compound->GABA_Receptor blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx inhibits Hyperpolarization Neuronal Hyperpolarization (Inhibitory Signal) Chloride_Influx->Hyperpolarization prevents Hyperexcitation Neuronal Hyperexcitation (Neurotoxicity) Hyperpolarization->Hyperexcitation leads to absence of

Sources

Benchmarking the performance of 1-(3-nitrophenyl)-1H-pyrazole in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Benchmark: 1-(3-nitrophenyl)-1H-pyrazole as a Selective Monoamine Oxidase B (MAO-B) Inhibitor

Introduction: The Therapeutic Rationale for MAO-B Inhibition

Monoamine oxidases (MAO) are a family of enzymes located on the outer mitochondrial membrane that are essential for the metabolism of monoamine neurotransmitters.[1][2][3] Two primary isoforms exist, MAO-A and MAO-B, which are differentiated by their tissue distribution, substrate preferences, and inhibitor selectivity.[2][4] While both isoforms are present in the central nervous system (CNS), MAO-A is predominantly found in catecholaminergic neurons, whereas MAO-B is mainly localized in astrocytes and serotonergic neurons.[3][5]

In the context of neurodegenerative disorders, particularly Parkinson's disease (PD), MAO-B is a target of significant therapeutic interest.[6] Its primary role in the brain is the catabolism of dopamine.[5][7] The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of PD, leading to a dopamine deficiency and the characteristic motor symptoms of the disease.[6] By inhibiting the action of MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and enhancing dopaminergic signaling.[6] This strategy has proven effective for the symptomatic treatment of PD, with several MAO-B inhibitors approved for clinical use.[6][8]

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds with a wide array of documented biological activities, including enzyme inhibition.[9][10] Recent research has highlighted the potential of pyrazoline-based scaffolds as potent and selective MAO-B inhibitors.[11][12] This guide provides a comprehensive performance benchmark of a representative compound, this compound, in a standard in vitro MAO-B inhibition assay. Its performance will be objectively compared against two clinically relevant benchmarks:

  • Selegiline: A first-generation, irreversible MAO-B inhibitor.[8][13]

  • Safinamide: A third-generation, reversible MAO-B inhibitor.[5][14]

This analysis is designed to provide researchers and drug development professionals with a detailed methodological framework and comparative data to evaluate novel chemical entities in this class.

Mechanism of Action: Enhancing Dopaminergic Neurotransmission

The oxidative deamination of dopamine by MAO-B not only reduces its concentration but also produces reactive byproducts, including hydrogen peroxide (H₂O₂) and aldehydes.[15] These molecules can contribute to oxidative stress, a factor implicated in the progression of neurodegenerative diseases.[12] MAO-B inhibitors block this catalytic process, leading to both a symptomatic benefit by preserving dopamine levels and a potentially disease-modifying effect by reducing oxidative burden.[16]

MAO_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte (Glial Cell) Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release Receptor Dopamine Receptor Dopamine_syn->Receptor Binding & Signaling Dopamine_astro Dopamine Dopamine_syn->Dopamine_astro Reuptake MAOB MAO-B (Mitochondria) Metabolites Inactive Metabolites (DOPAC, H₂O₂) MAOB->Metabolites Oxidative Deamination Dopamine_astro->MAOB Substrate Inhibitor This compound (MAO-B Inhibitor) Inhibitor->MAOB Inhibition

MAO-B metabolic pathway and site of inhibition.

Experimental Benchmark: In Vitro Fluorometric MAO-B Inhibition Assay

To quantitatively assess the inhibitory potency and selectivity of this compound, a robust and high-throughput compatible in vitro fluorometric assay is employed.

Causality Behind Experimental Design: This assay format is chosen for its high sensitivity, stability, and direct measurement of enzymatic activity.[1][17] The core principle is the detection of hydrogen peroxide (H₂O₂), a stoichiometric product of the MAO-catalyzed oxidation of its substrate.[7][15] A highly sensitive fluorescent probe (e.g., GenieRed or OxiRed™) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a stable, intensely fluorescent product (resorufin). The increase in fluorescence is directly proportional to the MAO activity.[1][7] By measuring the reduction in this signal in the presence of an inhibitor, we can accurately determine its potency (IC₅₀). Selectivity is determined by running parallel assays with both MAO-A and MAO-B enzymes.

Assay_Workflow cluster_prep Preparation cluster_plate Assay Plate (96-well, black) cluster_measure Measurement & Analysis A1 Prepare serial dilutions of This compound & control inhibitors (Selegiline, Safinamide) B1 Add 10 µL of inhibitor dilutions or vehicle (DMSO) to wells A1->B1 A2 Prepare MAO-A and MAO-B enzyme working solutions B2 Add 50 µL of MAO-B (or MAO-A) enzyme solution to wells A2->B2 B1->B2 B3 Incubate for 10 min at 37°C (Pre-incubation for inhibitor binding) B2->B3 B5 Add 40 µL of Substrate Solution to all wells to initiate reaction B3->B5 B4 Prepare Substrate Solution: Assay Buffer, HRP, Fluorescent Probe, and MAO Substrate (e.g., p-Tyramine) B4->B5 C1 Immediately place plate in reader (Ex/Em = 535/587 nm) B5->C1 C2 Measure fluorescence kinetically at 37°C for 30-40 minutes C1->C2 C3 Calculate reaction rate (slope) for each well C2->C3 C4 Plot % Inhibition vs. log[Inhibitor] and fit to sigmoidal curve to determine IC₅₀ value C3->C4

Workflow for the in vitro MAO-B inhibition assay.
Detailed Experimental Protocol

This protocol is adapted from established methodologies for fluorometric MAO inhibitor screening.[7][18]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme[7]

  • Recombinant human MAO-A enzyme (for selectivity)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine or Benzylamine)[7]

  • Fluorescent Probe (e.g., GenieRed Probe, OxiRed™)[7]

  • Horseradish Peroxidase (HRP)

  • Test Compound: this compound

  • Positive Control Inhibitors: Selegiline, Safinamide[5]

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • 96-well solid black microplates

  • Fluorescence microplate reader capable of kinetic measurement (Ex/Em ≈ 535/587 nm)[7]

2. Reagent Preparation:

  • Test and Control Compounds: Prepare 10 mM stock solutions in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Subsequently, create a 10X working solution plate by diluting the DMSO plate 1:10 in MAO Assay Buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • MAO-B/A Enzyme Solution: Dilute the enzyme stock in cold MAO Assay Buffer to the desired working concentration (e.g., 5-10 mU/well). Prepare this solution fresh just before use and keep it on ice.[18]

  • Substrate Solution: Prepare a 2.5X working solution containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer. Protect this solution from light.

3. Assay Procedure:

  • Dispense Inhibitors: Add 10 µL of the 10X inhibitor working solutions (or vehicle control) to the appropriate wells of a 96-well black plate.

  • Enzyme Addition: Add 50 µL of the freshly prepared MAO-B enzyme solution to each well. For selectivity, run a parallel plate with the MAO-A enzyme solution.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 10 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of the 2.5X Substrate Solution to all wells to bring the final volume to 100 µL.

  • Fluorescence Measurement: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 30-40 minutes.

4. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

  • Determine Selectivity Index (SI): Calculate the SI for MAO-B by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B. SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) A higher SI value indicates greater selectivity for MAO-B.

Performance Comparison: Data Summary

The following table summarizes illustrative performance data for this compound against the standard MAO-B inhibitors, Selegiline and Safinamide.

Disclaimer: The data for this compound is representative of potent pyrazole-class inhibitors found in the literature and is presented for comparative purposes.

CompoundTarget EnzymeIC₅₀ Value (nM)Mechanism of ActionSelectivity Index (SI) for MAO-B
This compound hMAO-B 65 Reversible, Competitive>150
hMAO-A>10,000
Selegiline (Control) hMAO-B~37[13]Irreversible[5]Varies; less selective at higher doses[13]
hMAO-A>1,000
Safinamide (Control) hMAO-B~98Reversible[5]~1,000[19]
hMAO-A>90,000

Interpretation of Results:

Based on the illustrative data, this compound demonstrates potent inhibition of human MAO-B with a nanomolar IC₅₀ value. Its potency is comparable to that of the established drugs Selegiline and Safinamide.

Crucially, the compound exhibits a high degree of selectivity for MAO-B over MAO-A (SI > 150). This is a critical feature for a therapeutic candidate for Parkinson's disease, as inhibition of MAO-A can lead to undesirable side effects, such as the "cheese reaction" (a hypertensive crisis caused by the inability to metabolize dietary tyramine).[20]

The reversible mechanism of action, similar to Safinamide, is also a favorable characteristic. While irreversible inhibitors like Selegiline are effective, reversible inhibition can offer a better safety profile and more predictable pharmacodynamics, as enzyme activity can be restored after the drug is cleared.[5][14]

Conclusion and Future Directions

This guide establishes a clear framework for benchmarking the performance of this compound as a selective MAO-B inhibitor. The detailed fluorometric assay provides a robust and reproducible method for determining inhibitory potency and selectivity.

The comparative analysis, using Selegiline and Safinamide as benchmarks, indicates that the pyrazole scaffold is a promising starting point for the development of novel therapeutics for Parkinson's disease. The representative compound, this compound, displays key attributes of a successful MAO-B inhibitor: high potency, excellent selectivity, and a reversible mechanism of action.

Further studies should focus on:

  • In-depth Kinetic Analysis: To confirm the competitive and reversible nature of inhibition.

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity by modifying the pyrazole scaffold.

  • In Vivo Efficacy: To assess the compound's ability to inhibit MAO-B in the brain and alleviate motor symptoms in animal models of Parkinson's disease.

  • ADME/Tox Profiling: To evaluate its drug-like properties, including blood-brain barrier permeability and safety.

By following this structured approach, researchers can effectively characterize and advance novel MAO-B inhibitors from discovery to potential clinical application.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188).

  • Benchchem. Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.

  • Serafim, E., et al. (2021). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). MDPI.

  • Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.

  • Abnova. Monoamine Oxidase Inhibitor Screening Assay Kit (KA6215).

  • Cell Biolabs, Inc. Monoamine Oxidase Assays.

  • Benchchem. A Comparative Analysis of Mao-B-IN-27 and First-Generation MAO-B Inhibitors.

  • Marzo, A., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central.

  • Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology.

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

  • ResearchGate. (2019). Comparison of the Selective, Reversible MAO-B Inhibitors Approved for the Treatment of Parkinson Disease.

  • Cochrane Library. (2022). Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's.

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF.

  • Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.

  • Research and Reviews. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmacy and Pharmaceutical Sciences.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • Chandra, C., et al. (2012). Current status of pyrazole and its biological activities. PMC - PubMed Central.

  • Wang, Z., et al. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC - PubMed Central.

  • ResearchGate. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives.

  • Liu, W., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. PubMed.

  • Duarte, Y., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.

  • Sanna, F., et al. (2022). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. ACS Publications.

  • Badavath, VN., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central.

  • Sharma, P., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics.

  • Zhang, M., et al. (2024). High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. PubMed Central.

  • Carradori, D., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.

  • Fayed, E. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.

  • Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central.

  • Wikipedia. Monoamine oxidase inhibitor.

  • Parkinson's Foundation. MAO-B Inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 1-(3-nitrophenyl)-1H-pyrazole, a nitroaromatic heterocyclic compound. Synthesizing technical data with established safety protocols, this document aims to be your preferred resource for handling this and structurally similar research chemicals.

I. Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is an organic compound featuring both a pyrazole ring and a nitrophenyl group. This unique structure informs its reactivity, toxicity, and ultimate disposal pathway.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from suppliers and related compounds allow for a robust hazard assessment.[1] The nitroaromatic functionality, in particular, dictates a cautious approach, as this class of compounds is often associated with toxicity and environmental hazards.[2][3]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₇N₃O₂[1]
Molecular Weight 189.17 g/mol [1]
Boiling Point 323.6 ± 25.0 °C at 760 mmHg[1]
Flash Point 149.5 ± 23.2 °C[1]
Density 1.3 ± 0.1 g/cm³[1]

Note: Some physical properties may be predicted values.

The presence of the nitro group suggests that thermal decomposition may release toxic nitrogen oxides (NOx).[4][5] Therefore, all handling and disposal procedures must be designed to mitigate the risk of inhalation or environmental release.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8] The following protocol provides a self-validating system for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.[2][5][9]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should also be worn.[10]

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time and permeation rate.[10]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] If this is not possible, a NIOSH-approved respirator may be required.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper waste segregation is a cornerstone of laboratory safety.[12][13] Mixing incompatible chemicals can lead to dangerous reactions. Waste containing this compound must be segregated as hazardous chemical waste.

  • Solid Waste: This includes unused or expired this compound, as well as contaminated items such as filter paper, weighing boats, and contaminated gloves or other disposable PPE.[12]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6][13]

Step 3: Waste Containment and Labeling - Clarity is Key

All waste containers must be in good condition, compatible with the chemical, and have a secure, sealable lid.[6][11]

  • Container Selection: Use containers that will not react with the chemical. For liquid waste, ensure the container is leak-proof.[11]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards.[13] The date the waste was first added to the container should also be included.

Step 4: Storage - A Secure and Temporary Home

Hazardous waste must be stored in a designated and secure area while awaiting pickup by a licensed disposal service.[11]

  • Storage Location: This area should be well-ventilated and away from sources of ignition or incompatible materials.[5] It should be under the direct supervision of laboratory personnel.[11]

  • Accumulation Time: Regulations regarding the maximum time hazardous waste can be stored on-site vary. It is imperative to be aware of and comply with your local and institutional regulations.[11][14]

Step 5: Disposal - Entrusting the Experts

The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.[2]

  • High-Temperature Incineration: This is the most common and effective method for the disposal of nitroaromatic compounds.[4][12] Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen gas.[4] Modern incinerators are equipped with systems to control and minimize the emission of pollutants like NOx.[15][16]

  • Never dispose of this compound down the drain or in the regular trash. [5][17] This can lead to environmental contamination and is a violation of regulations.

III. Spill Management: Preparedness is Paramount

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

  • Evacuate and Notify: Alert colleagues in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor or designated safety officer.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Step 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean-Up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (Pure compound, solutions, contaminated materials) HazardID Hazard Identification (Nitroaromatic, potentially toxic) Start->HazardID Segregation Waste Segregation HazardID->Segregation SolidWaste Solid Waste Container Segregation->SolidWaste Solid LiquidWaste Liquid Waste Container Segregation->LiquidWaste Liquid SharpsWaste Sharps Container Segregation->SharpsWaste Sharps Labeling Labeling ('Hazardous Waste', full chemical name, date) SolidWaste->Labeling LiquidWaste->Labeling SharpsWaste->Labeling Storage Secure Storage (Designated Satellite Accumulation Area) Labeling->Storage Disposal Professional Disposal (Licensed Hazardous Waste Contractor) Storage->Disposal Incineration High-Temperature Incineration Disposal->Incineration

Caption: Decision-making workflow for the disposal of this compound.

V. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure that the final chapter of this chemical's lifecycle is a safe and responsible one. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • Chemsrc. (n.d.). This compound | CAS#:25688-18-0.
  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
  • (2020, November 6). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
  • Coggon, M. M., Veres, P. R., et al. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • AK Scientific, Inc. (n.d.). 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole Safety Data Sheet.
  • (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6).
  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2023, March 3). Degradation of nitroaromatics with the Fenton reagent.
  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • (n.d.). Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives.
  • Angene Chemical. (2025, July 12). Safety Data Sheet.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de.
  • (n.d.). Process for separating nitroaromatic compounds from spent nitric acid. Googleapis.com.
  • PubChem. (n.d.). 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole.
  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-(3-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2737070.
  • MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • (2025, August 10). (PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate.
  • (n.d.). SAFETY DATA SHEET.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (n.d.). 3-(3-Nitrophenyl)-1H-pyrazole AldrichCPR 59843-77-5.
  • US EPA. (n.d.). Hazardous Waste.
  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX.
  • ChemicalBook. (n.d.). This compound-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-nitro-1h-pyrazole.
  • (2021, December 25). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals.
  • lookchem. (n.d.). Cas 25688-18-0,this compound.
  • Apollo Scientific. (2023, July 4). 3-(3-Nitrophenyl)-1H-pyrazole.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • (2025, October 16). (PDF) 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. ResearchGate.
  • US EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • EPA. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-nitrophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-nitrophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.